Cystemustine
Beschreibung
structure given in first source
Structure
3D Structure
Eigenschaften
CAS-Nummer |
79955-36-5 |
|---|---|
Molekularformel |
C6H12ClN3O4S |
Molekulargewicht |
257.70 g/mol |
IUPAC-Name |
1-(2-chloroethyl)-3-(2-methylsulfonylethyl)-1-nitrosourea |
InChI |
InChI=1S/C6H12ClN3O4S/c1-15(13,14)5-3-8-6(11)10(9-12)4-2-7/h2-5H2,1H3,(H,8,11) |
InChI-Schlüssel |
IUOVOJHLRFQQNS-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)CCNC(=O)N(CCCl)N=O |
Andere CAS-Nummern |
79955-36-5 |
Synonyme |
CMSO2EN2 cystemustine N'-(2-chloroethyl)-N-(2-(methylsulfonyl)ethyl)-N'-nitrosourea |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Cystemustine: Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cystemustine, chemically identified as N'-(2-chloroethyl)-N-(2-(methylsulfonyl)ethyl)-N'-nitrosourea, is a promising chloroethylnitrosourea (CENU) compound with significant antitumor activity. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and biological effects. This compound operates primarily as a DNA alkylating agent, a mechanism common to CENUs, leading to the formation of DNA cross-links and subsequent cell death. A noteworthy aspect of its activity is the induction of redifferentiation in melanoma cells, suggesting a more complex mechanism of action beyond simple cytotoxicity. Furthermore, its efficacy is enhanced in combination with methionine restriction, highlighting a unique interplay with cancer cell metabolism. This document details experimental protocols for its synthesis and analysis, and explores the signaling pathways implicated in its anticancer effects, providing a valuable resource for researchers in oncology and drug development.
Chemical Structure and Identification
This compound is a synthetic organosulfur and organochloride compound belonging to the class of nitrosoureas. Its chemical structure combines a chloroethylnitrosourea moiety, responsible for its alkylating activity, with a methylsulfonylethyl group.
Chemical Name: N'-(2-chloroethyl)-N-(2-(methylsulfonyl)ethyl)-N'-nitrosourea
Molecular Formula: C6H12ClN3O4S
Structure:
Chemical Identifiers:
| Identifier | Value |
| IUPAC Name | 1-(2-chloroethyl)-1-nitroso-3-(2-(methylsulfonyl)ethyl)urea |
| CAS Number | Not explicitly found, but related compounds are referenced. |
| SMILES | C(CS(=O)(=O)C)NC(=O)N(CCCl)N=O |
Physicochemical Properties
| Property | Predicted/Inferred Value | Reference/Method |
| Molecular Weight | 273.70 g/mol | Calculated |
| Melting Point | Data not available | Experimental determination needed |
| Boiling Point | Data not available | Experimental determination needed |
| Solubility | Likely soluble in organic solvents like DMSO and ethanol.[1] | Inferred from similar compounds |
| pKa | Data not available | Experimental determination needed |
| LogP | -0.48 (Predicted for a related sulfinyl analog)[2] | Computational prediction |
Synthesis of this compound
The synthesis of this compound involves a multi-step process. While a detailed, step-by-step protocol from a single source is not available, the general synthetic pathways for related N'-(2-chloroethyl)-N-nitrosoureas can be adapted.[2] The synthesis generally involves the reaction of a suitable amine precursor with 2-chloroethyl isocyanate followed by nitrosation.
Experimental Protocol (General Outline):
-
Synthesis of the Urea (B33335) Precursor: N-(2-(methylsulfonyl)ethyl)amine is reacted with 2-chloroethyl isocyanate in an inert solvent (e.g., dichloromethane) to form the urea precursor, 1-(2-chloroethyl)-3-(2-(methylsulfonyl)ethyl)urea. The reaction is typically carried out at room temperature and monitored by thin-layer chromatography (TLC).
-
Nitrosation: The urea precursor is then nitrosated to introduce the nitroso group. This is commonly achieved by reacting the urea with a nitrosating agent, such as sodium nitrite, in an acidic medium (e.g., formic acid or hydrochloric acid) at low temperatures (0-5 °C) to prevent degradation of the product.
-
Purification: The final product, this compound, is purified from the reaction mixture using techniques such as column chromatography on silica (B1680970) gel, followed by recrystallization to obtain a pure solid.
Characterization: The structure and purity of the synthesized this compound should be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Analytical Methods
The analysis of this compound can be performed using various chromatographic and spectroscopic techniques. Given its structural similarity to other nitrosoureas and cysteamine (B1669678) derivatives, established methods for these compounds can be adapted.
High-Performance Liquid Chromatography (HPLC) and LC-MS/MS:
-
Principle: Reversed-phase HPLC is a suitable method for the separation and quantification of this compound. A C18 column is typically used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., formic acid or phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[3][4]
-
Detection: UV detection can be used, although for higher sensitivity and specificity, coupling the HPLC system to a mass spectrometer (LC-MS/MS) is recommended.[5][6][7][8]
-
Experimental Protocol (General Outline for LC-MS/MS):
-
Sample Preparation: Plasma or tissue samples containing this compound would likely require protein precipitation with a solvent like acetonitrile, followed by centrifugation and filtration.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient elution with 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) would be used for quantification, monitoring specific precursor-to-product ion transitions for this compound and an internal standard.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Principle: ¹H and ¹³C NMR spectroscopy are essential for the structural elucidation and confirmation of this compound.
-
Experimental Protocol (General Outline):
-
Sample Preparation: Dissolve a pure sample of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) can be used for complete assignment of all proton and carbon signals.
-
Expected ¹H NMR Chemical Shifts: Signals for the protons of the chloroethyl and methylsulfonylethyl groups would be expected in the aliphatic region of the spectrum.
-
Expected ¹³C NMR Chemical Shifts: Resonances for the carbonyl carbon of the urea, and the carbons of the chloroethyl and methylsulfonylethyl moieties would be observed.
-
Mechanism of Action and Signaling Pathways
This compound's primary mechanism of action is through its function as a DNA alkylating agent, a characteristic of chloroethylnitrosoureas.[9]
DNA Alkylation:
Resistance Mechanism - MGMT:
A key mechanism of resistance to this compound and other CENUs is the DNA repair protein O⁶-methylguanine-DNA methyltransferase (MGMT). MGMT can remove the alkyl adducts from the O⁶ position of guanine before they can form cytotoxic cross-links.
Induction of Melanoma Redifferentiation:
Beyond DNA damage, this compound has been observed to induce redifferentiation in melanoma cells, characterized by changes in cell morphology, increased pigmentation (melanogenesis), and alterations in phospholipid metabolism.[9] This suggests that this compound may modulate specific signaling pathways that control cell differentiation. The precise mechanisms are still under investigation, but may involve pathways that regulate tyrosinase, a key enzyme in melanin (B1238610) synthesis.[10][11][12]
Interaction with Methionine Metabolism
Clinical and preclinical studies have demonstrated that the efficacy of this compound is enhanced when combined with a methionine-free diet.[13][14][15] Methionine is an essential amino acid crucial for cancer cell proliferation and survival. Methionine restriction can sensitize tumor cells to chemotherapy by several mechanisms.
Workflow for Investigating this compound and Methionine Restriction:
Potential Signaling Pathways Involved in Methionine Restriction Synergy:
Methionine restriction has been shown to affect several signaling pathways, including the MAPK and PI3K/Akt pathways, which are critical for cancer cell growth and survival.[3][13] The synergy with this compound could be due to the downregulation of DNA repair mechanisms like MGMT and the induction of a cellular state more susceptible to DNA damage.
Conclusion
This compound is a chloroethylnitrosourea with a well-defined mechanism of action as a DNA alkylating agent. Its unique properties, including the induction of melanoma redifferentiation and its synergistic effect with methionine restriction, make it a compound of significant interest for further research and development in oncology. This technical guide provides a foundational understanding of its chemical and biological characteristics, along with outlined experimental approaches to facilitate future investigations into its therapeutic potential. Further studies are warranted to fully elucidate its physicochemical properties and the detailed signaling pathways underlying its diverse biological effects.
References
- 1. youtube.com [youtube.com]
- 2. Page loading... [guidechem.com]
- 3. Methionine Dependency and Restriction in Cancer: Exploring the Pathogenic Function and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of methionine dependence in melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. D-tyrosine negatively regulates melanin synthesis by competitively inhibiting tyrosinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. synchemia.com [synchemia.com]
- 8. researchgate.net [researchgate.net]
- 9. Chloroethyl nitrosourea | C8H13ClN4O3 | CID 384189 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Stimulation of tyrosinase in human melanocytes by pro-opiomelanocortin-derived peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Upregulation of Melanogenesis and Tyrosinase Activity: Potential Agents for Vitiligo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of Cl- on tyrosinase: complex inhibition kinetics and biochemical implication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Methionine restriction and cancer treatment: a systems biology study of yeast to investigate the possible key players - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. N′-(2-Chloroethyl)-N-(4-methylcyclohexyl)-N-nitrosourea | TargetMol [targetmol.com]
An In-Depth Technical Guide to the Synthesis of Cystemustine and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cystemustine, N'-(2-chloroethyl)-N-(2-mercaptoethyl)-N-nitrosourea, is a promising chloroethylnitrosourea (CENU) antitumor agent. As a member of the nitrosourea (B86855) class of chemotherapeutics, its primary mechanism of action involves the alkylation of DNA, leading to the formation of DNA adducts and interstrand cross-links.[1] This damage triggers cell cycle arrest and ultimately induces apoptosis in cancer cells.[2][3][4] This technical guide provides a comprehensive overview of the synthesis of this compound and its analogs, detailed experimental protocols, and an examination of its mechanism of action, including relevant signaling pathways.
Synthesis of this compound and Its Analogs
The synthesis of this compound and its analogs generally follows a multi-step process involving the preparation of a substituted urea (B33335) precursor, followed by a nitrosation reaction. The key challenge lies in the controlled introduction of the reactive N-nitroso group. Several synthetic pathways have been developed for this compound analogs, particularly those with modified sulfur moieties.
A common precursor for this compound synthesis is cysteamine (B1669678) (2-mercaptoethylamine). The synthesis of cysteamine hydrochloride can be achieved through various methods, including the hydrolysis of 2-mercaptothiazoline, which is itself prepared from ethanolamine (B43304) and carbon disulfide.
The general synthetic approach for chloroethylnitrosoureas involves the reaction of a primary amine with 2-chloroethyl isocyanate to form the corresponding urea, which is then nitrosated. For this compound and its analogs, the synthesis is more nuanced due to the presence of the sulfur atom, which can be susceptible to oxidation.
Three primary synthetic pathways have been described for analogs of this compound where the thiol group is oxidized to a sulfinyl or sulfonyl group. These pathways offer flexibility in the synthesis of a variety of analogs for structure-activity relationship (SAR) studies.
Quantitative Data on the Synthesis of this compound Analogs
The following table summarizes the quantitative data for the synthesis of key intermediates and analogs of this compound. The data is compiled from analogous reactions for similar compounds due to the limited availability of specific quantitative data for this compound itself.
| Compound Name | Starting Materials | Key Reagents | Solvent | Reaction Time | Yield (%) | Reference |
| Cysteamine Hydrochloride | Ethanolamine, Sulfuric Acid, Carbon Disulfide | Hydrochloric Acid | Water | - | >90 | [Patent CN109503441B] |
| 1,3-bis(2-chloroethyl)urea | 2-chloroethylamine hydrochloride | 1,1'-Carbonyldiimidazole (CDI) | Tetrahydrofuran (THF) | 2 hours | - | [Patent WO2017154019A1] |
| N'-(2-chloroethyl)-N-nitrosoureas | Substituted Urea Precursor | Sodium Nitrite (B80452), Formic Acid | Dichloromethane | - | - | [Patent US10519104B2] |
| MeCCNU Analogs | Substituted Cyclohexylamines, 2-chloroethyl isocyanate | Nitrosyl chloride | - | - | - | [5] |
Experimental Protocols
General Procedure for the Synthesis of a Chloroethylurea Precursor
This protocol is a general representation based on the synthesis of similar chloroethylnitrosoureas.
Materials:
-
Substituted amine (e.g., a cysteamine derivative)
-
2-Chloroethyl isocyanate
-
Anhydrous solvent (e.g., Tetrahydrofuran)
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
Dissolve the substituted amine in the anhydrous solvent under an inert atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of 2-chloroethyl isocyanate in the same anhydrous solvent to the cooled amine solution with constant stirring.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Remove the solvent under reduced pressure.
-
Purify the resulting urea precursor by recrystallization or column chromatography.
General Procedure for the Nitrosation of the Urea Precursor
Caution: Nitrosating agents are highly reactive and potentially carcinogenic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
Chloroethylurea precursor
-
Nitrosating agent (e.g., sodium nitrite in formic acid, or nitrosyl chloride)
-
Anhydrous solvent (e.g., Dichloromethane)
Procedure:
-
Dissolve the chloroethylurea precursor in the anhydrous solvent.
-
Cool the solution to a low temperature (typically -10°C to 0°C).
-
Slowly add the nitrosating agent to the cooled solution while maintaining the low temperature and stirring vigorously.
-
Continue stirring at low temperature for the specified reaction time.
-
Quench the reaction by the addition of a suitable quenching agent (e.g., a saturated solution of sodium bicarbonate).
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure at low temperature to yield the crude nitrosourea product.
-
Purify the product quickly, often by chromatography on silica (B1680970) gel at low temperature, as nitrosoureas can be unstable.
Mechanism of Action and Signaling Pathways
This compound exerts its cytotoxic effects primarily through the alkylation of DNA. As a chloroethylnitrosourea, it undergoes spontaneous chemical decomposition in vivo to generate a reactive chloroethyldiazonium hydroxide (B78521) intermediate. This intermediate can then alkylate nucleophilic sites on DNA bases, with a preference for the O⁶-position of guanine (B1146940).
This initial alkylation can then lead to the formation of a highly cytotoxic interstrand cross-link between guanine and cytosine residues on opposite DNA strands.[1] These cross-links prevent DNA replication and transcription, leading to cell cycle arrest, primarily in the S and G2 phases.[2] The resulting DNA damage activates DNA damage response (DDR) pathways, which, if the damage is irreparable, trigger apoptosis.
The apoptotic signaling cascade initiated by this compound-induced DNA damage is believed to be p53-dependent in many cases.[3][4] The accumulation of DNA damage leads to the activation of p53, which in turn can transcriptionally activate pro-apoptotic members of the Bcl-2 family, such as Bax and Bak. This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of the caspase cascade, culminating in the execution of apoptosis.
Below are diagrams illustrating the general synthetic workflow for this compound analogs and the proposed signaling pathway for this compound-induced apoptosis.
Caption: General synthetic workflow for this compound analogs.
Caption: Proposed signaling pathway for this compound-induced apoptosis.
References
- 1. Chloroethylating nitrosoureas in cancer therapy: DNA damage, repair and cell death signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chloroethylnitrosourea-induced cell death and genotoxicity: cell cycle dependence and the role of DNA double-strand breaks, HR and NHEJ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N,N'-Bis(2-chloroethyl)-N-nitrosourea (BCNU)-induced Apoptosis of Neural Progenitor Cells in the Developing Fetal Rat Brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N,N’-Bis(2-chloroethyl)-N-nitrosourea (BCNU)-induced Apoptosis of Neural Progenitor Cells in the Developing Fetal Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of analogues of N-(2-chloroethyl)-N'-(trans-4-methylcyclohexyl)-N-nitrosourea for evaluation as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the DNA Alkylation Mechanism of Cystemustine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cystemustine, N'-(2-chloroethyl)-N-(2-(methylsulfonyl)ethyl)-N'-nitrosourea, is a chloroethylnitrosourea (CENU) derivative that exhibits antitumor activity, particularly against melanoma and glioma.[1][2] Its cytotoxic effects are primarily mediated through the alkylation of DNA, a process that introduces lesions that can block DNA replication and transcription, ultimately leading to cell death. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound-induced DNA alkylation, methodologies for its study, and the cellular responses to the ensuing DNA damage.
Introduction: The Chloroethylnitrosourea Class of Alkylating Agents
This compound belongs to the family of chloroethylnitrosoureas (CENUs), a class of chemotherapy drugs known for their ability to cross the blood-brain barrier.[3] The therapeutic efficacy of CENUs is intrinsically linked to their capacity to chemically modify DNA. This process is initiated by the non-enzymatic decomposition of the CENU molecule under physiological conditions, generating reactive electrophilic species that readily attack nucleophilic sites on DNA bases.[4][5]
This compound: Chemical Structure and Decomposition
The chemical integrity of this compound is crucial for its mechanism of action. Its structure, featuring a 2-chloroethyl-nitrosourea moiety, is designed for spontaneous decomposition to yield DNA-alkylating intermediates.
-
Decomposition Pathway: Under physiological conditions, this compound undergoes a series of chemical rearrangements. A key step is the formation of a highly reactive 2-chloroethyldiazonium ion. This unstable intermediate is a potent electrophile that readily reacts with nucleophilic centers in DNA. A secondary reactive species, an isocyanate, is also generated, which can carbamoylate proteins.
References
- 1. An HPLC-tandem mass spectrometry method for simultaneous detection of alkylated base excision repair products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chloroethylating nitrosoureas in cancer therapy: DNA damage, repair and cell death signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of action of fotemustine, a new chloroethylnitrosourea anticancer agent: evidence for the formation of two DNA-reactive intermediates contributing to cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Interstrand cross-linking of DNA by 1,3-bis(2-chloroethyl)-1-nitrosourea and other 1-(2-haloethyl)-1-nitrosoureas - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Cytotoxicity of Cystemustine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cystemustine, a chloroethylnitrosourea (CENU), is an alkylating agent that has been investigated for its anticancer properties, particularly in melanoma and glioma.[1][2] Its mechanism of action, like other CENUs, is primarily attributed to its ability to induce DNA damage, leading to cell cycle arrest and apoptosis. This technical guide provides an in-depth analysis of the available in vitro data on this compound's cytotoxicity, focusing on its mechanism of action, experimental protocols for its evaluation, and the signaling pathways involved.
Core Mechanism of Action: DNA Alkylation and Cellular Response
This compound exerts its cytotoxic effects primarily through the alkylation of DNA. As a chloroethylnitrosourea, it can form highly reactive chloroethyl cations that bind to nucleophilic sites on DNA bases, particularly the O6 position of guanine (B1146940). This leads to the formation of O6-chloroethylguanine adducts, which can then undergo an intramolecular rearrangement to form a 1,2-(guanyl)-ethane cross-link. These interstrand cross-links are highly cytotoxic as they prevent DNA replication and transcription, ultimately triggering cell death pathways.
A key determinant of cellular resistance to this compound and other CENUs is the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT), also known as O6-alkylguanine-DNA alkyltransferase (AGT).[1][2] This "suicide" enzyme directly reverses the DNA alkylation by transferring the alkyl group from the O6 position of guanine to one of its own cysteine residues. High levels of MGMT activity in cancer cells can therefore significantly reduce the efficacy of this compound by repairing the DNA damage before it can trigger cell death.
Synergistic Effects with Methionine Restriction
Numerous studies have explored the combination of this compound with a methionine-free diet, revealing a synergistic enhancement of its cytotoxic effects.[1][3] Methionine is an essential amino acid crucial for cancer cell growth and metabolism.[4][5] Its depletion can induce several changes in tumor cells that sensitize them to alkylating agents like this compound:
-
Cell Cycle Arrest: Methionine restriction can cause cancer cells to arrest in the S and G2 phases of the cell cycle.[1] This can enhance the efficacy of DNA-damaging agents that are more effective against actively replicating cells.
-
Apoptosis Induction: Depletion of methionine has been shown to induce apoptosis in cancer cells.[1]
-
Reduced MGMT Activity: A methionine-free diet has been associated with reduced MGMT activity, thereby increasing the susceptibility of cancer cells to this compound.[1]
Quantitative Data on Cytotoxicity
Detailed in vitro studies providing specific IC50 values for this compound across a wide range of cancer cell lines are not extensively available in the public domain. The cytotoxic effects of a related compound, cysteamine, have been studied, but these results are not directly transferable to this compound. The cytotoxicity of any given compound, including this compound, is expected to vary significantly between different cell lines due to their unique biological characteristics and resistance mechanisms.[6]
For context, the following table summarizes the type of data that would be presented had specific studies on this compound's in vitro cytotoxicity been available.
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hrs) | Assay Method | Reference |
| Hypothetical Data | |||||
| A375 | Malignant Melanoma | Data Not Available | 72 | MTT Assay | N/A |
| U87 MG | Glioblastoma | Data Not Available | 72 | MTT Assay | N/A |
| MCF-7 | Breast Cancer | Data Not Available | 72 | MTT Assay | N/A |
| HCT116 | Colon Cancer | Data Not Available | 72 | MTT Assay | N/A |
Experimental Protocols
The following sections detail standardized protocols that are typically employed to assess the in vitro cytotoxicity of compounds like this compound.
Cell Viability and Cytotoxicity Assays
A common method to determine the cytotoxic effect of a compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Protocol: MTT Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1 µM to 100 µM) for a specified duration (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
-
MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or isopropanol, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can then be determined by plotting cell viability against the compound concentration.[7]
Apoptosis Assays
To determine if cell death is occurring via apoptosis, Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a standard method.
Protocol: Annexin V/PI Staining
-
Cell Treatment: Treat cells with this compound at concentrations around the determined IC50 value for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Signaling Pathways and Visualizations
The cytotoxic effects of this compound are intrinsically linked to the cellular DNA damage response (DDR). Upon DNA alkylation by this compound, cells activate a complex network of signaling pathways to either repair the damage or initiate programmed cell death.
General Experimental Workflow for Cytotoxicity Assessment
The following diagram illustrates a typical workflow for evaluating the in vitro cytotoxicity of a compound like this compound.
This compound's Proposed Mechanism of Action
The diagram below outlines the proposed signaling pathway leading to cell death following this compound treatment.
References
- 1. Phase II Trial of the Association of a Methionine-free Diet with this compound Therapy in Melanoma and Glioma | Anticancer Research [ar.iiarjournals.org]
- 2. This compound INSERM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Methionine Restriction and Cancer Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Cystemustine: Molecular Characteristics, Preclinical Research, and Clinical Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cystemustine, a chloroethyl-nitrosourea derivative, is an antineoplastic agent that has demonstrated notable activity against melanoma and glioma. Its mechanism of action extends beyond the typical DNA alkylation and interstrand cross-linking characteristic of its class, also inducing cellular redifferentiation. This guide provides a comprehensive overview of this compound, detailing its molecular properties, mechanism of action, and key findings from preclinical and clinical investigations, with a particular focus on its synergistic effects when combined with a methionine-free diet. The information is presented to support further research and drug development efforts in oncology.
Molecular Profile of this compound
This compound is chemically identified as N'-(2-chloroethyl)-N-[2-(methylsulfonyl)ethyl]-N'-nitrosourea. Its molecular formula and weight have been determined, providing the fundamental data for dosage calculations and further chemical analysis. A closely related compound, N'-(2-chloroethyl)-N-(2-(methylsulfinyl)ethyl)-N'-nitrosourea, has a molecular formula of C6H12ClN3O3S.
| Property | Value |
| Chemical Name | N'-(2-chloroethyl)-N-[2-(methylsulfonyl)ethyl]-N'-nitrosourea |
| Molecular Formula | C6H12ClN3O4S |
| Molecular Weight | 257.70 g/mol |
Mechanism of Action
The primary antitumor effect of this compound, like other chloroethyl-nitrosoureas, involves the alkylation of DNA. This process leads to the formation of interstrand cross-links, which inhibit DNA replication and transcription, ultimately triggering apoptosis in rapidly dividing cancer cells.
Beyond this direct DNA-damaging effect, preclinical studies have revealed that this compound can induce redifferentiation in melanoma cells. This is characterized by observable changes in cell morphology and pigmentation, suggesting an interference with the cell cycle and proliferation programs at a level beyond simple DNA damage.
A key factor in the efficacy of this compound is its interaction with the DNA repair protein O6-alkylguanine-DNA alkyltransferase (AGT). AGT can repair the DNA lesions induced by nitrosoureas, thus contributing to chemoresistance. The activity of AGT can influence tumor cell sensitivity to this compound, making it a critical consideration in therapeutic strategies.
Caption: Simplified overview of this compound's dual antitumor activity.
Preclinical and Clinical Investigations
This compound has been the subject of several preclinical and clinical studies, particularly for the treatment of metastatic melanoma and recurrent glioma. A significant area of investigation has been its use in combination with a methionine-free diet, which has shown to enhance its therapeutic efficacy.
Experimental Protocol: Phase II Clinical Trial of this compound with a Methionine-Free Diet
A notable phase II clinical trial investigated the safety and efficacy of combining a one-day methionine-free diet with this compound administration in patients with metastatic melanoma or recurrent glioma.
Patient Population:
-
Patients with histologically confirmed metastatic melanoma or recurrent high-grade glioma.
Treatment Regimen:
-
This compound: Administered at a dose of 60 mg/m² every two weeks.[1][2]
-
Methionine-Free Diet: A specialized diet was consumed for one full day prior to each this compound infusion.[1][2]
-
Cycles: Patients received a median of four treatment cycles.[1][2]
Assessments:
-
Toxicity: Monitored using the World Health Organization (WHO) grading system. The primary toxicities observed were hematological, including thrombocytopenia, leucopenia, and neutropenia.[1]
-
Nutritional Status: Assessed through physical examination and relevant biochemical markers. The combination therapy was generally well-tolerated from a nutritional standpoint.[1]
-
Response: Evaluated based on standard oncological criteria. The trial reported a median disease-free survival of 1.8 months and a median overall survival of 4.6 months, with some patients experiencing long-duration disease stabilization.[1]
References
- 1. N′-(2-Chloroethyl)-N-(4-methylcyclohexyl)-N-nitrosourea | TargetMol [targetmol.com]
- 2. A new O6-alkylguanine-DNA alkyltransferase inhibitor associated with a nitrosourea (this compound) validates a strategy of melanoma-targeted therapy in murine B16 and human-resistant M4Beu melanoma xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
Cystemustine: A Technical Guide to its Discovery, Development, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cystemustine, or N'-(2-chloroethyl)-N-(2-(methylsulfonyl)ethyl)-N'-nitrosourea, is a chloroethylnitrosourea (CENU) derivative that has been investigated for its antitumor activity, particularly in melanoma and glioma. As a member of the CENU class of alkylating agents, its primary mechanism of action involves the induction of DNA damage, leading to cell cycle arrest and apoptosis. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and clinical development of this compound, with a focus on the experimental data and protocols that have defined its scientific understanding.
Discovery and History
This compound was developed by the French National Institute of Health and Medical Research (INSERM). The synthesis and initial antitumor evaluation of this compound and related compounds were first described by Madelmont et al. in 1985[1]. These novel cysteamine (B1669678) (2-chloroethyl)nitrosoureas were designed as analogues of a promising antineoplastic agent and were initially evaluated for their efficacy against L1210 leukemia in mice[1]. Subsequent preclinical and clinical development focused on its potential as a treatment for solid tumors, most notably malignant melanoma and high-grade gliomas.
Chemical Synthesis
The synthesis of this compound involves a multi-step chemical process. While various synthetic pathways for related nitrosoureas exist, the core methodology for this compound has been established.
Experimental Protocol: Synthesis of this compound
This protocol is a generalized representation based on synthetic strategies for related compounds and should be adapted and optimized based on the original detailed publication by Madelmont et al. (1985).
Materials:
-
Precursor amine
-
2-chloroethyl isocyanate
-
Sodium nitrite
-
Formic acid
-
Appropriate solvents (e.g., dichloromethane, water)
-
Standard laboratory glassware and purification apparatus (e.g., chromatography columns)
Procedure:
-
Urea (B33335) Formation: The precursor amine is reacted with 2-chloroethyl isocyanate in an appropriate solvent, such as dichloromethane, at a controlled temperature (e.g., 0°C to room temperature) to yield the corresponding chloroethylurea intermediate. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the product is isolated and purified, typically by crystallization or column chromatography.
-
Nitrosation: The purified chloroethylurea is subjected to nitrosation to introduce the N-nitroso group. This is typically achieved by reacting the urea with a nitrosating agent, such as sodium nitrite, in an acidic medium like formic acid or aqueous hydrochloric acid, at a low temperature (e.g., 0°C). The reaction is carefully controlled to prevent side reactions.
-
Work-up and Purification: After the nitrosation is complete, the reaction mixture is worked up by extraction with an organic solvent. The organic layer is then washed, dried, and the solvent is removed under reduced pressure. The crude this compound product is then purified to a high degree of purity using techniques such as column chromatography or recrystallization.
-
Characterization: The final product is characterized by spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), to confirm its chemical structure and purity.
Mechanism of Action
The primary antitumor effect of this compound is mediated through its ability to induce DNA damage in cancer cells.[2] As a chloroethylnitrosourea, it functions as an alkylating agent.
DNA Cross-Linking
Upon administration, this compound undergoes chemical decomposition to form reactive intermediates, including a chloroethyldiazonium ion. This highly reactive species can then alkylate nucleophilic sites on DNA bases, primarily the O^6 position of guanine. This initial monofunctional alkylation is followed by a slower, intramolecular rearrangement that leads to the formation of an interstrand DNA cross-link. This cross-link covalently joins the two strands of the DNA double helix, preventing their separation and thereby blocking DNA replication and transcription. This ultimately triggers cell cycle arrest and programmed cell death (apoptosis).
Cell Cycle Arrest and Apoptosis
Studies have shown that treatment with this compound can induce cell cycle arrest, particularly in the S and G2 phases.[2] This arrest is a cellular response to the extensive DNA damage caused by the drug. If the DNA damage is too severe to be repaired, the cell activates apoptotic pathways to undergo programmed cell death.
Signaling Pathway of this compound-Induced Cell Death
Caption: this compound's mechanism of action.
Preclinical Studies
The antitumor activity of this compound has been evaluated in various preclinical models, primarily focusing on melanoma and glioma.
In Vitro Studies
In vitro studies using cancer cell lines have been instrumental in elucidating the cytotoxic effects and mechanism of action of this compound. These studies typically involve treating cancer cells with varying concentrations of the drug and assessing cell viability, cell cycle distribution, and markers of apoptosis.
In Vivo Studies: Animal Models
B16 Melanoma Model: The B16 melanoma model in syngeneic C57BL/6 mice is a widely used preclinical model to evaluate the efficacy of antimelanoma agents.
Cell Culture:
-
B16-F10 melanoma cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
Animal Model:
-
Female C57BL/6 mice, 6-8 weeks old, are used.
Tumor Implantation:
-
B16-F10 cells are harvested from culture flasks using trypsin-EDTA, washed with phosphate-buffered saline (PBS), and resuspended in sterile PBS at a concentration of 2.5 x 10^5 cells/100 µL.
-
Mice are anesthetized, and the right flank is shaved and sterilized.
-
100 µL of the cell suspension (2.5 x 10^5 cells) is injected subcutaneously into the right flank of each mouse.
Treatment:
-
Once tumors reach a palpable size (e.g., 50-100 mm³), mice are randomized into treatment and control groups.
-
This compound is dissolved in a suitable vehicle (e.g., saline or ethanol/saline mixture) and administered to the treatment group via intravenous (i.v.) or intraperitoneal (i.p.) injection at a predetermined dose and schedule. The control group receives the vehicle only.
Endpoint Analysis:
-
Tumor volume is measured regularly (e.g., every 2-3 days) using calipers and calculated using the formula: (length x width²)/2.
-
Animal body weight and general health are monitored throughout the study.
-
At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be processed for further analysis (e.g., histology, immunohistochemistry).
Glioma Xenograft Model: Human glioma cell lines, such as U87 MG, are often used to establish intracranial or subcutaneous xenografts in immunodeficient mice (e.g., nude or SCID mice).
Cell Culture:
-
U87 MG human glioblastoma cells are cultured in Minimum Essential Medium (MEM) supplemented with 10% FBS, 1% non-essential amino acids, 1% sodium pyruvate, and 1% penicillin-streptomycin.
Animal Model:
-
Female athymic nude mice, 6-8 weeks old.
Tumor Implantation (Subcutaneous):
-
U87 MG cells are prepared as described for the B16 model.
-
A cell suspension of 5 x 10^6 cells in 100 µL of a 1:1 mixture of PBS and Matrigel is injected subcutaneously into the flank of each mouse.
Treatment and Endpoint Analysis:
-
Treatment protocols and endpoint analyses are similar to those described for the B16 melanoma model.
Clinical Development
This compound has been evaluated in several Phase I and Phase II clinical trials, primarily in patients with advanced malignant melanoma and recurrent high-grade glioma.
Combination Therapy with Methionine Restriction
A notable aspect of this compound's clinical investigation is its use in combination with a methionine-free diet. Preclinical studies suggested that methionine restriction could potentiate the antitumor effects of CENUs.[2] This led to clinical trials evaluating the safety and efficacy of this combination therapy.
Summary of Clinical Trial Data
The following tables summarize key quantitative data from published Phase II clinical trials of this compound.
Table 1: this compound in Malignant Melanoma
| Study Reference | Phase | Number of Patients | Dosage | Response Rate (CR+PR) | Median Overall Survival | Key Toxicities (Grade 3/4) |
| Cure et al., 1999 | II | 44 | 90 mg/m² i.v. every 2 weeks | 11% | Not Reported | Neutropenia (39%), Thrombocytopenia (42%) |
| Thivat et al., 2009 | II | 20 (Melanoma) | 60 mg/m² i.v. every 2 weeks + Methionine-free diet | 0% | 4.6 months | Thrombocytopenia (36%), Leukopenia (27%), Neutropenia (27%) |
Table 2: this compound in High-Grade Glioma
| Study Reference | Phase | Number of Patients | Dosage | Response Rate (CR+PR) | Median Overall Survival | Key Toxicities (Grade 3/4) |
| Chollet et al., 1997 | II | 37 | 60 mg/m² i.v. every 2 weeks | 10.8% | Not Reported | Neutropenia (29.7%), Thrombocytopenia (27%), Leukopenia (16.2%) |
| Thivat et al., 2009 | II | 2 (Glioma) | 60 mg/m² i.v. every 2 weeks + Methionine-free diet | 0% | 4.6 months (combined cohort) | Thrombocytopenia (36%), Leukopenia (27%), Neutropenia (27%) (combined cohort) |
CR: Complete Response, PR: Partial Response
Conclusion
This compound is a chloroethylnitrosourea with a well-defined mechanism of action centered on DNA alkylation and cross-linking. Its development has provided valuable insights into the treatment of melanoma and glioma. While clinical trials have shown modest efficacy as a single agent, its investigation in combination with metabolic therapies like methionine restriction highlights ongoing efforts to enhance the therapeutic potential of alkylating agents. The detailed experimental protocols and quantitative data presented in this guide offer a comprehensive resource for researchers and drug development professionals working in the field of oncology.
References
Spectroscopic Analysis of Cystemustine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a predictive guide to the spectroscopic analysis of Cystemustine. Due to the limited availability of published, peer-reviewed spectroscopic data specifically for this compound, the quantitative data presented herein is predicted based on the known spectral characteristics of its constituent chemical moieties: the chloroethylnitrosourea (CENU) group and the cysteamine-derived N-(2-(methylsulfonyl)ethyl) group. This guide is intended for informational and research planning purposes. Experimental verification is required to confirm these predictions.
Introduction
This compound, N'-(2-chloroethyl)-N-(2-(methylsulfonyl)ethyl)-N'-nitrosourea, is a promising chloroethylnitrosourea (CENU) derivative with significant antitumor activity, particularly against melanoma. Its mechanism of action is understood to involve the alkylation and cross-linking of DNA, leading to cytotoxicity in cancer cells. A thorough understanding of its chemical structure and purity is paramount for drug development, quality control, and mechanistic studies. Spectroscopic analysis provides the foundational data for such characterization.
This technical guide outlines the predicted spectroscopic profile of this compound across several key analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. Detailed experimental protocols are provided to guide researchers in the analytical characterization of this molecule.
Predicted Spectroscopic Data
The following tables summarize the predicted quantitative spectroscopic data for this compound. These predictions are derived from the analysis of structurally related compounds, including other nitrosoureas (e.g., carmustine, lomustine) and cysteamine (B1669678) derivatives.[1][2][3][4][5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound in solution. The predicted chemical shifts are provided for both proton (¹H) and carbon-13 (¹³C) nuclei.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Notes |
| ~8.9 - 9.2 | Broad Singlet | 1H | NH -C(O) | Exchangeable with D₂O. Chemical shift is highly dependent on solvent and concentration. |
| ~4.1 - 4.3 | Triplet | 2H | N-CH₂-CH₂-Cl | |
| ~3.6 - 3.8 | Triplet | 2H | N-CH₂-CH₂ -Cl | |
| ~3.7 - 3.9 | Triplet | 2H | N-CH₂-CH₂-SO₂CH₃ | |
| ~3.3 - 3.5 | Triplet | 2H | N-CH₂ -CH₂-SO₂CH₃ | |
| ~3.0 - 3.2 | Singlet | 3H | SO₂CH₃ |
Solvent: CDCl₃ or DMSO-d₆. Reference: Tetramethylsilane (TMS) at 0.00 ppm.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Assignment | Notes |
| ~150 - 155 | C =O (Urea) | |
| ~50 - 55 | N-CH₂-C H₂-SO₂CH₃ | |
| ~45 - 50 | N-C H₂-CH₂-SO₂CH₃ | |
| ~40 - 45 | C H₃-SO₂ | |
| ~40 - 45 | N-CH₂-C H₂-Cl | |
| ~30 - 35 | N-C H₂-CH₂-Cl |
Solvent: CDCl₃ or DMSO-d₆. Reference: Solvent signal (e.g., CDCl₃ at 77.16 ppm).
Mass Spectrometry (MS)
Mass spectrometry provides information on the molecular weight and fragmentation pattern of this compound, aiding in its identification and structural confirmation. Electrospray ionization (ESI) is a suitable soft ionization technique.
Table 3: Predicted Mass Spectrometry Data for this compound (Positive Ion ESI-MS)
| m/z (Daltons) | Ion Species | Predicted Fragmentation Pathway |
| ~292.03 | [M+H]⁺ | Protonated molecular ion (based on C₆H₁₃ClN₃O₄S) |
| ~274.02 | [M-H₂O+H]⁺ | Loss of water |
| ~262.03 | [M-NO+H]⁺ | Loss of the nitroso group |
| ~244.02 | [M-NO-H₂O+H]⁺ | Subsequent loss of water after nitroso group loss |
| ~182.06 | [C₄H₁₀N₂O₃S+H]⁺ | Cleavage of the N-N bond and loss of the chloroethyl group |
| ~110.02 | [C₂H₅ClN]⁺ | Chloroethylamino fragment |
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in this compound based on their characteristic vibrational frequencies.
Table 4: Predicted FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |
| ~3300 - 3400 | Medium | N-H | Stretching |
| ~2900 - 3000 | Medium | C-H (alkyl) | Stretching |
| ~1710 - 1740 | Strong | C=O (Urea) | Stretching |
| ~1480 - 1520 | Strong | N=O | Stretching |
| ~1300 - 1350 | Strong | S=O (Sulfone) | Asymmetric Stretching |
| ~1120 - 1160 | Strong | S=O (Sulfone) | Symmetric Stretching |
| ~1050 - 1100 | Medium | N-N | Stretching |
| ~650 - 750 | Strong | C-Cl | Stretching |
Sample preparation: KBr pellet or thin film.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The nitrosourea (B86855) and sulfone groups are the primary chromophores in this compound.
Table 5: Predicted UV-Vis Absorption Data for this compound
| λmax (nm) | Molar Absorptivity (ε) | Chromophore | Transition |
| ~230 - 250 | Moderate | N-N=O | n → π |
| Below 220 | Strong | C=O, SO₂ | π → π |
Solvent: Ethanol or Methanol (B129727).
Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of this compound.
NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.
Materials:
-
This compound sample (5-10 mg for ¹H, 20-50 mg for ¹³C)
-
Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)
-
NMR tubes (5 mm)
-
Tetramethylsilane (TMS) internal standard
-
NMR spectrometer (300 MHz or higher)
Procedure:
-
Accurately weigh the this compound sample and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean vial.
-
Add a small amount of TMS as an internal reference (0 ppm).
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the low natural abundance of ¹³C.
-
Process the spectra by applying Fourier transformation, phase correction, and baseline correction.
-
Integrate the peaks in the ¹H spectrum and reference both spectra to the TMS signal.
Mass Spectrometry (LC-MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Materials:
-
This compound sample
-
HPLC-grade solvents (e.g., acetonitrile (B52724), methanol, water)
-
Formic acid (for mobile phase modification)
-
LC-MS system with an ESI source
Procedure:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Prepare a dilute working solution (e.g., 1-10 µg/mL) from the stock solution using the initial mobile phase composition.
-
Set up the LC method. A C18 column is typically suitable. A gradient elution from a high aqueous content mobile phase (e.g., 95% water with 0.1% formic acid) to a high organic content mobile phase (e.g., 95% acetonitrile with 0.1% formic acid) is recommended.
-
Set up the ESI-MS parameters. Operate in positive ion mode. Optimize parameters such as capillary voltage, cone voltage, desolvation gas flow, and temperature.
-
Inject the sample into the LC-MS system.
-
Acquire full scan mass spectra to identify the molecular ion.
-
Perform tandem MS (MS/MS) on the protonated molecular ion to obtain fragmentation data.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups in this compound.
Materials:
-
This compound sample (1-2 mg)
-
FT-IR grade Potassium Bromide (KBr)
-
Mortar and pestle
-
Pellet press
-
FT-IR spectrometer
Procedure (KBr Pellet Method):
-
Thoroughly grind ~100 mg of dry KBr in an agate mortar and pestle.
-
Add 1-2 mg of the this compound sample to the KBr and mix thoroughly by grinding.
-
Transfer the mixture to a pellet press die.
-
Apply pressure to form a transparent or translucent pellet.
-
Place the pellet in the sample holder of the FT-IR spectrometer.
-
Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Perform a background scan with an empty sample holder and subtract it from the sample spectrum.
UV-Vis Spectroscopy
Objective: To determine the absorption maxima of this compound.
Materials:
-
This compound sample
-
Spectroscopic grade solvent (e.g., ethanol, methanol)
-
Quartz cuvettes (1 cm path length)
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a stock solution of this compound in the chosen solvent.
-
Prepare a series of dilutions from the stock solution to find a concentration that gives a maximum absorbance between 0.5 and 1.5.
-
Fill a quartz cuvette with the solvent to be used as a blank.
-
Place the blank cuvette in the spectrophotometer and record a baseline spectrum.
-
Replace the blank with the cuvette containing the this compound solution.
-
Scan the sample over a wavelength range of approximately 200-400 nm.
-
Identify the wavelength(s) of maximum absorbance (λmax).
Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for the comprehensive spectroscopic analysis of a compound like this compound.
Caption: Workflow for Spectroscopic Characterization of this compound.
Mechanism of Action: DNA Alkylation
This compound functions as a DNA alkylating agent. The following diagram illustrates the key steps in its proposed mechanism of action.
Caption: Proposed Mechanism of this compound-Induced DNA Damage.
References
Cystemustine's Effect on Cell Cycle Progression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cystemustine, a member of the chloroethylnitrosourea (CENU) class of alkylating agents, is a cytotoxic drug with activity against malignancies such as melanoma and glioma.[1][2] Its mechanism of action is intrinsically linked to its ability to induce DNA damage, which consequently perturbs cell cycle progression—a critical determinant of its anticancer efficacy. This technical guide provides an in-depth overview of the known effects of this compound on the cell cycle, drawing from preclinical and clinical data. While much of the specific research on this compound's cell cycle effects has been conducted in combination with methionine restriction, this document also extrapolates from the well-established mechanisms of the broader CENU class to provide a comprehensive model of its action. This guide details the molecular pathways implicated in this compound-induced cell cycle arrest and provides relevant experimental methodologies for researchers in the field.
Introduction: this compound and the Cell Cycle
This compound exerts its cytotoxic effects primarily through the alkylation of DNA. As a chloroethylnitrosourea, it spontaneously decomposes to form reactive electrophilic intermediates, such as chloroethyl carbonium ions.[3][4] These intermediates covalently bind to nucleophilic sites on DNA bases, leading to the formation of interstrand and intrastrand cross-links.[3][4] The presence of these DNA lesions triggers a cellular DNA Damage Response (DDR), a complex signaling network that senses DNA damage and orchestrates cellular outcomes, including cell cycle arrest, DNA repair, or apoptosis.[5]
Cell cycle arrest is a crucial component of the DDR, providing the cell with an opportunity to repair damaged DNA before it is propagated during replication (S phase) or mitosis (M phase). The primary mechanism by which this compound is understood to impact cell cycle progression is through the induction of arrest at the S and G2/M phases.[1] This effect is particularly pronounced when used in combination with methionine restriction, a strategy that has been shown to sensitize cancer cells to alkylating agents.[1]
Quantitative Analysis of Cell Cycle Distribution
Direct quantitative data from preclinical studies on the effects of this compound as a single agent on cell cycle distribution is limited in the available literature. However, studies involving the combination of this compound with methionine restriction provide valuable insights into its impact on cell cycle progression. The following table summarizes the observed effects on cell cycle phases in cancer cells. It is important to note that these effects are due to the combined action of this compound and methionine depletion.
| Treatment Modality | Cell Line(s) | Observed Effect on Cell Cycle | Reference(s) |
| This compound in combination with Methionine-free diet | Melanoma and Glioma | Arrest in the S and G2 phases | [1] |
| Methionine Restriction (alone) | Various Cancer Cells | Arrest in S and G2 phases | [1] |
| Nimustine (a related Chloroethylnitrosourea) | Synchronized cells | Arrest in G2 phase | [6] |
Signaling Pathways and Molecular Mechanisms
The induction of cell cycle arrest by this compound is a multi-faceted process initiated by DNA damage. The following section details the key signaling pathways involved.
DNA Damage Response and G2/M Checkpoint Activation
As a DNA alkylating agent, this compound induces DNA cross-links, which are converted into DNA double-strand breaks (DSBs) during DNA replication.[6] This triggers the activation of the DNA damage response pathway.
Role of p53 and Cyclin-Dependent Kinase Inhibitors
In cells with functional p53, this tumor suppressor protein plays a critical role in the response to DNA damage. The activation of p53 can lead to the transcriptional upregulation of several target genes, including p21WAF1/CIP1, a potent cyclin-dependent kinase (CDK) inhibitor.
Experimental Protocols
This section provides a general methodology for assessing the effect of this compound on cell cycle progression using flow cytometry, a standard technique for this purpose.[7][8][9][10]
Cell Culture and this compound Treatment
-
Cell Seeding: Plate the cancer cell line of interest (e.g., melanoma, glioma cell lines) in appropriate culture dishes at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Drug Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to the desired final concentrations in a complete cell culture medium immediately before use.
-
Treatment: Expose the cells to varying concentrations of this compound for a predetermined period (e.g., 24, 48, or 72 hours). Include a vehicle-treated control group.
Cell Cycle Analysis by Flow Cytometry
-
Cell Harvesting: Following treatment, harvest the cells by trypsinization. Collect both adherent and floating cells to account for any detached, apoptotic cells.
-
Fixation: Wash the cells with ice-cold phosphate-buffered saline (PBS) and fix them in ice-cold 70% ethanol (B145695) while vortexing gently to prevent clumping. Cells can be stored at -20°C for several weeks after fixation.
-
Staining:
-
Centrifuge the fixed cells to remove the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in a staining solution containing a DNA-intercalating dye such as propidium (B1200493) iodide (PI) and RNase A. RNase A is crucial to prevent the staining of double-stranded RNA.
-
-
Flow Cytometry Analysis:
-
Acquire the stained cell samples on a flow cytometer.
-
Analyze the DNA content based on the fluorescence intensity of the PI signal.
-
Use cell cycle analysis software to de-convolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Conclusion and Future Directions
References
- 1. Phase II Trial of the Association of a Methionine-free Diet with this compound Therapy in Melanoma and Glioma | Anticancer Research [ar.iiarjournals.org]
- 2. Pharmacokinetic study of this compound, administered on a weekly schedule in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Carmustine? [synapse.patsnap.com]
- 4. Nitrosourea Chemotherapeutic Agents - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. DNA Damage Responses during the Cell Cycle: Insights from Model Organisms and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chloroethylnitrosourea-induced cell death and genotoxicity: cell cycle dependence and the role of DNA double-strand breaks, HR and NHEJ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. revvity.com [revvity.com]
- 10. biocompare.com [biocompare.com]
Methodological & Application
Cystemustine Experimental Protocols in Cell Culture: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cystemustine, a chloroethylnitrosourea (CENU), is an alkylating agent investigated for its antitumor activity, particularly in melanoma and glioma. Its primary mechanism of action involves inducing DNA damage, leading to cell cycle arrest and apoptosis. This document provides detailed application notes and experimental protocols for studying the effects of this compound in a cell culture setting.
Mechanism of Action
This compound exerts its cytotoxic effects primarily through the alkylation of DNA. As a chloroethylating nitrosourea, it generates reactive intermediates that form covalent adducts with DNA bases. This leads to the formation of interstrand crosslinks (ICLs), which are highly toxic lesions that block DNA replication and transcription.[1] This disruption of fundamental cellular processes triggers cell cycle arrest, typically in the S and G2 phases, and ultimately initiates apoptosis.
The efficacy of this compound can be modulated by the cellular DNA repair machinery. A key enzyme, O6-methylguanine-DNA methyltransferase (MGMT), can repair the initial O6-chloroethylguanine adduct before it can form the lethal interstrand crosslink.[1] Therefore, tumor cells with low or absent MGMT expression are generally more sensitive to this compound and other CENUs.
Quantitative Data
| Compound | Cell Line | Assay | Incubation Time (hours) | IC50 (µM) | Reference |
| This compound | Melanoma (e.g., A375, SK-MEL-28) | MTT | 72 | Data not available | - |
| This compound | Glioma (e.g., U87MG, T98G) | MTT | 72 | Data not available | - |
| Carmustine (B1668450) | U87MG (Glioblastoma) | MTT | Not Specified | 54.40 | [1] |
Note: The IC50 value for carmustine is provided as an example of data presentation. Researchers must determine the IC50 for this compound in their specific experimental system.
Experimental Protocols
The following are detailed protocols for key experiments to assess the in vitro effects of this compound.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cell lines using a 96-well plate format.
Materials:
-
Cancer cell lines (e.g., melanoma or glioma)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Sterile 96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well and mix thoroughly by gentle pipetting to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the drug concentration and determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol allows for the detection and quantification of apoptotic cells by flow cytometry.
Materials:
-
Cancer cell lines treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting:
-
Seed cells in 6-well plates and treat with this compound at the desired concentrations for the appropriate time.
-
Harvest both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour of staining.
-
Use appropriate controls (unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only) to set up compensation and gates.
-
-
Data Interpretation:
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Necrotic cells: Annexin V-FITC negative and PI positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the distribution of cells in different phases of the cell cycle using flow cytometry.
Materials:
-
Cancer cell lines treated with this compound
-
Cold 70% ethanol (B145695)
-
Phosphate-Buffered Saline (PBS)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting:
-
Seed cells in 6-well plates and treat with this compound as described previously.
-
Harvest the cells by trypsinization.
-
Wash the cells once with cold PBS.
-
-
Fixation:
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to the cell suspension.
-
Fix the cells overnight at -20°C.
-
-
Staining:
-
Centrifuge the fixed cells (e.g., 500 x g for 5 minutes) and discard the ethanol.
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the cells by flow cytometry.
-
Use a linear scale for the PI signal (usually FL2-A or a similar channel).
-
Gate on single cells to exclude doublets and aggregates.
-
-
Data Analysis:
-
Generate a histogram of DNA content.
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using cell cycle analysis software (e.g., ModFit LT, FlowJo).
-
Visualizations
The following diagrams illustrate the signaling pathway of this compound and the experimental workflows.
Caption: this compound DNA Damage Pathway
Caption: this compound In Vitro Experimental Workflow
References
Cystemustine Dosage for In Vivo Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of cystemustine dosage and administration for in vivo animal studies, with a focus on melanoma and glioma models. The information is intended to guide researchers in designing and executing preclinical studies involving this chloroethylnitrosourea anticancer agent.
This compound, N'-(2-chloroethyl)-N-(2-(methylsulfonyl)ethyl)-N'-nitrosourea, is a DNA alkylating agent that has shown activity against cancers such as melanoma and glioma.[1][2] Its primary mechanism of action involves the generation of reactive species that alkylate DNA, leading to DNA damage, cell cycle arrest, and ultimately apoptosis.[3] The efficacy of this compound can be influenced by the expression of the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT), which can repair the DNA adducts formed by the drug.[2] Preclinical studies have also explored the combination of this compound with methionine restriction, which may enhance its therapeutic effect by depleting glutathione (B108866) and reducing MGMT activity.[1][2]
Data Presentation: this compound Dosage in Animal Models
The following table summarizes reported and estimated dosages of this compound for in vivo studies in mice and rats. It is crucial to note that optimal dosage can vary significantly depending on the animal model, tumor type, and experimental goals.
| Animal Model | Tumor Type | Dosage (mg/kg) | Administration Route | Dosing Schedule | Source / Rationale |
| Mouse | |||||
| C57BL/6J | B16 Melanoma | 15 | Intravenous (i.v.) or Intratumoral (i.t.) | Multiple doses (e.g., Days 1, 5, 9 or Days 11, 14, 19 post-inoculation) | Direct experimental data |
| Athymic Nude | Human Glioma Xenograft | ~5 | Intraperitoneal (i.p.) or Intravenous (i.v.) | To be determined empirically | Estimated from human dose (60 mg/m²) using dose conversion formulas.[1][4] |
| Rat | |||||
| Fischer 344 | 9L Gliosarcoma | ~10 | Intraperitoneal (i.p.) or Intravenous (i.v.) | To be determined empirically | Estimated from human dose (60 mg/m²) using dose conversion formulas.[1] |
Note: The dosages for glioma models are estimations based on the commonly used human clinical dose of 60 mg/m².[2][5][6] The conversion was performed using established formulas considering the body surface area of the respective animal models.[1][4] Researchers should perform dose-finding studies to determine the optimal and maximum tolerated dose (MTD) for their specific experimental setup.
Experimental Protocols
Protocol 1: this compound Administration in a Syngeneic B16 Melanoma Mouse Model
This protocol is based on the methodology described in preclinical studies investigating the efficacy of this compound against melanoma.
1. Animal Model:
-
C57BL/6J mice, 6-8 weeks old.
2. Tumor Cell Inoculation:
-
Subcutaneously inject 5 x 10^5 B16 melanoma cells into the right flank of the mice.
3. This compound Preparation:
-
Dissolve this compound in a suitable vehicle (e.g., physiological serum) to a final concentration appropriate for the desired dosage (15 mg/kg). The solution should be prepared fresh before each administration.
4. Administration:
-
Intravenous (i.v.) Injection: Administer the this compound solution via the tail vein.
-
Intratumoral (i.t.) Injection: Inject the this compound solution directly into the established tumor.
5. Dosing Schedule (Examples):
-
Early Treatment: Administer this compound on days 1, 5, and 9 after tumor cell inoculation.
-
Treatment of Established Tumors: Administer this compound on days 11, 14, and 19 after tumor cell inoculation, once tumors are measurable.
6. Monitoring:
-
Monitor tumor growth by caliper measurements twice a week.
-
Monitor animal health and body weight regularly.
Protocol 2: General Protocol for this compound Administration in a Human Glioma Xenograft Mouse Model
This protocol provides a general framework for using this compound in athymic nude mice bearing human glioma xenografts.
1. Animal Model:
-
Athymic nude mice (e.g., BALB/c nude), 6-8 weeks old.
2. Tumor Cell Inoculation:
-
Intracranially implant human glioma cells (e.g., U87 MG) into the desired brain region.
3. This compound Preparation:
-
Prepare this compound solution as described in Protocol 1. The estimated starting dose is around 5 mg/kg, but this should be optimized in a dose-escalation study.
4. Administration:
-
Intraperitoneal (i.p.) Injection: Administer the this compound solution into the peritoneal cavity.
-
Intravenous (i.v.) Injection: Administer via the tail vein.
5. Dosing Schedule:
-
The dosing schedule should be determined based on the MTD and the specific experimental design. A schedule of once or twice weekly could be a starting point.
6. Monitoring:
-
Monitor tumor growth using non-invasive imaging techniques (e.g., bioluminescence imaging if tumor cells are engineered to express luciferase).
-
Monitor animal health, body weight, and neurological signs.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed mechanism of action of this compound and a typical experimental workflow for its in vivo evaluation.
References
- 1. How to convert human dose to animal dose? NovoPro [novoprolabs.com]
- 2. Phase II Trial of the Association of a Methionine-free Diet with this compound Therapy in Melanoma and Glioma | Anticancer Research [ar.iiarjournals.org]
- 3. mdpi.com [mdpi.com]
- 4. A simple practice guide for dose conversion between animals and human - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound in recurrent high grade glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phase II trial of this compound, a new nitrosourea, as treatment of high-grade brain tumors in adults - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Quantification of Cystemustine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cystemustine, a chloroethylnitrosourea derivative of cysteamine (B1669678), is an antineoplastic agent that has shown activity against melanoma and glioma. Its mechanism of action primarily involves DNA alkylation, leading to DNA damage and subsequent cell cycle arrest and apoptosis in cancer cells.[1][2] Furthermore, this compound has been observed to induce redifferentiation of tumor cells, suggesting a multi-faceted anti-cancer effect.[1][3] Accurate and precise quantification of this compound in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development.
This document provides detailed application notes and protocols for the analytical quantification of this compound using modern chromatographic techniques. Due to the limited availability of published methods specifically for this compound, the protocols provided are adapted from well-established and validated methods for its parent compound, cysteamine. These methods, primarily based on Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), serve as a robust starting point for the development and validation of a this compound-specific assay.
Analytical Methods Overview
The primary analytical techniques suitable for the quantification of this compound and related aminothiols are RP-HPLC with UV or fluorescence detection and LC-MS/MS. LC-MS/MS offers superior sensitivity and selectivity, making it the preferred method for bioanalytical applications where low concentrations are expected.
Disclaimer: The following protocols are adapted from methods developed for cysteamine and will require optimization and full validation for the specific quantification of this compound in the desired biological matrix, according to regulatory guidelines such as those from the FDA and EMA.[4][5][6]
Quantitative Data Summary
The following tables summarize typical validation parameters for the quantification of cysteamine, which can be used as target parameters for the development of a this compound assay.
Table 1: Performance Characteristics of an LC-MS/MS Method for Cysteamine Quantification.
| Parameter | Typical Value |
| Linearity Range | 2.5 - 50 µM |
| Lower Limit of Quantification (LLOQ) | 1.25 µM |
| Limit of Detection (LOD) | 0.25 µM |
| Accuracy | 97.80 - 106.00% |
| Precision (CV%) | 0.90 - 6.93% |
| Recovery | >90% |
| Stability (at -20°C) | Up to 2 months |
Data adapted from a study on cysteamine quantification in plasma.[1]
Table 2: Performance Characteristics of an RP-HPLC Method for Cysteamine Quantification.
| Parameter | Typical Value |
| Linearity Range | 2 - 500 µg/mL |
| Lower Limit of Quantification (LOQ) | 1.8 µg/mL |
| Limit of Detection (LOD) | 0.6 µg/mL |
| Accuracy | 98.5 - 101.2% |
| Precision (CV%) | < 2.0% |
| Recovery | 100.2 - 102.7% |
Data adapted from a study on cysteamine quantification in cosmetic formulations.[7]
Experimental Protocols
Protocol 1: Quantification of this compound by LC-MS/MS
This protocol is adapted from a validated method for cysteamine in plasma and is suitable for pharmacokinetic studies.[8][9]
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 10 µL of an appropriate internal standard (e.g., a stable isotope-labeled this compound).
-
Add 300 µL of acidified acetonitrile (B52724) (e.g., with 0.1% formic acid) to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
2. LC-MS/MS Instrumentation and Conditions
-
LC System: Agilent 1290 Infinity LC System or equivalent.
-
Mass Spectrometer: Agilent 6530 Accurate-Mass Q-TOF LC/MS or equivalent triple quadrupole mass spectrometer.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-6 min: 95% B
-
6-6.1 min: 95-5% B
-
6.1-8 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
MS/MS Transitions: To be determined by direct infusion of this compound and its internal standard to identify the precursor and product ions.
3. Method Validation
The method should be validated for linearity, accuracy, precision, selectivity, sensitivity (LLOQ), recovery, and stability according to regulatory guidelines.[4][5][6]
Protocol 2: Quantification of this compound by RP-HPLC with UV Detection
This protocol is adapted from a method for cysteamine and is suitable for in vitro studies or formulations where higher concentrations are expected.[7]
1. Sample Preparation
-
For in vitro samples (e.g., cell culture media): Centrifuge the sample to remove debris. Dilute the supernatant with the mobile phase to a concentration within the linear range of the assay.
-
For formulations: Accurately weigh a portion of the formulation and dissolve it in a suitable solvent. Dilute with the mobile phase to the desired concentration.
2. HPLC Instrumentation and Conditions
-
HPLC System: Standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of a suitable buffer (e.g., 20 mM potassium phosphate (B84403) monobasic, pH adjusted to 3.0 with phosphoric acid) and acetonitrile (e.g., 85:15 v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV absorbance at a wavelength determined by scanning a standard solution of this compound (likely around 254-280 nm due to the aromatic moiety).
-
Column Temperature: 30°C.
3. Method Validation
Validate the method for linearity, accuracy, precision, selectivity, and sensitivity (LLOQ and LOD).
Visualizations
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Melanoma-cell toxicity of this compound combined with O6-benzyl-N2-acetylguanosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound induces redifferentiation of primary tumors and confers protection against secondary tumor growth in a melanoma murine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Precipitation Procedures [sigmaaldrich.com]
- 5. Thiol starvation triggers melanoma state switching in an ATF4 and NRF2-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 6. btrc-charity.org [btrc-charity.org]
- 7. KEGG PATHWAY: Cysteine and methionine metabolism - Reference pathway [kegg.jp]
- 8. researchgate.net [researchgate.net]
- 9. A New and Rapid LC-MS/MS Method for the Determination of Cysteamine Plasma Levels in Cystinosis Patients - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cystemustine Administration in Murine Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cystemustine, N'-(2-chloroethyl)-N-(2-methylsulfonylethyl)-N'-nitrosourea, is a chloroethylnitrosourea (CENU) derivative that has demonstrated antitumor activity, particularly against melanoma and glioma. As with other CENUs, its primary mechanism of action involves the alkylation of DNA, leading to the formation of interstrand crosslinks, which inhibit DNA replication and transcription, ultimately inducing apoptosis and necrosis in cancer cells.[1][2][3] A key factor in tumor resistance to this compound is the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT), which can remove the alkyl groups from the O6 position of guanine, thus mitigating the cytotoxic effects of the drug.[2]
These application notes provide detailed protocols for the administration of this compound in murine xenograft models of melanoma and glioblastoma, based on preclinical studies. The accompanying data summarizes the reported efficacy of this compound in these models.
Data Presentation
Table 1: this compound Administration and Efficacy in B16 Melanoma Murine Xenograft Model
| Parameter | Details | Reference |
| Cell Line | B16 Melanoma | [4] |
| Animal Model | Syngeneic C57BL/6 mice | [4] |
| Tumor Inoculation | 1 x 10^5 B16 cells subcutaneously | [4] |
| Treatment | This compound | [4] |
| Dosage | 15 mg/kg | [4] |
| Administration Route | Intraperitoneal (i.p.) injection | [4] |
| Schedule | Single injection 7 days after tumor inoculation | [4] |
| Tumor Growth Inhibition | Significant delay in the growth of primary tumors | [4] |
| Secondary Tumor Growth | Prime treatment with this compound induced a dramatic decrease in the weight of secondary untreated tumors | [4] |
Table 2: this compound Administration in Glioblastoma Murine Xenograft Model (Generalized Protocol)
| Parameter | Details | Reference |
| Cell Line | Human Glioblastoma cell lines (e.g., U87 MG) | [2][5] |
| Animal Model | Athymic nude mice | [2][5] |
| Tumor Inoculation | Intracranial or subcutaneous injection of tumor cells | [2][5] |
| Treatment | This compound (or other CENUs) | [2] |
| Dosage | Dose finding studies would be required, starting from doses used in other models (e.g., 15 mg/kg) and adjusting based on toxicity and efficacy. | [4] |
| Administration Route | Intraperitoneal (i.p.) or Intravenous (i.v.) injection | [2] |
| Schedule | Typically administered in cycles (e.g., every 1-2 weeks) | [3] |
| Expected Outcome | Inhibition of tumor growth and potential increase in survival. Efficacy may be enhanced in combination with methionine restriction. | [6] |
Note: Specific quantitative data for this compound monotherapy in a murine glioblastoma xenograft model was not available in the searched literature. The above protocol is a generalized representation based on common practices for nitrosourea (B86855) compounds in such models.
Experimental Protocols
Protocol 1: Administration of this compound in a B16 Melanoma Syngeneic Murine Model
This protocol is adapted from the study by Demidem et al., 2001.[4]
1. Materials:
- B16 melanoma cells
- C57BL/6 mice (6-8 weeks old)
- This compound
- Sterile Phosphate Buffered Saline (PBS)
- Sterile syringes and needles (27G)
- Animal housing and handling equipment
- Calipers for tumor measurement
2. Cell Culture and Tumor Inoculation:
- Culture B16 melanoma cells in appropriate media until they reach the logarithmic growth phase.
- Harvest the cells and resuspend them in sterile PBS at a concentration of 1 x 10^6 cells/mL.
- Subcutaneously inject 100 µL of the cell suspension (1 x 10^5 cells) into the flank of each C57BL/6 mouse.
- Monitor the mice for tumor growth. Palpable tumors should appear within 7-10 days.
3. This compound Preparation and Administration:
- On day 7 post-tumor inoculation, prepare a fresh solution of this compound in sterile PBS at a concentration that allows for the administration of 15 mg/kg in a reasonable injection volume (e.g., 100-200 µL).
- Administer the this compound solution to the tumor-bearing mice via a single intraperitoneal (i.p.) injection.
4. Monitoring and Data Collection:
- Measure tumor dimensions (length and width) with calipers every 2-3 days.
- Calculate tumor volume using the formula: Volume = (length x width^2) / 2.
- Monitor animal weight and overall health throughout the experiment.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis).
Protocol 2: Establishment of a Human Glioblastoma Xenograft Model in Nude Mice (Generalized)
This protocol provides a general framework for establishing a glioblastoma xenograft model.
1. Materials:
- Human glioblastoma cell line (e.g., U87 MG)
- Athymic nude mice (6-8 weeks old)
- Sterile cell culture medium and PBS
- Matrigel (optional, for subcutaneous injection)
- Stereotactic apparatus (for intracranial injection)
- Sterile syringes and needles
2. Subcutaneous Xenograft Model:
- Harvest glioblastoma cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1-5 x 10^7 cells/mL.
- Inject 100 µL of the cell suspension subcutaneously into the flank of each nude mouse.
- Monitor for tumor formation and growth as described in Protocol 1.
3. Orthotopic (Intracranial) Xenograft Model:
- Anesthetize the nude mouse and secure it in a stereotactic frame.
- Create a small burr hole in the skull at the desired coordinates.
- Slowly inject a small volume (e.g., 2-5 µL) of the glioblastoma cell suspension (1-5 x 10^5 cells in sterile PBS) into the brain parenchyma.
- Close the incision and monitor the animal for recovery and neurological signs.
- Tumor growth can be monitored using imaging techniques such as bioluminescence imaging (if cells are engineered to express luciferase) or MRI.
Signaling Pathways and Experimental Workflows
References
- 1. Protocol to generate two distinct standard-of-care murine glioblastoma models for evaluating novel combination therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. experts.umn.edu [experts.umn.edu]
- 3. researchgate.net [researchgate.net]
- 4. This compound induces redifferentiation of primary tumors and confers protection against secondary tumor growth in a melanoma murine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Application Note: A Robust HPLC-MS/MS Method for the Quantitative Determination of Cystemustine in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a sensitive and selective High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantification of Cystemustine in human plasma. The protocol employs a straightforward protein precipitation method for sample preparation, ensuring high recovery and minimal matrix effects. Chromatographic separation is achieved on a C18 reversed-phase column with a rapid gradient elution, followed by detection using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This method is intended for researchers, scientists, and drug development professionals requiring a reliable bioanalytical workflow for pharmacokinetic studies and therapeutic drug monitoring of this compound.
Introduction
This compound is a chloroethylnitrosourea derivative with potential applications in cancer therapy. To effectively evaluate its pharmacokinetic profile and ensure optimal dosing strategies, a robust and validated bioanalytical method for its quantification in biological matrices is essential. This document provides a detailed protocol for the determination of this compound in human plasma using HPLC-MS/MS, a technique renowned for its high sensitivity and specificity.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Stable isotope-labeled this compound (this compound-d4) as internal standard (IS)
-
HPLC-grade acetonitrile (B52724), methanol, and water
-
Formic acid, LC-MS grade
-
Human plasma (K2-EDTA as anticoagulant)
-
Microcentrifuge tubes (1.5 mL)
-
Syringe filters (0.22 µm)
-
Autosampler vials
Instrumentation
-
HPLC System: A high-performance liquid chromatography system capable of binary gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
Sample Preparation
-
Thaw frozen human plasma samples to room temperature.
-
Spike 100 µL of plasma with 10 µL of this compound-d4 internal standard solution (concentration to be optimized).
-
Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase composition (e.g., 95% Water with 0.1% Formic Acid: 5% Acetonitrile with 0.1% Formic Acid).
-
Vortex briefly and transfer to an autosampler vial for analysis.
HPLC Conditions
| Parameter | Value |
| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Program | Time (min) |
MS/MS Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow | Optimized for the specific instrument |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Analyte |
Data Presentation
The following tables summarize the proposed quantitative performance parameters of the method. These values are hypothetical and should be determined during method validation.
Table 1: Calibration Curve and Linearity
| Analyte | Calibration Range (ng/mL) | Regression Model | Correlation Coefficient (r²) |
| This compound | 1 - 1000 | Linear, 1/x² | > 0.995 |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 1 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| Low QC | 3 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| Mid QC | 100 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| High QC | 800 | < 15 | 85 - 115 | < 15 | 85 - 115 |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| Low QC | 3 | > 85 | 85 - 115 |
| High QC | 800 | > 85 | 85 - 115 |
Visualizations
Caption: Experimental workflow for this compound analysis.
Application Notes and Protocols for Measuring Cystemustine-Induced DNA Damage
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cystemustine is a chloroethylating nitrosourea (B86855) derivative that exhibits cytotoxic activity primarily through the induction of DNA damage. As an alkylating agent, this compound forms covalent adducts with DNA bases, leading to the formation of interstrand cross-links (ICLs). These ICLs are highly toxic lesions that block DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis. The assessment of this compound's DNA damaging potential is crucial for understanding its mechanism of action, determining its efficacy, and identifying potential mechanisms of resistance.
These application notes provide detailed protocols for three key in vitro assays to quantify this compound-induced DNA damage: the modified alkaline Comet assay for detecting ICLs, the γ-H2AX foci formation assay for monitoring DNA double-strand breaks (DSBs), and the DNA fragmentation assay for quantifying apoptosis.
Data Presentation
The following tables summarize illustrative quantitative data that could be obtained from the described assays following treatment of a representative cancer cell line (e.g., human melanoma A375 cells) with this compound.
Table 1: Illustrative Data from Modified Alkaline Comet Assay for this compound-Induced DNA Interstrand Cross-links
| This compound Concentration (µM) | Treatment Time (hours) | Mean Olive Tail Moment (± SEM)[1][2][3] |
| 0 (Control) | 24 | 15.2 ± 1.8 |
| 10 | 24 | 10.5 ± 1.5 |
| 25 | 24 | 6.8 ± 1.1 |
| 50 | 24 | 3.1 ± 0.7 |
| 100 | 24 | 1.9 ± 0.5 |
Note: A decrease in the tail moment in the modified ICL comet assay indicates an increase in DNA interstrand cross-linking.
Table 2: Illustrative Data from γ-H2AX Foci Formation Assay for this compound-Induced DNA Double-Strand Breaks
| This compound Concentration (µM) | Treatment Time (hours) | Mean γ-H2AX Foci per Cell (± SEM)[4][5] |
| 0 (Control) | 24 | 1.5 ± 0.3 |
| 10 | 24 | 8.7 ± 1.2 |
| 25 | 24 | 15.4 ± 2.1 |
| 50 | 24 | 24.1 ± 3.5 |
| 100 | 24 | 35.8 ± 4.2 |
Table 3: Illustrative Data from DNA Fragmentation Assay for this compound-Induced Apoptosis (Flow Cytometry)
| This compound Concentration (µM) | Treatment Time (hours) | Percentage of Apoptotic Cells (Sub-G1 Population) (± SEM)[6][7][8] |
| 0 (Control) | 48 | 3.2 ± 0.5% |
| 10 | 48 | 12.5 ± 1.8% |
| 25 | 48 | 28.9 ± 3.2% |
| 50 | 48 | 45.7 ± 4.1% |
| 100 | 48 | 68.3 ± 5.5% |
Experimental Protocols & Visualizations
Modified Alkaline Comet Assay for DNA Interstrand Cross-links (ICLs)
This assay measures the ability of this compound to induce ICLs, which physically prevent the separation of DNA strands and thus reduce the migration of DNA in the comet tail.[9][10][11][12] To measure ICLs, a known amount of single-strand breaks is introduced (typically by irradiation) to allow the DNA to migrate; the presence of ICLs will then impede this migration.
Protocol:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to attach overnight. Treat cells with varying concentrations of this compound for the desired time.
-
Induction of Single-Strand Breaks: After treatment, irradiate the cells on ice with a fixed dose of X-rays (e.g., 5-10 Gy) to induce a consistent level of single-strand breaks.
-
Cell Embedding: Harvest the cells and resuspend them in low melting point agarose (B213101) at 37°C. Pipette the cell-agarose suspension onto a pre-coated microscope slide and allow it to solidify at 4°C.
-
Lysis: Immerse the slides in a cold lysis solution (containing high salt and detergents) to remove cell membranes and cytoplasm, leaving behind the nucleoids.
-
Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank filled with a high pH alkaline buffer to unwind the DNA. Perform electrophoresis at a low voltage.
-
Neutralization and Staining: Neutralize the slides with a Tris buffer and stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium (B1200493) iodide).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. Capture images and analyze them using appropriate software to quantify the Olive Tail Moment, which is a product of the tail length and the fraction of DNA in the tail.[1][2][3] A decrease in the tail moment compared to the irradiated control indicates the presence of ICLs.
γ-H2AX Foci Formation Assay
The phosphorylation of the histone variant H2AX to form γ-H2AX is a rapid and sensitive marker for the formation of DNA double-strand breaks (DSBs).[13][14] DSBs can arise as a consequence of the cellular processing and repair of this compound-induced ICLs.
Protocol:
-
Cell Culture and Treatment: Grow cells on coverslips in a multi-well plate. Treat with this compound at various concentrations and for different durations.
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde, followed by permeabilization with a detergent like Triton X-100 to allow antibody access.
-
Immunostaining: Block non-specific antibody binding with a blocking solution (e.g., bovine serum albumin). Incubate with a primary antibody specific for γ-H2AX, followed by a fluorescently-labeled secondary antibody.
-
Nuclear Staining: Counterstain the nuclei with a DNA dye such as DAPI.
-
Imaging: Mount the coverslips on microscope slides and acquire images using a fluorescence microscope.
-
Quantification: Count the number of distinct fluorescent foci within the nucleus of each cell. Automated image analysis software can be used for high-throughput quantification.[4][5][15][16]
References
- 1. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Use of the tail moment of the lymphocytes to evaluate DNA damage in human biomonitoring studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Highly Sensitive Automated Method for DNA Damage Assessment: Gamma-H2AX Foci Counting and Cell Cycle Sorting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Flow Cytometric Analysis of 4-HPR-induced Apoptosis and Cell Cycle Arrest in Acute Myelocytic Leukemia Cell Line (NB-4) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis of DNA Interstrand Cross-Links and their Repair by Modified Comet Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Assessment of DNA Interstrand Crosslinks Using the Modified Alkaline Comet Assay | Springer Nature Experiments [experiments.springernature.com]
- 12. Analysis of DNA Interstrand Cross-Links and their Repair by Modified Comet Assay | Springer Nature Experiments [experiments.springernature.com]
- 13. Residual γH2AX foci as an indication of lethal DNA lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. DNA damage evaluated by γH2AX foci formation by a selective group of chemical/physical stressors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Quantitation of γH2AX Foci in Tissue Samples - PMC [pmc.ncbi.nlm.nih.gov]
Cystemustine for the Treatment of Recurrent High-Grade Glioma: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: Cystemustine, a nitrosourea (B86855) derivative, has been investigated as a therapeutic agent for recurrent high-grade gliomas, including glioblastoma. As an alkylating agent, its mechanism of action involves the induction of DNA damage, leading to cell cycle arrest and apoptosis. This document provides a summary of clinical findings and protocols for the application of this compound in a research and clinical trial setting, based on published studies.
Quantitative Data from Clinical Trials
The efficacy and safety of this compound have been evaluated in Phase II clinical trials for patients with recurrent high-grade glioma. The key quantitative data from these studies are summarized below for comparative analysis.
Table 1: Efficacy of this compound in Recurrent High-Grade Glioma
| Metric | Study 1[1] | Study 2[2] | Study 3 (with Methionine-free diet)[3][4] |
| Number of Patients | 48 | 39 (37 evaluable) | 22 (2 with recurrent glioma) |
| Histologies | 24 Glioblastomas, 17 Astrocytomas, 5 Oligodendrogliomas | 14 Glioblastomas, 20 Grade 3-4 Astrocytomas, 3 Grade 3 Oligodendrogliomas | Metastatic Melanoma and Recurrent Glioma |
| Objective Response Rate | 18.8% | 10.8% | Not reported |
| Stable Disease | 54.2% | 12 patients (32.4%) | 2 long-duration stabilizations |
| Median Overall Survival | 8.3 months | Not reported | 4.6 months |
| 6-Month Overall Survival | 55.3% | Not reported | Not reported |
| 12-Month Overall Survival | 29.8% | Not reported | Not reported |
| Median Disease-Free Survival | Not reported | Not reported | 1.8 months |
Table 2: Hematological Toxicity (WHO Grade 3-4) of this compound
| Adverse Event | Study 1 | Study 2[2] | Study 3 (with Methionine-free diet)[3] |
| Leukopenia | Not specified | 16.2% | 27% |
| Neutropenia | Not specified | 29.7% | 27% |
| Thrombocytopenia | Not specified | 27% | 36% |
Experimental Protocols
Clinical Administration Protocol
Based on Phase II clinical trials, the following protocol was utilized for the administration of this compound to patients with recurrent high-grade glioma.[1][2]
1. Patient Population:
-
Patients with histologically confirmed recurrent high-grade glioma (e.g., glioblastoma, anaplastic astrocytoma, oligodendroglioma).
-
Adequate performance status (e.g., WHO performance status 0-2).
-
Life expectancy of at least 2 months.[4]
-
Measurable disease as evaluated by MRI or CT scan.[4]
2. Dosing and Administration:
-
Administration: Intravenous (IV) infusion over 15 minutes.[1][2]
-
Vehicle: 100 ml of 5% dextrose solution.[5]
-
Treatment Cycles: A median of 4 cycles has been administered in studies.[1][3]
3. Monitoring and Dose Adjustment:
-
Regular monitoring of blood counts is essential.
-
Treatment may be delayed if the granulocyte count is below 1,500/μl or the platelet count is below 100,000/μl.[4]
Protocol for Combination Therapy with Methionine-Free Diet
A Phase II trial has explored the combination of this compound with a methionine-free diet.[3][4]
1. Dietary Regimen:
-
Patients receive a standard diet on Day 0.
-
A methionine-free diet is provided on Day 1.[4]
-
Patients in the study consumed an average of 78±27% of the provided methionine-free diet.[5]
2. This compound Administration:
-
This compound is administered at a dose of 60 mg/m² at 12:00 p.m. on Day 1 (the day of the methionine-free diet).[4]
3. Rationale:
-
Some tumors, including gliomas, exhibit methionine dependency.[6][7]
-
Methionine restriction may enhance the cytotoxic effects of chemotherapy. A study showed that a 1-day methionine-free diet resulted in a plasma methionine depletion of 40 ± 31%.[3]
Visualizations
This compound Mechanism of Action
Caption: Proposed mechanism of action for this compound in glioma cells.
Clinical Trial Workflow for this compound Administration
Caption: General workflow for a clinical trial of this compound.
Logical Relationship for Combination Therapy
Caption: Rationale for combining this compound with a methionine-free diet.
References
- 1. This compound in recurrent high grade glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phase II trial of this compound, a new nitrosourea, as treatment of high-grade brain tumors in adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase II trial of the association of a methionine-free diet with this compound therapy in melanoma and glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase II Trial of the Association of a Methionine-free Diet with this compound Therapy in Melanoma and Glioma | Anticancer Research [ar.iiarjournals.org]
- 5. ar.iiarjournals.org [ar.iiarjournals.org]
- 6. mdpi.com [mdpi.com]
- 7. Glioblastoma and Methionine Addiction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cystemustine in Patient-Derived Xenograft (PDX) Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Patient-derived xenograft (PDX) models, where tumor tissue from a patient is directly implanted into an immunodeficient mouse, have emerged as a powerful preclinical platform in oncology research. These models are known to recapitulate the heterogeneity and molecular characteristics of the original human tumor more faithfully than traditional cell line-derived xenografts.[1][2][3][4][5][6][7][8] Cystemustine, a chloroethyl-nitrosourea, is an anticancer agent that has shown potent antitumor activity in various preclinical and clinical settings.[9][10][11][12] This document provides a comprehensive overview and detailed protocols for evaluating the therapeutic efficacy and mechanism of action of this compound in PDX models.
This compound functions as an alkylating agent, which damages the DNA of cancer cells and inhibits their proliferation.[13] Preclinical studies have suggested that its efficacy can be enhanced when combined with other treatments, such as a methionine-free diet, in xenograft models of human brain tumors and melanoma.[10] The application of this compound in PDX models allows for a more predictive assessment of its clinical potential across a diverse range of patient tumors.
Core Applications in PDX Models
-
Efficacy Assessment: Evaluating the anti-tumor activity of this compound as a single agent or in combination therapies.
-
Biomarker Discovery: Identifying potential predictive biomarkers of response or resistance to this compound.
-
Mechanism of Action Studies: Investigating the molecular pathways affected by this compound treatment in a patient-relevant tumor microenvironment.
-
Personalized Medicine: Exploring the potential of using PDX models to guide patient-specific treatment strategies involving this compound.[1]
Quantitative Data Summary
The following tables represent hypothetical data from a study evaluating this compound in a cohort of non-small cell lung cancer (NSCLC) PDX models.
Table 1: In Vivo Efficacy of this compound in NSCLC PDX Models
| PDX Model ID | Histology | Treatment Group | Tumor Growth Inhibition (TGI, %) | Response Classification |
| NSCLC-001 | Adenocarcinoma | Vehicle Control | 0 | Progressive Disease |
| NSCLC-001 | Adenocarcinoma | This compound (60 mg/m²) | 55 | Stable Disease |
| NSCLC-002 | Squamous Cell Carcinoma | Vehicle Control | 0 | Progressive Disease |
| NSCLC-002 | Squamous Cell Carcinoma | This compound (60 mg/m²) | 78 | Partial Response |
| NSCLC-003 | Adenocarcinoma | Vehicle Control | 0 | Progressive Disease |
| NSCLC-003 | Adenocarcinoma | This compound (60 mg/m²) | 25 | Progressive Disease |
Tumor Growth Inhibition (TGI) is calculated at the end of the study. Response classification is based on modified RECIST criteria.[14][15]
Table 2: Survival Analysis in this compound-Treated PDX Models
| PDX Model ID | Treatment Group | Median Survival (Days) | Increase in Lifespan (%) |
| NSCLC-001 | Vehicle Control | 25 | - |
| NSCLC-001 | This compound (60 mg/m²) | 40 | 60 |
| NSCLC-002 | Vehicle Control | 22 | - |
| NSCLC-002 | This compound (60 mg/m²) | 45 | 104.5 |
| NSCLC-003 | Vehicle Control | 28 | - |
| NSCLC-003 | This compound (60 mg/m²) | 32 | 14.3 |
Experimental Workflow and Signaling Pathway Diagrams
Figure 1: Experimental workflow for this compound evaluation in PDX models.
Figure 2: Hypothetical signaling pathway of this compound-induced cell death.
Detailed Experimental Protocols
Establishment of Patient-Derived Xenograft (PDX) Models
This protocol is adapted from established methods for PDX generation.[1][16]
Materials:
-
Fresh patient tumor tissue collected in sterile transport medium (e.g., DMEM/F-12 with antibiotics) on ice.
-
Immunodeficient mice (e.g., NOD-scid Gamma (NSG) or athymic nude mice), 6-8 weeks old.[17]
-
Surgical instruments (scalpels, forceps, scissors).
-
Anesthesia (e.g., ketamine/xylazine cocktail or isoflurane).[18]
-
Sterile PBS and Petri dishes.
-
Tissue adhesive or sutures.
Procedure:
-
Within 2-4 hours of surgical resection, transport the fresh tumor tissue to a biological safety cabinet.
-
Wash the tissue with sterile, ice-cold PBS to remove any blood clots or debris.
-
In a sterile Petri dish containing PBS, carefully remove any necrotic or non-tumor tissue.[16]
-
Mince the tumor tissue into small fragments of approximately 2-3 mm³.[16]
-
Anesthetize the mouse according to IACUC-approved protocols.
-
Make a small incision (approximately 5 mm) in the skin on the flank of the mouse.
-
Using forceps, create a subcutaneous pocket.
-
Implant one to two tumor fragments into the subcutaneous space.[16]
-
Close the incision with tissue adhesive or sutures.
-
Monitor the mice for tumor growth by palpation and caliper measurement 2-3 times per week.
-
Once a tumor reaches approximately 1,000-1,500 mm³, euthanize the mouse and harvest the tumor for passaging into a new cohort of mice (F1 generation) or for cryopreservation. Early-passage PDXs (less than 5th passage) are recommended for studies.[16]
This compound Administration and Efficacy Evaluation
Materials:
-
Established PDX-bearing mice with tumor volumes of 100-150 mm³.
-
This compound for injection.
-
Vehicle control (e.g., 5% dextrose solution).
-
Dosing syringes and needles.
-
Digital calipers.
Procedure:
-
When tumors reach the desired size, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Record the initial tumor volume and body weight of each mouse.
-
Based on clinical trial data, a starting dose of 60 mg/m² can be adapted for mice.[10][11][12] this compound is administered intravenously.[10]
-
Administer this compound or vehicle control according to the planned schedule (e.g., every two weeks, as in some clinical trials).[10][11][12]
-
Measure tumor volumes and body weights 2-3 times per week. Tumor volume is calculated using the formula: (Length x Width²) / 2.[14][15]
-
Monitor the mice for any signs of toxicity.
-
The study endpoint is typically when tumors in the control group reach the maximum allowed size (e.g., 2,000 mm³) or after a predetermined treatment duration.[14]
-
Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = (1 - (ΔT / ΔC)) x 100, where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in mean tumor volume of the control group.[14][15]
-
For survival studies, monitor mice until a humane endpoint is reached (e.g., significant weight loss, ulceration of the tumor, or morbidity).
Immunohistochemistry (IHC) for Biomarker Analysis
This protocol provides a general guideline for IHC staining of PDX tumor sections.[19][20]
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) PDX tumor tissue sections (4-5 µm).
-
Xylene and graded ethanol (B145695) series for deparaffinization and rehydration.
-
Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0).
-
Hydrogen peroxide solution (3%) to block endogenous peroxidase activity.
-
Blocking buffer (e.g., 5% normal goat serum in PBS).
-
Primary antibody against the protein of interest (e.g., Ki-67 for proliferation, cleaved caspase-3 for apoptosis).
-
HRP-conjugated secondary antibody.
-
DAB substrate kit.
-
Hematoxylin for counterstaining.
-
Mounting medium.
Procedure:
-
Deparaffinize the slides in xylene and rehydrate through a graded series of ethanol to water.
-
Perform heat-induced antigen retrieval in the appropriate buffer.
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific antibody binding with blocking buffer.
-
Incubate the slides with the primary antibody at the optimized dilution overnight at 4°C.
-
Wash the slides with PBS or TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the slides again.
-
Apply the DAB substrate and monitor for color development.
-
Counterstain with hematoxylin.
-
Dehydrate the slides, clear in xylene, and mount with a coverslip.
-
Image the slides using a light microscope and perform quantitative analysis if required.
Western Blot for Protein Expression Analysis
This is a general protocol for Western blotting to analyze protein levels in PDX tumor lysates.[21][22][23][24]
Materials:
-
Frozen PDX tumor tissue.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
PVDF or nitrocellulose membrane.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary and HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Homogenize the frozen tumor tissue in ice-cold lysis buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a BCA assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein per lane on an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[21]
-
Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C.[23]
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.[22]
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.[21]
-
Analyze the band intensities relative to a loading control (e.g., β-actin or GAPDH).
Conclusion
The use of PDX models provides a robust platform for the preclinical evaluation of this compound. The protocols outlined in this document offer a framework for assessing the efficacy, identifying biomarkers, and elucidating the mechanism of action of this compound in a manner that is highly relevant to the clinical setting. While the provided data is hypothetical, it illustrates the types of quantitative analyses that can be performed. Rigorous and well-controlled studies using these methods will be crucial in advancing our understanding of this compound's therapeutic potential and in guiding its clinical development.
References
- 1. Establishment of Patient-Derived Xenografts in Mice [en.bio-protocol.org]
- 2. Frontiers | Establishing and Maintaining an Extensive Library of Patient-Derived Xenograft Models [frontiersin.org]
- 3. championsoncology.com [championsoncology.com]
- 4. researchgate.net [researchgate.net]
- 5. Current status and perspectives of patient-derived xenograft models in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Patient-derived xenografts effectively capture responses to oncology therapy in a heterogeneous cohort of patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Patient-derived Xenografts - A Critical Tool for Oncology Research | Taconic Biosciences [taconic.com]
- 8. Patient-derived xenograft models: Current status, challenges, and innovations in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound INSERM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phase II Trial of the Association of a Methionine-free Diet with this compound Therapy in Melanoma and Glioma | Anticancer Research [ar.iiarjournals.org]
- 11. Clinical Studies of Methionine-Restricted Diets for Cancer Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Phase II trial of the association of a methionine-free diet with this compound therapy in melanoma and glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. go.drugbank.com [go.drugbank.com]
- 14. researchgate.net [researchgate.net]
- 15. Assessment of Patient-Derived Xenograft Growth and Antitumor Activity: The NCI PDXNet Consensus Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Establishment of Patient-Derived Xenografts in Mice [bio-protocol.org]
- 17. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 18. Anesthesia (Guideline) | Vertebrate Animal Research - Office of the Vice President for Research | The University of Iowa [animal.research.uiowa.edu]
- 19. Development and immunohistochemical characterization of patient-derived xenograft models for muscle invasive bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
- 22. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 23. Western blot protocol | Abcam [abcam.com]
- 24. origene.com [origene.com]
Troubleshooting & Optimization
Cystemustine Stability in Solution and Storage: A Technical Guide
This technical support center provides guidance on the stability of cystemustine in solution and recommended storage conditions. The information is intended for researchers, scientists, and drug development professionals. Please note that specific stability data for this compound is limited in publicly available literature. Much of the guidance provided is based on the known stability of the broader class of chloroethylnitrosourea compounds, to which this compound belongs. It is strongly recommended that users perform their own stability studies for their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in aqueous solutions?
A1: this compound is a chloroethylnitrosourea compound. This class of compounds is known to be unstable in aqueous solutions, particularly at neutral or alkaline pH.[1][2] Degradation is both pH- and temperature-dependent. For in vitro assays, it is crucial to prepare fresh solutions and use them promptly.
Q2: What are the primary factors that affect this compound stability?
A2: The main factors influencing the stability of chloroethylnitrosoureas like this compound are:
-
pH: These compounds are generally more stable in acidic solutions (pH 4-5) and degrade rapidly at neutral to alkaline pH.[2]
-
Temperature: Higher temperatures accelerate the degradation of nitrosoureas. Storage at refrigerated or frozen temperatures can significantly increase stability.[1][2]
-
Solvent: While aqueous buffers are common, the specific buffer components can potentially influence stability.
-
Light and Oxygen: Some related compounds, like BCNU (carmustine), are sensitive to oxidation.[1][3] While specific data for this compound is unavailable, it is prudent to protect solutions from light and oxygen.
Q3: What are the recommended storage conditions for this compound solutions?
A3: Based on the general properties of chloroethylnitrosoureas, the following storage conditions are recommended to maximize stability:
-
Short-term storage (hours to a few days): Solutions should be stored at refrigerated temperatures (2-8°C). For some related compounds, refrigeration can increase stability by about 10-fold compared to room temperature.[2]
-
Long-term storage: For longer-term storage, freezing the solution at -20°C or below is advisable. However, the effects of freeze-thaw cycles on this compound stability are unknown, so it is best to store it in single-use aliquots.
-
pH: If compatible with the experimental design, maintaining the solution at a slightly acidic pH (e.g., 4-5) may enhance stability.[2]
Q4: What are the degradation products of this compound?
A4: The spontaneous, nonenzymatic degradation of chloroethylnitrosourea compounds typically results in the formation of DNA-alkylating and protein-carbamoylating moieties.[1] The specific degradation pathway and products for this compound have not been detailed in the available literature.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent experimental results | This compound degradation in solution. | Prepare fresh solutions for each experiment. If solutions must be prepared in advance, store them at 2-8°C for no more than a few hours, or freeze them in single-use aliquots for longer storage. |
| Loss of compound activity over time | Instability at experimental pH and temperature. | Assess the stability of this compound under your specific experimental conditions (pH, temperature, buffer composition). Consider adjusting the pH to a more acidic range if your experiment allows. |
| Precipitate formation in solution | Poor solubility or degradation. | Ensure the solvent is appropriate and the concentration is within the solubility limits. If a precipitate forms upon storage, it may be a sign of degradation. |
Stability Data for Chloroethylnitrosoureas (General Class)
The following table summarizes the stability of some chloroethylnitrosourea compounds. This data is for related compounds and should be used as a general guide only. It does not represent the specific stability of this compound.
| Compound | Conditions | Half-life / Stability | Reference |
| Nitrosoureas (general) | PBS, pH 7, room temperature | 5% degradation in 10-50 min | [2] |
| BCNU (Carmustine) | Neutral pH | Half-life of 98 minutes | [1][3] |
| CCNU (Lomustine) | Neutral pH, room temperature | Half-life of 117 minutes | [3] |
| Chlorozotocin | Aqueous solution, room temperature | Stable for up to 3 hours | [1] |
| Chlorozotocin | Aqueous solution, refrigerated | Stable for 24 hours | [1] |
Experimental Protocols
Protocol: General Stability Assessment of this compound in Solution
This protocol provides a general method for assessing the stability of this compound in a specific buffer using High-Performance Liquid Chromatography (HPLC).
1. Materials:
- This compound
- Buffer of interest (e.g., phosphate-buffered saline, pH 7.4)
- HPLC system with a UV detector
- Appropriate HPLC column (e.g., C18)
- Mobile phase (to be optimized for this compound analysis)
- Temperature-controlled incubator or water bath
- Autosampler vials
2. Procedure:
- Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol, DMSO) at a high concentration.
- Dilute the stock solution to the desired final concentration in the buffer of interest. This is time zero (T=0).
- Immediately inject an aliquot of the T=0 sample into the HPLC system to determine the initial peak area of this compound.
- Aliquot the remaining solution into several sealed vials and store them under the desired storage conditions (e.g., room temperature, 4°C, -20°C).
- At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), retrieve a vial from each storage condition.
- Allow the sample to reach the analysis temperature and inject it into the HPLC system.
- Record the peak area of this compound at each time point.
3. Data Analysis:
- Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
- Plot the percentage of remaining this compound versus time to determine the degradation kinetics.
Visualizations
References
- 1. Nitrosourea Chemotherapeutic Agents - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Stability of solutions of antineoplastic agents during preparation and storage for in vitro assays. General considerations, the nitrosoureas and alkylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Troubleshooting Cystemustine experimental variability
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of Cystemustine and to troubleshoot potential issues that may arise during in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, or N'-(2-chloroethyl)-N-(2-(methylsulfonyl)ethyl)-N'-nitrosourea, is a chloroethylnitrosourea (CENU) compound that functions as a DNA alkylating agent. Its primary antitumor effect is achieved by inducing DNA damage in cancer cells, which can interfere with DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis (cell death).
Q2: Which cancer types are typically studied with this compound?
A2: this compound has been predominantly studied in the context of malignant melanoma and glioma, two cancer types for which it has shown some clinical activity. In vitro studies often utilize cell lines derived from these tumors.
Q3: How should I prepare a stock solution of this compound for cell culture experiments?
A3: this compound is often soluble in dimethyl sulfoxide (B87167) (DMSO). It is recommended to prepare a high-concentration stock solution (e.g., 10-100 mM) in 100% DMSO. This stock solution should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. For cell culture experiments, the DMSO stock should be diluted in culture medium to the final desired concentration. It is crucial to ensure the final concentration of DMSO in the culture medium is non-toxic to the cells, typically below 0.5%, and ideally at 0.1% or lower, as higher concentrations can have cytotoxic effects.[1][2] A vehicle control (medium with the same final concentration of DMSO) should always be included in your experiments.
Q4: What is a known mechanism of resistance to this compound?
A4: A major mechanism of resistance to this compound and other chloroethylnitrosoureas is the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT). This enzyme can remove the alkyl adducts from the O6 position of guanine, thereby repairing the DNA damage induced by the drug and reducing its cytotoxic effect. Cell lines with high MGMT expression are often more resistant to this compound.
Q5: Can this compound be used in combination with other agents?
A5: Yes, preclinical and clinical studies have explored combining this compound with other agents to enhance its efficacy. A notable combination strategy involves the use of MGMT inhibitors to counteract resistance. Another approach that has been investigated is the combination with methionine restriction, as some tumor cells exhibit a dependency on this amino acid. Methionine depletion can lead to cell cycle arrest and a decrease in glutathione (B108866) (GSH) content, potentially sensitizing cancer cells to this compound.[3]
Troubleshooting Guide
This guide addresses common issues encountered during in vitro experiments with this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability in cytotoxicity assay results (e.g., inconsistent IC50 values) | 1. Inconsistent cell seeding density: Variations in the initial number of cells per well can significantly impact the final readout. 2. Edge effects in microplates: Wells on the perimeter of the plate are more prone to evaporation, leading to changes in media and drug concentration. 3. Incomplete dissolution of formazan (B1609692) crystals (MTT assay): If the formazan product is not fully solubilized, it will lead to inaccurate absorbance readings. 4. Variable incubation times: Inconsistent exposure time to this compound or the assay reagent will affect the results. 5. Cell line instability: Genetic drift or changes in protein expression (e.g., MGMT) over multiple passages can alter drug sensitivity. | 1. Standardize cell seeding: Use a precise method for cell counting and seeding. Ensure a homogenous cell suspension before plating. 2. Minimize edge effects: Avoid using the outer wells of the microplate for experimental samples. Fill them with sterile PBS or media to maintain humidity. 3. Ensure complete solubilization: After adding the solubilization buffer (e.g., DMSO or a detergent-based solution), mix thoroughly by gentle shaking or pipetting until no visible crystals remain.[4] 4. Maintain consistent timing: Use a multichannel pipette for adding reagents and a timer to ensure consistent incubation periods for all plates. 5. Use low-passage cells: Thaw a fresh vial of cells after a limited number of passages. Regularly verify cell line identity and check for mycoplasma contamination. |
| Low or no observed cytotoxicity | 1. Drug inactivity: this compound may have degraded due to improper storage or handling (e.g., multiple freeze-thaw cycles). 2. High MGMT expression in the cell line: The cells may be inherently resistant to this compound due to efficient DNA repair. 3. Suboptimal drug concentration range: The tested concentrations may be too low to induce a cytotoxic effect. 4. Short drug exposure time: The incubation period may not be sufficient for this compound to induce significant DNA damage and subsequent cell death. | 1. Use fresh drug aliquots: Prepare new dilutions from a properly stored stock solution for each experiment. 2. Assess MGMT expression: Check the literature for the MGMT status of your cell line or measure it experimentally (e.g., by Western blot or qPCR). Consider using a cell line with low MGMT expression or co-treatment with an MGMT inhibitor. 3. Perform a broad-range dose-response experiment: Test a wide range of this compound concentrations (e.g., from nanomolar to high micromolar) to determine the effective range for your specific cell line. 4. Optimize incubation time: Conduct a time-course experiment (e.g., 24, 48, 72 hours) to find the optimal exposure duration. |
| Precipitation of this compound in culture medium | 1. Poor solubility at final concentration: Although soluble in DMSO, this compound may precipitate when diluted in aqueous culture medium, especially at high concentrations. 2. Incorrect dilution procedure: Adding the DMSO stock directly to a large volume of medium without proper mixing can cause localized high concentrations and precipitation. | 1. Check final DMSO concentration: Ensure the final DMSO concentration is low (ideally ≤ 0.1%) to maintain solubility and minimize solvent toxicity.[2] 2. Use a serial dilution method: Prepare intermediate dilutions of the this compound stock in culture medium. Add the drug solution to the wells and mix gently but thoroughly.[5] Sonication of the stock solution before dilution may also help.[2] |
Logical Troubleshooting Workflow
Quantitative Data Summary
Representative IC50 Values for Chloroethylnitrosoureas in Glioblastoma Cell Lines
| Compound | Cell Line | Culture Condition | IC50 (µM) | Reference |
| Carmustine | U87-MG | 2D Culture | 45.52 | [7] |
| Carmustine | U87-MG | 3D Spheroid | 1082 | [7] |
| Carmustine | U373-MG | 2D Culture | 226.1 | [7] |
| Lomustine | U87-MG | 2D Culture | 108.2 | [7] |
| Lomustine | U87-MG | 3D Spheroid | 425.2 | [7] |
| Lomustine | U-251 MG | 2D Culture | ~100-300 | [8] |
| Lomustine | T98-G | 2D Culture | ~300-1000 | [8] |
Note: 3D cell culture models often show higher drug resistance and consequently higher IC50 values compared to traditional 2D monolayer cultures.[7]
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol outlines the steps for determining the cytotoxic effect of this compound on melanoma or glioma cell lines using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Melanoma or glioma cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom cell culture plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 100% DMSO or 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability (>95%).
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach and resume growth.
-
-
Drug Treatment:
-
Prepare a series of this compound dilutions in complete medium from your DMSO stock. Remember to prepare a vehicle control (medium with the same final DMSO concentration as the highest this compound concentration).
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or control medium.
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C, 5% CO2.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, 5% CO2, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate for at least 15 minutes at room temperature on an orbital shaker to ensure complete dissolution.[4]
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot the results to determine the IC50 value.
-
Quality Control for this compound Experiments
-
Positive Control: Include a known cytotoxic agent for your cell line to ensure the assay is performing as expected.
-
Vehicle Control: Always include a control group treated with the same concentration of DMSO used to dissolve this compound.
-
Blank Wells: Include wells with medium and MTT/solubilization solution but no cells to determine the background absorbance.
-
Cell Passage Number: Maintain a consistent and low passage number for your cell lines to ensure reproducible results.
-
Mycoplasma Testing: Regularly test cell cultures for mycoplasma contamination, which can affect cell health and drug response.
Signaling Pathway and Experimental Workflow Diagrams
This compound-Induced DNA Damage and Apoptosis Pathway
Experimental Workflow for IC50 Determination
References
- 1. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. [PDF] Comparison of biochemical and biological effects of four nitrosoureas with differing carbamoylating activities. | Semantic Scholar [semanticscholar.org]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. How reliable are in vitro IC50 values? Values vary with cytotoxicity assays in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Blood-tumor barrier in focus - investigation of glioblastoma-induced effects on the blood-brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Viability fingerprint of glioblastoma cell lines: roles of mitotic, proliferative, and epigenetic targets - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cystemustine Treatment with Methionine Restriction
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the combination of cystemustine and methionine restriction.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, offering potential causes and solutions in a direct question-and-answer format.
Question: Why am I observing higher-than-expected toxicity or cell death in my control (methionine restriction only) group?
Answer:
-
Inappropriate Duration or Severity of Restriction: Prolonged or overly severe methionine restriction (MR) can induce apoptosis or ferroptosis even in the absence of chemotherapy.[1][2] Normal cells can typically synthesize methionine from homocysteine, but this capacity can be limited.[1][3]
-
Cell Line Sensitivity: Different cancer cell lines have varying degrees of methionine dependency, a phenomenon known as the "Hoffman effect".[4] Some cell lines may be inherently more sensitive to methionine withdrawal.
-
Media Composition: Ensure your methionine-restricted medium is properly supplemented with homocysteine to support normal cells, as they can recycle it back to methionine, a capability often lacking in cancer cells.[1] Also, confirm the absence of cysteine if your experimental goal is to maximize the effect, as its presence can sometimes reverse the effects of MR.[1]
-
Contamination: Standard checks for microbial contamination should be performed, as this can induce non-specific cell death.
Question: I am not observing the expected synergistic effect between methionine restriction and this compound. What could be the cause?
Answer:
-
Suboptimal Timing and Duration: The synergistic effect relies on methionine restriction sensitizing the cancer cells to the alkylating agent. Pre-conditioning cells with a methionine-free diet for a specific duration before introducing this compound is crucial. A clinical trial found that a 1-day methionine-free diet was optimal for achieving significant plasma methionine depletion.[5][6] Extending the duration beyond this did not increase the effect.[6]
-
Insufficient Methionine Depletion: The goal is to significantly reduce intracellular methionine levels. In clinical trials, a 1-day diet achieved a plasma methionine depletion of about 40-50%.[5][6] Verify the effectiveness of your methionine-restricted media or diet in depleting methionine levels in your specific model system.
-
This compound Dose: The concentration of this compound may be too high or too low. If the dose is too high, it may cause overwhelming toxicity, masking any synergistic effect. If too low, the combined effect may not be apparent. A dose-response curve for this compound alone should be established for your cell line.
-
Cell Cycle Arrest: Methionine restriction is known to cause cell cycle arrest in the late S/G2 phase.[4][5] this compound, as a DNA alkylating agent, is most effective against actively dividing cells. Ensure your experimental timeline allows for this cell cycle synchronization to enhance the drug's efficacy.
Question: My experimental results show high variability between replicates. How can I improve consistency?
Answer:
-
Cell Culture Conditions: Ensure strict consistency in cell seeding density, passage number, and growth phase across all experimental plates.
-
Media Preparation: Prepare a large single batch of both control and methionine-restricted media to be used for the entire experiment to avoid batch-to-batch variation.
-
Timing of Treatment: Administer methionine restriction and this compound at precisely the same time points for all replicates. This compound has a short plasma half-life, making timing critical.[7][8]
-
Assay Performance: When performing endpoint assays (e.g., cell viability, apoptosis), minimize the time between processing the first and last samples to prevent artifacts from incubation time differences.
Frequently Asked Questions (FAQs)
Question: What is the underlying mechanism for the synergy between methionine restriction and this compound?
Answer: The synergy is based on the principle of "methionine addiction" in cancer cells.[4] Methionine restriction exploits this dependency to sensitize tumors to chemotherapy through several mechanisms:
-
Cell Cycle Arrest: It selectively arrests cancer cells in the late S/G2 phase of the cell cycle, a phase where cells are more vulnerable to DNA-damaging agents like this compound.[4][5]
-
Depletion of Glutathione (B108866) (GSH): Methionine is a precursor for cysteine, which is essential for the synthesis of the antioxidant glutathione (GSH).[1] Lowering GSH levels can reduce the cancer cell's ability to neutralize the reactive species generated by this compound, thereby increasing the drug's cytotoxic effect.[5]
-
Induction of Apoptosis: Methionine restriction can independently induce apoptosis in some cancer cell lines by damaging mitochondrial integrity and activating pro-apoptotic pathways.[1]
Question: What is the mechanism of action of this compound?
Answer: this compound is a chloroethylnitrosourea (CENU), a type of alkylating agent.[5][8] Its primary mechanism involves the generation of reactive intermediates that alkylate DNA, particularly at the O6 position of guanine.[9] This leads to the formation of DNA interstrand cross-links, which prevent DNA replication and transcription, ultimately triggering cell death.[9]
Question: What are the common toxicities observed with this combination therapy?
Answer: In a phase II clinical trial combining a 1-day methionine-free diet with this compound (60 mg/m² every two weeks), the primary toxicity was hematological.[5][10] The most frequently observed severe (WHO Grade 3-4) toxicities were:
Importantly, the combination did not appear to worsen the known hematological toxicity of this compound and was generally well-tolerated without negatively affecting patients' nutritional status.[5][11]
Question: Which signaling pathways are most affected by methionine restriction?
Answer: Methionine restriction impacts several key signaling pathways that regulate cell growth, metabolism, and survival. These include:
-
mTOR Pathway: As a central regulator of cell growth and proliferation that senses amino acid availability, the mTOR pathway is suppressed by methionine restriction.[12][13][14]
-
AMPK Pathway: Methionine restriction can lead to the activation of AMPK, a key energy sensor that responds to metabolic stress.[13]
-
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) signaling cascade has also been shown to be affected by methionine restriction.[12]
Data Presentation
The following tables summarize quantitative data from clinical trials involving this compound and its combination with a methionine-free diet.
Table 1: Efficacy and Outcomes of this compound with Methionine-Free Diet in Melanoma & Glioma Patients
| Parameter | Value | Source |
|---|---|---|
| Number of Patients | 22 (20 Melanoma, 2 Glioma) | [5][15] |
| Treatment Regimen | 1-day Methionine-Free Diet + this compound (60 mg/m²) every 2 weeks | [5][15] |
| Median Cycles Received | 4 | [5][11] |
| Objective Response Rate | 0% (No Complete or Partial Responses) | [5] |
| Disease Stabilization | 2 patients with long-duration stabilization (7 and 29 months) | [5] |
| Median Disease-Free Survival | 1.8 months | [5][15] |
| Median Overall Survival | 4.6 months | [5][15] |
| Plasma Methionine Depletion | 40% ± 31% |[5][11] |
Table 2: Grade 3-4 Hematological Toxicity (this compound + MR vs. This compound Alone)
| Toxicity | This compound + MR (60 mg/m²)[5][10] | This compound Alone (90 mg/m²)[16] |
|---|---|---|
| Thrombocytopenia | 36% | 42% |
| Neutropenia | 27% | 39% |
| Leucopenia | 27% | Not Reported |
Note: The doses and patient populations in the two trials were different, so direct comparison should be made with caution. The data suggests the combination with MR does not exacerbate hematological toxicity.
Experimental Protocols
1. Protocol for Preparation of Methionine-Restricted Cell Culture Medium
This protocol describes the preparation of a custom cell culture medium for in vitro experiments.
-
Materials:
-
Methionine-free RPMI-1640 or DMEM powder (or other appropriate basal medium).
-
Complete amino acid supplement kit (lacking methionine).
-
Dialyzed Fetal Bovine Serum (dFBS) to minimize exogenous methionine.
-
L-glutamine, penicillin-streptomycin, sodium bicarbonate.
-
L-methionine stock solution (for control medium).
-
Water for Injection (WFI) or equivalent cell-culture grade water.
-
-
Procedure:
-
Prepare the basal medium by dissolving the methionine-free powder in WFI according to the manufacturer's instructions.
-
Add all amino acids from the supplement kit except L-methionine.
-
Add L-glutamine, sodium bicarbonate, and antibiotics to their final concentrations.
-
Adjust the pH to ~7.2-7.4.
-
Sterilize the medium by passing it through a 0.22 µm filter.
-
For Control Medium: Add L-methionine from a sterile stock solution to the normal physiological concentration (e.g., ~100 µM for RPMI-1640).
-
For Methionine-Restricted (MR) Medium: Add no methionine.
-
Supplement both control and MR media with 10% dialyzed FBS immediately before use.
-
2. Protocol for Cell Viability (MTT) Assay
This assay measures cell metabolic activity as an indicator of viability.
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Replace the medium with either control or MR medium and incubate for the desired pre-conditioning period (e.g., 24 hours).
-
Add this compound at various concentrations to the appropriate wells. Include "no drug" controls for both media types.
-
Incubate for the desired treatment duration (e.g., 48-72 hours).
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the crystals.
-
Shake the plate gently for 5-10 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control cells in the corresponding medium.
-
3. Protocol for Western Blotting for Signaling Proteins (p-AMPK, p-mTOR)
This protocol allows for the analysis of protein expression and phosphorylation status.
-
Procedure:
-
Culture and treat cells in 6-well plates as described in your experimental design.
-
Wash cells twice with ice-cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to microcentrifuge tubes, and clarify by centrifuging at 14,000 rpm for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the protein samples by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-p-AMPK, anti-AMPK, anti-p-mTOR, anti-mTOR) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Visualizations
References
- 1. Methionine Restriction and Cancer Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dietary methionine restriction on cancer development and antitumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research Portal [scholarship.libraries.rutgers.edu]
- 4. Methionine Restriction: Ready for Prime Time in the Cancer Clinic? | Anticancer Research [ar.iiarjournals.org]
- 5. ar.iiarjournals.org [ar.iiarjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Pharmacokinetic study of this compound, administered on a weekly schedule in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound INSERM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanism of action of fotemustine, a new chloroethylnitrosourea anticancer agent: evidence for the formation of two DNA-reactive intermediates contributing to cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phase II trial of the association of a methionine-free diet with this compound therapy in melanoma and glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Methionine restriction and cancer treatment: a systems biology study of yeast to investigate the possible key players - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Methionine restriction and lifespan control - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Clinical Studies of Methionine-Restricted Diets for Cancer Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Results of a phase II trial with this compound at 90 mg/m(2) as a first- or second-line treatment in advanced malignant melanoma: a trial of the EORTC Clinical Studies Group - PubMed [pubmed.ncbi.nlm.nih.gov]
Cystemustine Resistance Mechanisms in Cancer Cells: A Technical Support Center
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals investigating cystemustine resistance mechanisms in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What are the primary known mechanisms of resistance to this compound?
A1: The main mechanism of resistance to this compound, a chloroethylnitrosourea (CENU) alkylating agent, is the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT).[1] MGMT removes the alkyl groups from the O6 position of guanine (B1146940) in DNA, thereby preventing the formation of cytotoxic interstrand cross-links.[2] Other potential, more general mechanisms of chemoresistance that may contribute include increased drug efflux, alterations in apoptosis signaling pathways, and enhanced DNA damage response.
Q2: My cancer cell line shows increasing resistance to this compound over time. What is the likely cause?
A2: Acquired resistance to this compound is often associated with the upregulation of MGMT expression. Cells with low initial MGMT levels can develop resistance through the selection of a subpopulation with higher MGMT expression or through epigenetic changes that lead to increased MGMT transcription. It is also possible that other general chemoresistance mechanisms, such as increased expression of ABC drug transporters, are being acquired.
Q3: How can I determine if MGMT is responsible for this compound resistance in my cell line?
A3: You can assess the role of MGMT through several methods:
-
MGMT Expression Analysis: Measure MGMT protein levels by Western blot or mRNA levels by qRT-PCR.
-
MGMT Activity Assay: Directly measure the enzymatic activity of MGMT in cell lysates.
-
MGMT Promoter Methylation Analysis: Determine the methylation status of the MGMT promoter. A methylated promoter is typically silenced, leading to low or no MGMT expression.
-
Pharmacological Inhibition: Use an MGMT inhibitor, such as O6-benzylguanine (O6-BG), in combination with this compound.[3] If the inhibitor sensitizes the resistant cells to this compound, it strongly suggests that MGMT is a key resistance mechanism.
Q4: Are there established biomarkers to predict this compound response?
A4: The methylation status of the MGMT gene promoter is a well-established predictive biomarker for response to alkylating agents like temozolomide, and by extension, other nitrosoureas like this compound.[4] Tumors with a methylated MGMT promoter have lower MGMT expression and are more likely to respond to treatment.
Troubleshooting Guides
Troubleshooting for MGMT Activity Assays
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or low MGMT activity detected in positive control cells. | Inactive recombinant MGMT enzyme. | Use a fresh aliquot of the enzyme. Ensure proper storage conditions (-80°C). |
| Incorrect assay buffer composition or pH. | Prepare fresh assay buffer and verify the pH. | |
| Degradation of the radiolabeled substrate. | Use fresh substrate and store it properly to avoid radioactive decay and chemical decomposition. | |
| High background signal in no-enzyme control wells. | Contamination of reagents with active MGMT. | Use fresh, dedicated reagents and filter-sterilized solutions. |
| Non-specific binding of the substrate to the filter or plate. | Ensure proper washing steps are performed. Consider using a different type of filter or plate with lower binding properties. | |
| Inconsistent results between replicates. | Pipetting errors. | Use calibrated pipettes and ensure accurate and consistent pipetting technique. |
| Incomplete cell lysis and protein extraction. | Optimize the lysis procedure to ensure complete release of nuclear proteins. Sonication may be required. | |
| Uneven cell seeding in culture plates. | Ensure a single-cell suspension before seeding and mix gently before plating. |
Troubleshooting for Cell Viability (MTT) Assays
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High background absorbance in wells without cells. | Contamination of the culture medium or MTT reagent. | Use fresh, sterile medium and reagents. |
| Phenol (B47542) red in the medium can interfere with absorbance readings. | Use phenol red-free medium for the assay. | |
| Low signal or poor dynamic range. | Insufficient number of viable cells. | Optimize the initial cell seeding density. |
| Incubation time with MTT is too short. | Increase the incubation time to allow for sufficient formazan (B1609692) crystal formation. | |
| Incomplete solubilization of formazan crystals. | Ensure complete dissolution of the formazan crystals by thorough mixing. Using an orbital shaker can help. | |
| High variability between replicate wells. | Uneven cell distribution in the wells. | Ensure a homogenous cell suspension before and during plating. |
| Edge effects in the 96-well plate. | Avoid using the outer wells of the plate, or fill them with sterile medium to maintain humidity. |
Quantitative Data Summary
Table 1: this compound IC50 Values in Sensitive vs. Resistant Ovarian Carcinoma Cell Lines (Hypothetical Data)
| Cell Line | This compound IC50 (µM) | MGMT Expression Level | Description |
| A2780 | 15 ± 2.1 | Low | Cisplatin-sensitive parental line |
| A2780/CysR | 125 ± 15.3 | High | This compound-resistant subline |
Table 2: Clinical Trial Data for this compound in Combination with a Methionine-Free Diet
| Parameter | Value |
| Patient Population | 20 with metastatic melanoma, 2 with recurrent glioma |
| This compound Dosage | 60 mg/m² every two weeks |
| Median Disease-Free Survival | 1.8 months |
| Median Overall Survival | 4.6 months |
| Grade 3-4 Thrombocytopenia | 36% of patients |
| Grade 3-4 Leucopenia | 27% of patients |
| Grade 3-4 Neutropenia | 27% of patients |
| Plasmatic Methionine Depletion | 40 ± 31% |
Data from a Phase II clinical trial.[1][7]
Experimental Protocols
Protocol 1: Determination of this compound IC50 using MTT Assay
Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include wells with medium only (blank) and cells with drug-free medium (control).
-
Incubate the plate for a period equivalent to several cell doubling times (e.g., 48-72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[8]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[9]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each this compound concentration relative to the untreated control cells.
-
Plot the percentage of cell viability against the log of the this compound concentration and determine the IC50 value from the dose-response curve.
Protocol 2: Assessment of Apoptosis by Annexin V/Propidium Iodide (PI) Staining
Objective: To quantify the percentage of apoptotic and necrotic cells following this compound treatment using flow cytometry.
Materials:
-
Cancer cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Treat cells with the desired concentration of this compound for the desired time. Include an untreated control.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[10]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations
Caption: Workflow for Investigating this compound Resistance.
Caption: General Chemoresistance Signaling Pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Fluorescent reporter assays provide direct, accurate, quantitative measurements of MGMT status in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.cn [sigmaaldrich.cn]
- 4. MGMT promoter methylation status testing to guide therapy for glioblastoma: refining the approach based on emerging evidence and current challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biology.stackexchange.com [biology.stackexchange.com]
- 6. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. web.mit.edu [web.mit.edu]
- 8. researchgate.net [researchgate.net]
- 9. Rapid Method To Determine Intracellular Drug Concentrations in Cellular Uptake Assays: Application to Metformin in Organic Cation Transporter 1–Transfected Human Embryonic Kidney 293 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative Analysis of Intracellular Drug Concentrations in Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Managing Hematological Toxicity of Cystemustine In Vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals managing the hematological side effects of Cystemustine in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary hematological toxicities?
A1: this compound, or N'-(2-chloroethyl)-N-(2-(methylsulfonyl)ethyl)-N'-nitrosourea, is a chloroethylnitrosourea compound that has been investigated for its antitumor properties, particularly in melanoma and glioma.[1] Like other nitrosoureas, its primary mechanism of action involves alkylating DNA, leading to DNA damage and cell death.[2][3] A significant and dose-limiting side effect of this compound is hematological toxicity, specifically myelosuppression.[2] This manifests as a decrease in the production of blood cells in the bone marrow, leading to:
-
Thrombocytopenia: Low platelet count
-
Leukopenia: Low white blood cell count
-
Neutropenia: Low neutrophil count
Q2: What is the general mechanism of this compound-induced myelosuppression?
A2: this compound, as a nitrosourea, exerts its cytotoxic effects by inducing DNA damage.[2][3] This primarily occurs through the alkylation of DNA bases, which can lead to the formation of interstrand crosslinks (ICLs).[3] These ICLs are highly toxic lesions that block DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis (programmed cell death) in rapidly dividing cells, such as hematopoietic stem and progenitor cells in the bone marrow.[3][4]
Q3: Are there established in vivo models to study this compound's hematological toxicity?
A3: While specific, detailed models exclusively for this compound are not extensively published, standard murine models (e.g., BALB/c or C57BL/6 mice) used for assessing chemotherapy-induced myelosuppression are applicable.[5][6] These models involve administering the chemotherapeutic agent and then monitoring peripheral blood counts and bone marrow cellularity over time to observe the dose-dependent toxic effects.[7] The choice of mouse strain can be important, as different strains can exhibit varying sensitivities to chemotherapy.[6][8]
Troubleshooting Guide
Issue 1: Severe and prolonged neutropenia observed in our mouse model following this compound administration.
-
Question: How can we mitigate severe neutropenia and support hematopoietic recovery in our in vivo experiments?
-
Answer:
-
Monitoring: Implement a frequent blood monitoring schedule (e.g., every 2-3 days) after this compound administration to track the absolute neutrophil count (ANC) and determine the nadir (the lowest point of cell counts).
-
Supportive Care with G-CSF: Consider the administration of Granulocyte-Colony Stimulating Factor (G-CSF) to stimulate the production of neutrophils. While a specific protocol for this compound is not well-established, a general starting point for mice is 5-10 µg/kg/day, administered subcutaneously, starting 24 hours after this compound administration and continuing for 5-7 days.[9][10]
-
Dose Reduction: If severe neutropenia is consistently observed, a dose reduction of this compound in subsequent experimental cohorts may be necessary.
-
Aseptic Technique: House animals in a sterile environment to minimize the risk of opportunistic infections during the period of neutropenia.
-
Issue 2: Significant thrombocytopenia leading to bleeding complications in our animal models.
-
Question: What are the strategies to manage this compound-induced thrombocytopenia?
-
Answer:
-
Monitoring: Regularly monitor platelet counts through peripheral blood analysis.
-
Thrombopoietin (TPO) Mimetics: The use of TPO receptor agonists can be explored to stimulate platelet production. The specific dosage and administration schedule would need to be optimized for the animal model and this compound dose.
-
Supportive Care: In cases of severe bleeding, supportive measures may be required.
-
Dose Adjustment: Similar to neutropenia, a dose reduction of this compound should be considered if severe thrombocytopenia is a recurring issue.
-
Issue 3: Difficulty in assessing the impact of this compound on hematopoietic stem and progenitor cells (HSPCs).
-
Question: What experimental protocols can be used to quantify the effect of this compound on the bone marrow?
-
Answer:
-
Bone Marrow Cellularity: At selected time points after this compound treatment, harvest femurs and tibias to determine the total number of bone marrow nucleated cells. A significant decrease in cellularity is indicative of myelosuppression.
-
Colony-Forming Unit (CFU) Assay: This in vitro assay measures the frequency and differentiation potential of hematopoietic progenitor cells. Bone marrow cells are cultured in a semi-solid medium containing cytokines, and the number of resulting colonies (e.g., CFU-GM for granulocyte-macrophage progenitors, BFU-E for early erythroid progenitors) is quantified.
-
Flow Cytometry for HSPC Populations: Use flow cytometry to identify and quantify different hematopoietic stem and progenitor cell populations in the bone marrow. A common staining panel for murine HSPCs includes markers to identify Lineage-negative, Sca-1-positive, c-Kit-positive (LSK) cells, which are enriched for hematopoietic stem cells.[11][12][13]
-
Quantitative Data Summary
| Parameter | Grade 3-4 Toxicity Incidence |
| Thrombocytopenia | 36% |
| Leukopenia | 27% |
| Neutropenia | 27% |
Data from a Phase II clinical trial of this compound (60 mg/m²) in combination with a methionine-free diet.
Experimental Protocols
Protocol 1: Assessment of Peripheral Blood Counts in Mice
-
Animal Model: BALB/c or C57BL/6 mice.
-
This compound Administration: Administer this compound via the desired route (e.g., intraperitoneal or intravenous injection).
-
Blood Collection: At predetermined time points (e.g., baseline, day 3, 5, 7, 10, 14 post-treatment), collect a small volume of peripheral blood (e.g., 20-50 µL) from the saphenous or tail vein into EDTA-coated tubes.
-
Complete Blood Count (CBC) Analysis: Analyze the blood samples using an automated hematology analyzer calibrated for mouse blood to determine white blood cell (WBC) count, absolute neutrophil count (ANC), platelet count, and red blood cell (RBC) count.
-
Data Analysis: Plot the mean cell counts over time to visualize the nadir and recovery kinetics.
Protocol 2: Murine Colony-Forming Unit (CFU) Assay
-
Bone Marrow Harvest: Euthanize mice at the desired time point after this compound treatment. Dissect femurs and tibias and flush the bone marrow with Iscove's Modified Dulbecco's Medium (IMDM) containing 2% fetal bovine serum (FBS).
-
Cell Suspension Preparation: Create a single-cell suspension by gently passing the bone marrow through a syringe and needle. Lyse red blood cells using an ACK lysis buffer.
-
Cell Counting: Count the viable nucleated cells using a hemocytometer and trypan blue exclusion.
-
Plating: Dilute the bone marrow cells in IMDM + 2% FBS and mix with a methylcellulose-based medium containing appropriate murine cytokines (e.g., SCF, IL-3, IL-6, EPO, G-CSF, GM-CSF). Plate the cell-methylcellulose mixture into 35 mm culture dishes.
-
Incubation: Incubate the plates at 37°C in a humidified incubator with 5% CO2 for 7-14 days.
-
Colony Counting: Using an inverted microscope, identify and count the different types of colonies (e.g., CFU-GM, BFU-E, CFU-GEMM) based on their morphology.
Visualizations
References
- 1. This compound induces redifferentiation of primary tumors and confers protection against secondary tumor growth in a melanoma murine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nitrosoureas Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Chloroethylating nitrosoureas in cancer therapy: DNA damage, repair and cell death signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of intestine and bone marrow radiosensitivity of the BALB/c and the C57BL/6 mouse strains and their B6CF1 offspring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. Endothelial progenitor cell infusion induces hematopoietic stem cell reconstitution in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Distinct iron homeostasis in C57BL/6 and Balb/c mouse strains - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of concomitant use of G-CSF and myelosuppressive chemotherapy on bone marrow and peripheral granulocytes in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Filgrastim - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 11. miltenyibiotec.com [miltenyibiotec.com]
- 12. stemcell.com [stemcell.com]
- 13. bowdish.ca [bowdish.ca]
Technical Support Center: Cystemustine Degradation Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cystemustine. The focus is on the identification and characterization of its degradation products.
Frequently Asked Questions (FAQs)
Q1: What is a forced degradation study and why is it important for a new chemical entity like this compound?
A forced degradation study, also known as stress testing, is the intentional degradation of a drug substance under conditions more severe than accelerated stability testing.[1] It is a critical component of drug development for several reasons:
-
Elucidation of Degradation Pathways: It helps to identify potential degradation products and understand the chemical breakdown pathways of the molecule.[1][2]
-
Development of Stability-Indicating Methods: The generated degradants are used to develop and validate analytical methods, such as HPLC, that can accurately measure the drug substance in the presence of its degradation products.[2]
-
Formulation and Packaging Development: Knowledge of the drug's stability profile aids in the selection of appropriate formulations and packaging to protect it from degradation.[1]
-
Understanding Molecular Stability: It provides insights into the intrinsic stability of the molecule.[1]
Q2: What are the likely degradation pathways for this compound based on its chemical structure?
This compound is a conjugate of L-cysteine and a nitrogen mustard. Therefore, its degradation is expected to occur at these two chemically active sites.
-
Cysteine Moiety: The thiol group (-SH) of the cysteine portion is susceptible to oxidation, which is a common degradation pathway for cysteine and other thiol-containing molecules.[3] This can lead to the formation of disulfide-linked dimers or further oxidation products.
-
Nitrogen Mustard Moiety: The bis(2-chloroethyl)amine (B1207034) group is a classic nitrogen mustard, which is known to be highly reactive and prone to hydrolysis in aqueous solutions.[4][5] The chlorine atoms can be displaced by hydroxyl groups.
Q3: What are the primary analytical techniques for identifying this compound degradation products?
A combination of chromatographic and spectroscopic techniques is essential for the separation and identification of degradation products.[6][7]
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV or photodiode array (PDA) detection is the most common technique for separating the parent drug from its degradation products.[6][7]
-
Mass Spectrometry (MS): When coupled with HPLC (LC-MS), mass spectrometry is a powerful tool for identifying unknown degradation products by providing molecular weight and fragmentation information.[6] High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, which aids in determining the elemental composition of the degradants.[8]
Troubleshooting Guides
Problem 1: No significant degradation of this compound is observed under stress conditions.
| Possible Cause | Troubleshooting Steps |
| Stress conditions are too mild. | Increase the concentration of the stressor (e.g., acid, base, oxidizing agent).[9] |
| Extend the duration of exposure to the stress condition.[8] | |
| Increase the temperature for thermal and hydrolytic studies.[9] | |
| The analytical method is not stability-indicating. | Ensure the HPLC method has adequate resolution to separate the parent peak from any potential degradants. This may require optimizing the mobile phase, column, or gradient.[10] |
| Use a PDA detector to check for peak purity. Co-eluting peaks may mask the presence of degradants.[2] |
Problem 2: The chromatogram shows multiple, poorly resolved peaks after forced degradation.
| Possible Cause | Troubleshooting Steps |
| Stress conditions are too harsh. | Reduce the concentration of the stressor, the exposure time, or the temperature to achieve a target degradation of 5-20%.[11] |
| Over-stressing can lead to the formation of secondary and tertiary degradation products that may not be relevant to real-world stability.[2] | |
| The HPLC method lacks sufficient resolving power. | Optimize the chromatographic conditions, including the mobile phase composition, pH, gradient slope, and column chemistry, to improve the separation of the degradation products.[10] |
Problem 3: A new peak is observed, but it cannot be identified by LC-MS.
| Possible Cause | Troubleshooting Steps |
| The degradation product does not ionize well. | Try different ionization sources (e.g., ESI, APCI) and polarities (positive and negative ion mode). |
| Adjust the mobile phase pH to promote ionization of the analyte. | |
| The degradation product is an isomer of the parent drug. | High-resolution mass spectrometry (HRMS) can confirm if the molecular formula is the same. MS/MS fragmentation patterns may differ and can be used for structural elucidation.[8] |
| Isolate the impurity using preparative HPLC for analysis by Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structural identification.[2] |
Proposed Degradation Products and Pathways
Based on the chemical structure of this compound, the following degradation products are proposed under various stress conditions.
| Degradation Product (DP) | Proposed Structure | Stress Condition |
| DP1: this compound Disulfide | Dimer of this compound linked by a disulfide bond | Oxidative (e.g., H₂O₂) |
| DP2: this compound Sulfinic Acid | Oxidation of the thiol group to a sulfinic acid | Oxidative (e.g., H₂O₂) |
| DP3: Hydrolyzed this compound (Mono-hydroxy) | Replacement of one chlorine atom with a hydroxyl group | Hydrolytic (Acidic/Basic) |
| DP4: Hydrolyzed this compound (Di-hydroxy) | Replacement of both chlorine atoms with hydroxyl groups | Hydrolytic (Acidic/Basic) |
Below is a diagram illustrating the proposed degradation pathways of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. L-cysteine degradation III | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. Study on the Reaction Kinetics of Sulfur Mustard, Nitrogen Mustard and Their Chosen Analogues with Sodium Ethoxide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. synthinkchemicals.com [synthinkchemicals.com]
- 7. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 8. benchchem.com [benchchem.com]
- 9. ijrpp.com [ijrpp.com]
- 10. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 11. sgs.com [sgs.com]
Technical Support Center: Overcoming Poor Aqueous Solubility of Cystemustine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor aqueous solubility of Cystemustine and related nitrogen mustard compounds.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a concern?
A1: this compound is a nitrogen mustard-based alkylating agent. Like many drugs in this class, it is presumed to have low aqueous solubility, which can significantly hinder its preclinical development and clinical application. Poor water solubility can lead to low bioavailability, variable drug absorption, and challenges in developing suitable formulations for administration.
Q2: I am observing precipitation of my this compound compound in aqueous buffers. What are the likely causes and immediate troubleshooting steps?
A2: Precipitation in aqueous buffers is a common issue for poorly soluble compounds like this compound.
-
Likely Causes:
-
The concentration of this compound exceeds its intrinsic solubility in the chosen buffer system.
-
The pH of the buffer is not optimal for this compound's solubility. Nitrogen mustards can have pH-dependent solubility. For instance, Bendamustine, a related compound, is more soluble in acidic media.[1]
-
The compound is degrading. Some nitrogen mustards are unstable in aqueous solutions.
-
-
Immediate Troubleshooting Steps:
-
Visually inspect for crystallinity: Determine if the precipitate is crystalline or amorphous.
-
Centrifuge and check supernatant concentration: This will help quantify the extent of precipitation.
-
Attempt redissolution: Try gentle warming or sonication, but be mindful of potential degradation.
-
Filter a small aliquot: Use a syringe filter to see if the precipitate can be easily removed, which can help in preparing a saturated solution for analytical purposes.
-
Q3: What are the recommended starting solvents for dissolving this compound?
A3: Based on data from structurally similar nitrogen mustard compounds, the following solvents are recommended for initial solubility screening:
-
Organic Solvents: Dimethyl sulfoxide (B87167) (DMSO), N,N-Dimethylacetamide (DMA), ethanol, and methanol (B129727) are often effective. For example, Bendamustine hydrochloride is soluble in DMSO and methanol at approximately 50 mg/mL.[2] Melphalan is also soluble in DMSO at around 5 mg/mL.[3]
-
Co-solvents: Mixtures of organic solvents with water or aqueous buffers can be used. Propylene glycol and polyethylene (B3416737) glycol (PEG) are common co-solvents in formulations of related drugs.
It is crucial to determine the optimal solvent that is compatible with your experimental system and minimizes toxicity.
Q4: How does pH affect the solubility of this compound, and how can I optimize it?
A4: The solubility of nitrogen mustards is often pH-dependent. Many are weak bases and exhibit higher solubility in acidic conditions.
-
To optimize pH:
-
Conduct a pH-solubility profile study. Prepare a series of buffers across a physiologically relevant pH range (e.g., pH 2 to 8).
-
Add an excess of this compound to each buffer.
-
Equilibrate the samples (typically with shaking for 24-48 hours).
-
Separate the undissolved solid (e.g., by centrifugation or filtration).
-
Quantify the concentration of this compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).
-
Plot solubility as a function of pH to identify the optimal pH range.
-
Troubleshooting Guide
| Issue Encountered | Possible Cause | Recommended Solution(s) |
| Inconsistent results in cell-based assays. | Poor solubility leading to variable compound concentration in the media. | Prepare a concentrated stock solution in an appropriate organic solvent (e.g., DMSO). Serially dilute the stock solution into the cell culture media, ensuring the final organic solvent concentration is low (typically <0.5%) and consistent across all experiments. Vortex vigorously after each dilution. |
| Precipitation of the compound upon dilution of a DMSO stock into aqueous buffer. | The aqueous buffer cannot maintain the high concentration of the drug that was achieved in the DMSO stock. | Decrease the concentration of the final working solution. Increase the percentage of co-solvent in the final solution if the experimental system allows. Consider using a formulation strategy such as cyclodextrin (B1172386) complexation or liposomal encapsulation to improve aqueous compatibility. |
| Low oral bioavailability in animal studies. | Poor dissolution of the solid compound in the gastrointestinal tract. | Investigate formulation strategies to enhance dissolution rate. These can include particle size reduction (micronization), formulating as a solid dispersion, or using a self-emulsifying drug delivery system (SEDDS). |
| Evidence of compound degradation in prepared solutions. | Hydrolytic instability of the nitrogen mustard group in aqueous environments. Bendamustine, for example, is known to hydrolyze in aqueous solutions.[1] | Prepare fresh solutions immediately before use. If storage is necessary, store aqueous solutions at low temperatures (2-8°C) for a limited time (e.g., not more than one day for Bendamustine).[2] For longer-term storage, consider lyophilized formulations or storage in a suitable organic solvent at -20°C or -80°C. |
Quantitative Data Summary
The following table summarizes solubility data for nitrogen mustard drugs structurally related to this compound. This data can serve as a starting point for designing solubility experiments for this compound.
| Compound | Solvent | Solubility | Reference |
| Bendamustine HCl | Water | ~10 mg/mL | [2] |
| Methanol | ~50 mg/mL | [2] | |
| DMSO | ~50 mg/mL | [2] | |
| Ethanol | ~10 mg/mL | [2] | |
| N,N-Dimethylacetamide (DMA) | ~56 mg/mL (anhydrous) | [4] | |
| DMA with up to 10% water | Up to ~200 mg/mL (monohydrate) | [4] | |
| Melphalan | Dimethyl sulfoxide (DMSO) | ~5 mg/mL | [3] |
Experimental Protocols
Protocol 1: Determination of Equilibrium Solubility
This protocol outlines the steps to determine the equilibrium solubility of this compound in a given solvent system.
-
Materials:
-
This compound powder
-
Selected solvent (e.g., water, phosphate-buffered saline pH 7.4, DMSO)
-
Vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
Syringe filters (0.22 µm)
-
Analytical balance
-
HPLC or other suitable analytical instrument
-
-
Procedure:
-
Add an excess amount of this compound powder to a vial (e.g., 5-10 mg).
-
Add a known volume of the solvent (e.g., 1 mL).
-
Tightly cap the vial and place it on an orbital shaker or rotator at a constant temperature (e.g., 25°C or 37°C).
-
Equilibrate the mixture for 24-48 hours to ensure equilibrium is reached.
-
After equilibration, visually inspect the vial to confirm the presence of undissolved solid.
-
Centrifuge the vial at high speed (e.g., 10,000 x g for 10 minutes) to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Dilute the filtered supernatant with a suitable solvent to a concentration within the calibration range of your analytical method.
-
Quantify the concentration of this compound using a validated analytical method (e.g., HPLC-UV).
-
Repeat the experiment in triplicate to ensure reproducibility.
-
Protocol 2: Preparation of a Cyclodextrin Inclusion Complex
This protocol describes a general method for preparing a cyclodextrin inclusion complex to enhance the aqueous solubility of this compound.
-
Materials:
-
This compound
-
Beta-cyclodextrin (β-CD) or a derivative such as Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Freeze-dryer (lyophilizer)
-
-
Procedure:
-
Determine the desired molar ratio of this compound to cyclodextrin (e.g., 1:1, 1:2).
-
Dissolve the calculated amount of cyclodextrin in deionized water with gentle stirring.
-
Slowly add the this compound powder to the cyclodextrin solution while stirring.
-
Continue stirring the mixture at room temperature for 24-72 hours. The solution may become clearer as the inclusion complex forms.
-
After stirring, freeze the solution (e.g., at -80°C).
-
Lyophilize the frozen solution until a dry powder is obtained. This powder is the this compound-cyclodextrin inclusion complex.
-
To confirm complex formation, characterization techniques such as Differential Scanning Calorimetry (DSC), Powder X-ray Diffraction (PXRD), and Nuclear Magnetic Resonance (NMR) can be used.
-
Determine the aqueous solubility of the resulting complex using Protocol 1.
-
Visualizations
Caption: Workflow for addressing poor aqueous solubility of this compound.
Caption: General signaling pathway for nitrogen mustard alkylating agents.
References
Cystemustine In Vitro Dose-Response Optimization: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing in vitro dose-response studies of cystemustine. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, or N'-(2-chloroethyl)-N-(2-(methylsulfonyl)ethyl)-N'-nitrosourea, is a member of the chloroethylnitrosourea (CENU) class of chemotherapeutic agents.[1] Its principal antitumor effect is attributed to its ability to cause DNA damage in cancer cells.[1] Like other CENUs, this compound acts as an alkylating agent. It can form cross-links within and between DNA strands, which ultimately inhibits DNA replication and transcription, leading to cell cycle arrest and apoptosis (programmed cell death).[2][3]
Q2: In which cancer cell lines has this compound shown activity?
This compound has been primarily investigated for its efficacy against melanoma and glioma.[1]
Q3: What is a typical dose range for this compound in in vitro experiments?
Q4: How long should I expose my cells to this compound in a dose-response experiment?
The optimal exposure time can vary depending on the cell line and the specific endpoint being measured. For many cancer cell lines, a 48 to 72-hour incubation period is a common starting point for assessing cytotoxicity. However, shorter or longer incubation times may be necessary depending on the cell doubling time and the specific research question.
Troubleshooting Guides
Issue: High variability in IC50 values between replicate experiments.
-
Potential Cause 1: Inconsistent Cell Seeding.
-
Solution: Ensure a homogenous single-cell suspension before plating. Use a consistent cell number for all experiments and allow cells to adhere and resume logarithmic growth before adding the drug.
-
-
Potential Cause 2: this compound Instability.
-
Solution: Prepare fresh dilutions of this compound for each experiment from a stock solution. Protect the stock solution from light and minimize freeze-thaw cycles.
-
-
Potential Cause 3: Edge Effects in Microplates.
-
Solution: To minimize evaporation and temperature gradients that can affect cell growth, avoid using the outer wells of the microplate for experimental samples. Instead, fill these wells with sterile phosphate-buffered saline (PBS) or culture medium.
-
Issue: The dose-response curve does not follow a standard sigmoidal shape.
-
Potential Cause 1: this compound solubility issues at high concentrations.
-
Solution: Visually inspect the drug dilutions in the culture medium for any precipitation. If solubility is an issue, consider using a different solvent or adjusting the final concentration of the solvent in the culture medium. Ensure the solvent concentration is consistent across all wells, including the vehicle control.
-
-
Potential Cause 2: The chosen dose range is not appropriate.
-
Solution: If the curve is flat at the top, the highest concentration is not sufficient to induce a maximal response. Conversely, a flat curve at the bottom indicates that even the lowest concentration is causing a maximal effect. Adjust the dose range accordingly in subsequent experiments.
-
Issue: Cell viability in some treated wells is higher than in the control wells.
-
Potential Cause: Hormesis or experimental artifact.
-
Solution: At very low doses, some compounds can have a stimulatory effect on cell proliferation, a phenomenon known as hormesis. If this is observed consistently, it may be a real biological effect. Alternatively, it could be an artifact of the assay. Carefully review pipetting accuracy and ensure that the correct concentrations were added to each well.
-
Data Presentation
Due to the limited availability of specific in vitro dose-response data for this compound in the public domain, a quantitative data table cannot be provided at this time. Researchers are encouraged to generate their own dose-response data and present it in a clear, tabular format. An example template is provided below:
| Cell Line | Treatment Duration (hours) | IC50 (µM) | 95% Confidence Interval |
| e.g., B16-F10 | 48 | User-determined | User-determined |
| e.g., U87 MG | 72 | User-determined | User-determined |
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol provides a standard method for determining cell viability, which is a common endpoint for generating a dose-response curve.
Materials:
-
This compound
-
Target cancer cell line (e.g., B16 melanoma or U87 glioma)
-
Complete culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well flat-bottom microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow the cells to attach.
-
-
This compound Treatment:
-
Prepare a series of this compound dilutions in complete culture medium at 2X the final desired concentrations.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells.
-
Include vehicle control wells (medium with the same concentration of solvent used to dissolve this compound) and blank wells (medium only).
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of viability against the logarithm of the this compound concentration to generate a dose-response curve.
-
Use a suitable software to perform a non-linear regression analysis and determine the IC50 value.
-
Mandatory Visualizations
Caption: General mechanism of action for this compound.
References
- 1. This compound induces redifferentiation of primary tumors and confers protection against secondary tumor growth in a melanoma murine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nitrosourea Chemotherapeutic Agents - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Validation & Comparative
Cystemustine vs. Fotemustine: A Comparative Guide for Glioma Treatment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of cystemustine and fotemustine (B1673584), two nitrosourea-based chemotherapeutic agents investigated for the treatment of high-grade gliomas. This analysis is based on available preclinical and clinical data, with a focus on experimental evidence to inform research and development efforts.
Executive Summary
This compound and fotemustine are both alkylating agents that exert their cytotoxic effects through the induction of DNA damage. While both have shown activity in glioma, fotemustine has been more extensively studied and appears to demonstrate greater efficacy in preclinical models. Clinical data for both agents in recurrent high-grade gliomas show moderate activity. The efficacy of both drugs is influenced by the expression of O6-methylguanine-DNA methyltransferase (MGMT), a DNA repair enzyme that can counteract the effects of alkylating agents. This guide presents a side-by-side comparison of their performance based on available data, details common experimental protocols for their evaluation, and illustrates their presumed mechanism of action and relevant signaling pathways.
Quantitative Data Comparison
Table 1: Efficacy of this compound in Recurrent High-Grade Glioma
| Parameter | Value | Reference |
| Objective Response Rate | 18.8% | [1] |
| Stable Disease | 54.2% | [1] |
| Median Overall Survival | 8.3 months | [1] |
| 6-Month Overall Survival | 55.3% | [1] |
| 12-Month Overall Survival | 29.8% | [1] |
Data from a Phase II trial of this compound (60 mg/m²) administered every 2 weeks in 48 patients with recurrent high-grade glioma.[1]
Table 2: Efficacy of Fotemustine in Recurrent Glioblastoma
| Parameter | Value | Reference |
| Objective Response Rate | 7.1% - 26% | [2][3][4] |
| Disease Control Rate | 42.5% - 73% | [2][3] |
| Progression-Free Survival at 6 months (PFS-6) | 20.9% - 61% | [3][5] |
| Median Overall Survival | 6 - 11.1 months | [2][3][5] |
Data compiled from multiple Phase II studies of fotemustine in patients with recurrent glioblastoma, with varying treatment regimens.[2][3][4][5] Preclinical data suggest that fotemustine is more active than other nitrosoureas in mouse and human glioma cell lines.[2]
Table 3: Hematological Toxicity Profile
| Grade 3-4 Adverse Event | This compound (60 mg/m²)[6] | Fotemustine (various regimens)[2][3][4] |
| Leukopenia | 16.2% | 9% - 17.2% |
| Neutropenia | 29.7% | 16.3% |
| Thrombocytopenia | 27% | 15% - 23% |
This table presents the percentage of patients experiencing severe (Grade 3-4) hematological toxicities.
Mechanism of Action and Signaling Pathways
Both this compound and fotemustine are chloroethylnitrosoureas that function as alkylating agents. Their primary mechanism of action is the generation of reactive chloroethylating species that covalently bind to DNA, primarily at the O6-guanine position. This leads to the formation of DNA interstrand cross-links, which inhibit DNA replication and transcription, ultimately triggering apoptotic cell death.
The efficacy of these agents is significantly modulated by the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT). MGMT can remove the alkyl adducts from guanine, thereby repairing the DNA damage and conferring resistance to the drug.[2][5]
The induction of apoptosis by nitrosoureas is linked to the activation of stress-activated protein kinase pathways, particularly the JNK/c-Jun signaling cascade, which leads to the upregulation of the pro-apoptotic protein BIM.[7]
Experimental Protocols
This section details common methodologies used to evaluate the efficacy of nitrosourea compounds like this compound and fotemustine in a preclinical setting.
In Vitro Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of the drugs on glioma cell lines and to calculate the half-maximal inhibitory concentration (IC50).
Methodology:
-
Cell Culture: Human glioma cell lines (e.g., U87MG, U251MG) are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound or fotemustine. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The cells are incubated with the drugs for a specified period, typically 48 or 72 hours.
-
MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Cell viability is calculated as a percentage of the control. The IC50 value is determined by plotting cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Apoptosis Assay (TUNEL Assay)
Objective: To quantify the extent of drug-induced apoptosis (programmed cell death) in glioma cells.
Methodology:
-
Cell Culture and Treatment: Glioma cells are grown on coverslips in culture dishes and treated with this compound, fotemustine, or a vehicle control for a predetermined time.
-
Fixation and Permeabilization: Cells are fixed with paraformaldehyde and then permeabilized with a solution like Triton X-100 to allow entry of the labeling reagents.
-
TUNEL Reaction: The cells are incubated with a mixture of terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTP. TdT adds the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA, a hallmark of apoptosis.
-
Counterstaining: The cell nuclei are counterstained with a DNA-binding dye such as DAPI to visualize all cells.
-
Microscopy: The coverslips are mounted on microscope slides and imaged using a fluorescence microscope.
-
Quantification: The percentage of apoptotic cells (TUNEL-positive) is determined by counting the number of fluorescently labeled cells relative to the total number of cells (DAPI-stained nuclei) in several random fields.
In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound and fotemustine in a living organism.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of human tumor cells.
-
Tumor Cell Implantation: Human glioma cells (e.g., U87MG) are stereotactically injected into the brain (orthotopic model) or subcutaneously into the flank (subcutaneous model) of the mice.
-
Tumor Growth Monitoring: Tumor growth is monitored regularly. For subcutaneous models, tumor volume is measured with calipers. For orthotopic models, tumor growth can be monitored using non-invasive imaging techniques like bioluminescence imaging (if cells are engineered to express luciferase) or MRI.
-
Drug Administration: Once tumors reach a certain size, the mice are randomized into treatment and control groups. This compound, fotemustine, or a vehicle control is administered via an appropriate route (e.g., intraperitoneal injection).
-
Efficacy Assessment: The primary endpoint is typically overall survival. Tumor growth inhibition is also assessed by monitoring tumor volume over time.
-
Toxicity Evaluation: The general health of the mice, including body weight and signs of distress, is monitored to assess drug toxicity.
Conclusion
Both this compound and fotemustine are active nitrosoureas in the context of glioma treatment, with fotemustine showing potentially greater preclinical activity. Their efficacy is mechanistically linked to DNA alkylation and the induction of apoptosis, and is influenced by the MGMT status of the tumor. The provided experimental protocols offer a framework for the further preclinical evaluation and comparison of these and other novel therapeutic agents for glioma. Future research should aim for direct comparative studies to definitively establish the relative efficacy and therapeutic potential of this compound and fotemustine in glioma treatment.
References
- 1. Fotemustine as second-line treatment for recurrent or progressive glioblastoma after concomitant and/or adjuvant temozolomide: a phase II trial of Gruppo Italiano Cooperativo di Neuro-Oncologia (GICNO) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Overview of Fotemustine in High-Grade Gliomas: From Single Agent to Association with Bevacizumab - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Phase II study of fotemustine in recurrent supratentorial malignant gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A new schedule of fotemustine in temozolomide-pretreated patients with relapsing glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phase II trial of this compound, a new nitrosourea, as treatment of high-grade brain tumors in adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Apoptosis induced by temozolomide and nimustine in glioblastoma cells is supported by JNK/c-Jun-mediated induction of the BH3-only protein BIM - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of Cystemustine and other nitrosoureas
A Comparative Guide to Cystemustine and Other Nitrosoureas for Cancer Research
This guide provides a detailed comparative analysis of this compound against other well-established nitrosoureas, including Carmustine (B1668450) (BCNU), Lomustine (CCNU), and Fotemustine. It is intended for researchers, scientists, and drug development professionals, offering an objective look at the available data on the efficacy, mechanisms, and safety profiles of these potent chemotherapeutic agents.
Overview and Mechanism of Action
Nitrosoureas are a class of alkylating agents that exert their cytotoxic effects primarily through the alkylation and cross-linking of DNA and RNA.[1][2] This action inhibits DNA replication and transcription, ultimately leading to cell death.[1][2] A key feature of many nitrosoureas is their high lipophilicity, which allows them to cross the blood-brain barrier, making them valuable in the treatment of brain tumors.[2]
This compound (N'-(2-Chloroethyl)-N-(2-(methylsulfonyl)-ethyl)-N'-nitrosourea) is a newer-generation chloroethylnitrosourea that has been evaluated in Phase II clinical trials for malignant melanoma and glioma.[1][3] While its primary antitumor effect is attributed to DNA damage, emerging evidence suggests this compound possesses unique secondary mechanisms. Studies indicate it can induce redifferentiation of tumor cells, alter phospholipid metabolism, and may provoke a protective, cytokine-mediated immune response against secondary tumor growth.[4]
Carmustine (BCNU) , Lomustine (CCNU) , and Fotemustine are established nitrosoureas used in various chemotherapy regimens.[2][5][6] Their activity is also dependent on DNA alkylation. Resistance to all nitrosoureas is frequently mediated by the DNA repair protein O⁶-methylguanine-DNA methyltransferase (MGMT), which removes the alkyl adducts from guanine (B1146940) before they can form cytotoxic cross-links.
Visualizing the General Mechanism of Action
The following diagram illustrates the common pathway of DNA damage induced by nitrosoureas.
Comparative Data
Direct head-to-head comparative studies for this compound against other nitrosoureas are limited in published literature. The following tables synthesize available data from various preclinical and clinical studies to provide a comparative perspective. Note: Caution is advised when comparing absolute values across different studies due to variations in experimental conditions.
Table 1: Comparative In Vitro Cytotoxicity (IC50)
This table presents the half-maximal inhibitory concentration (IC50) values, indicating the drug concentration required to inhibit 50% of cell growth. Lower values indicate higher potency.
| Cell Line | Drug | IC50 (µM) | O⁶-AGT Status | Reference |
| PC12 | Carmustine (BCNU) | ~27 | Not Specified | [7] |
| U87MG (Glioblastoma) | Carmustine (BCNU) | ~40 µg/ml (~186 µM) | Not Specified | [8] |
| Various Tumor Lines | Carmustine (BCNU) | Varies | Compared in high vs. low O⁶-AGT lines | [5] |
| Various Tumor Lines | Nimustine (B1678891) (ACNU) | Varies (generally lower IC50 than BCNU after O⁶-AGT depletion) | Compared in high vs. low O⁶-AGT lines | [5] |
| This compound | Specific IC50 values from direct comparative studies are not readily available in the reviewed literature. |
Table 2: Comparative In Vivo Antitumor Activity
This table summarizes results from animal xenograft models, focusing on tumor regression and survival outcomes.
| Tumor Model | Treatment | Dose & Schedule | Key Outcome | Reference |
| B16 Melanoma (mice) | This compound | Not Specified | Significant growth delay of primary tumors. | [4] |
| MX-1 Mammary Carcinoma (nude mice) | Nimustine (ACNU) | 40 mg/kg (single IV) | 92% tumor regression | [2] |
| MX-1 Mammary Carcinoma (nude mice) | Lomustine (CCNU) | 50 mg/kg (single IP) | 69% tumor regression | [2] |
Table 3: Clinical Response & Toxicity
This table outlines response rates and major toxicities observed in clinical trials.
| Indication | Treatment | Dose & Schedule | Objective Response Rate (ORR) | Major Grade 3/4 Toxicities | Reference |
| Advanced Melanoma | This compound | 90 mg/m² IV every 2 weeks | 11% | Neutropenia (39%), Thrombocytopenia (42%) | [3] |
| Melanoma/Glioma | This compound + Methionine-free diet | 60 mg/m² every 2 weeks | 2 long-duration stabilizations (0% ORR) | Thrombocytopenia (36%), Leukopenia (27%), Neutropenia (27%) | [9][10] |
| Multiple Myeloma | Carmustine (BCNU) | 150 mg/m² IV every 6 weeks | 40% | Not specified in detail | [6] |
| Multiple Myeloma | Lomustine (CCNU) | 100 mg/m² oral every 6 weeks | 42% | Not specified in detail | [6] |
| Metastatic Melanoma | BCNU, Vincristine (B1662923), DTIC | Not Specified | 23% | Significant lymphopenia | [11] |
Unique Signaling Effects of this compound
Unlike traditional nitrosoureas, this compound's activity extends beyond direct DNA damage. Preclinical studies in melanoma models have shown that it induces significant phenotypic changes, including altered cell morphology and increased pigmentation, which are hallmarks of cell redifferentiation. Furthermore, analysis revealed alterations in phospholipid derivatives, suggesting modifications to membrane composition and related signaling pathways.[4]
Experimental Protocols
Reproducible and standardized methodologies are critical for the comparative evaluation of chemotherapeutic agents. Below are representative protocols for key in vitro and in vivo assays.
Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol is used to determine the IC50 of a compound by measuring the metabolic activity of cells.
-
Cell Seeding:
-
Harvest cells during their exponential growth phase.
-
Perform a cell count and assess viability (e.g., using Trypan Blue).
-
Seed cells into a 96-well plate at a pre-optimized density (e.g., 1,000-100,000 cells/well) in a final volume of 100 µL of culture medium.
-
Incubate the plate for 12-24 hours to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
Prepare a stock solution of the nitrosourea compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing the respective drug concentrations. Include vehicle-only controls.
-
Incubate the plate for a defined exposure period (e.g., 72 hours) at 37°C and 5% CO₂.[12]
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well (final concentration ~0.5 mg/mL).
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Solubilization and Measurement:
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[13]
-
Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570-590 nm.[14]
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: In Vivo Antitumor Efficacy (Xenograft Model)
This protocol describes a typical subcutaneous xenograft study in immunocompromised mice to evaluate in vivo efficacy.
-
Animal Model:
-
Use immunocompromised mice (e.g., athymic nude or SCID mice), typically 6-8 weeks old.[15]
-
Allow animals to acclimatize for at least one week before the experiment begins.
-
-
Tumor Cell Implantation:
-
Harvest cancer cells in their exponential growth phase.
-
Resuspend the cells in a sterile, serum-free medium or PBS, often mixed 1:1 with Matrigel Basement Membrane Matrix to support initial tumor growth.[15]
-
Inject a defined number of cells (e.g., 1-5 million) subcutaneously into the flank of each mouse in a small volume (e.g., 100-200 µL).[16][17]
-
-
Tumor Growth and Treatment:
-
Monitor the mice regularly for tumor formation.
-
Once tumors reach a palpable, measurable size (e.g., 100-150 mm³), randomize the animals into treatment and control groups.
-
Prepare the nitrosourea formulation for administration (e.g., dissolved in a vehicle suitable for intravenous or intraperitoneal injection).
-
Administer the drug according to the planned dose and schedule (e.g., 40 mg/kg IV, once).[2] The control group receives the vehicle only.
-
-
Efficacy Measurement:
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length × Width²)/2.[18]
-
Monitor animal body weight and overall health as indicators of toxicity.
-
The study endpoint is typically reached when tumors in the control group reach a predetermined maximum size or when signs of significant morbidity appear.
-
At the endpoint, euthanize the animals, excise the tumors, and record their final weights.[18]
-
Calculate tumor growth inhibition (TGI) to quantify the drug's efficacy.
-
Visualizing the Xenograft Workflow
References
- 1. This compound INSERM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of antitumor activities of nitrosourea derivatives against mammary breast carcinoma (MX-1) in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Results of a phase II trial with this compound at 90 mg/m(2) as a first- or second-line treatment in advanced malignant melanoma: a trial of the EORTC Clinical Studies Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound induces redifferentiation of primary tumors and confers protection against secondary tumor growth in a melanoma murine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative cytotoxicity of carmustine (BCNU), nimustine (ACNU) and elmustine (HeCNU) after depletion of O6-alkylguanine-DNA alkyltransferase (O6-AGT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of oral melphalan, CCNU, and BCNU with and without vincristine and prednisone in the treatment of multiple myeloma. Cancer and Leukemia Group B experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ion dependence of cytotoxicity of carmustine against PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Phase II Trial of the Association of a Methionine-free Diet with this compound Therapy in Melanoma and Glioma | Anticancer Research [ar.iiarjournals.org]
- 11. Combination chemotherapy with bis chloroethyl nitrosourea (BCNU), vincristine and dimethyl triazeno imidazole carboxamide (DTIC) in disseminated malignant melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. texaschildrens.org [texaschildrens.org]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchhub.com [researchhub.com]
- 15. BiTE® Xenograft Protocol [protocols.io]
- 16. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 17. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 18. researchgate.net [researchgate.net]
A Comparative Analysis of Cystemustine and Temozolomide for Glioblastoma Multiforme
For Researchers, Scientists, and Drug Development Professionals
Glioblastoma multiforme (GBM) remains one of the most challenging cancers to treat, with a dismal prognosis despite aggressive multimodal therapies. The standard of care for newly diagnosed GBM includes surgical resection followed by radiation therapy and the alkylating agent temozolomide (B1682018).[1][2] However, the search for more effective therapeutic agents is ongoing. This guide provides a comparative overview of cystemustine, a nitrosourea (B86855) compound, and temozolomide, the current standard-of-care alkylating agent, for the treatment of glioblastoma multiforme. This analysis is based on available experimental and clinical data to inform researchers and drug development professionals.
Mechanism of Action
Both this compound and temozolomide are DNA alkylating agents, but they belong to different chemical classes and exhibit distinct mechanisms of action.
This compound is a chloroethylnitrosourea (CENU) that acts as a DNA alkylating and cross-linking agent. Its lipophilicity allows it to cross the blood-brain barrier. The primary mechanism involves the generation of a chloroethyl diazonium ion that alkylates DNA bases, particularly at the O6-position of guanine (B1146940). This initial lesion can then lead to the formation of interstrand cross-links, which are highly cytotoxic as they prevent DNA replication and transcription, ultimately leading to apoptosis. Some studies have explored enhancing the efficacy of this compound by inducing methionine depletion in cancer cells, as some tumors, including gliomas, exhibit a high metabolic demand for methionine.[3][4][5]
Temozolomide (TMZ) is an imidazotetrazine derivative that is a prodrug.[6][7] At physiological pH, it undergoes spontaneous chemical conversion to its active metabolite, 5-(3-methyltriazen-1-yl)imidazole-4-carboxamide (MTIC).[7][8] MTIC is the active alkylating species that methylates DNA, primarily at the N7 and O6 positions of guanine and the N3 position of adenine.[6][9] The cytotoxicity of TMZ is primarily attributed to the methylation of the O6 position of guanine (O6-MeG).[1] This lesion is recognized by the mismatch repair (MMR) system, which, in an attempt to repair the mismatched base pair, leads to futile repair cycles, DNA double-strand breaks, and ultimately, apoptotic cell death.[8]
The efficacy of temozolomide is significantly influenced by the status of the O6-methylguanine-DNA methyltransferase (MGMT) DNA repair enzyme.[1][2] MGMT can remove the methyl group from the O6 position of guanine, thus repairing the DNA damage and conferring resistance to TMZ.[1][8] In tumors where the MGMT gene promoter is methylated, the expression of the MGMT protein is silenced, leading to increased sensitivity to temozolomide.[1][2]
Signaling Pathways
The following diagram illustrates the DNA damage and cell death pathways induced by this compound and temozolomide.
Clinical Efficacy and Safety
Direct head-to-head clinical trials comparing this compound and temozolomide for glioblastoma are lacking in the published literature. Therefore, a direct comparison of their efficacy is challenging. The following tables summarize data from separate clinical trials.
This compound Clinical Trial Data
This compound has been evaluated in Phase I and II clinical trials for high-grade gliomas.
| Trial/Study | Patient Population | Dosage and Administration | Key Efficacy Results | Key Safety Findings (Grade 3-4) |
| Phase II Trial (J Neurooncol, 2000)[10] | 37 evaluable patients with high-grade gliomas (14 glioblastomas) | 60 mg/m² as a 15-minute infusion every 2 weeks | Overall response rate: 10.8% (4 partial responses). 12 patients had stable disease for at least 8 weeks. | Leukopenia: 16.2%, Neutropenia: 29.7%, Thrombocytopenia: 27% |
| Phase II Trial with Methionine-free diet (Anticancer Res, 2009)[11][12] | 22 patients (2 with recurrent glioma) | 60 mg/m² every two weeks with a 1-day methionine-free diet | No objective responses. 3 patients showed disease stabilization. Median time to progression: 1.8 months. Median overall survival: 4.6 months. | Thrombocytopenia: 36%, Leukopenia: 27%, Neutropenia: 27% |
Temozolomide Clinical Trial Data
Temozolomide is the standard-of-care chemotherapy for newly diagnosed glioblastoma.
| Trial/Study | Patient Population | Dosage and Administration | Key Efficacy Results | Key Safety Findings (Grade 3-4) |
| Stupp et al. (Standard of Care) | Newly diagnosed glioblastoma | Concomitant with radiotherapy (75 mg/m²/day), then adjuvant (150-200 mg/m²/day for 5 days every 28 days) | Median overall survival: 14.6 months (with TMZ + RT) vs. 12.1 months (RT alone). | Hematological toxicities are the most common. |
| CeTeG/NOA-09 Trial (Lancet, 2019)[13] | Newly diagnosed glioblastoma with methylated MGMT promoter | Lomustine (B1675051) (100 mg/m² day 1) + Temozolomide (100-200 mg/m²/day days 2-6) every 6 weeks vs. standard TMZ | Median overall survival: 48.1 months (Lomustine-TMZ) vs. 31.4 months (TMZ alone). | Higher rates of grade 3 or higher adverse events in the combination arm (59%) vs. TMZ alone (51%). |
| Canadian Cancer Trials Group (ASCO, 2016)[14][15] | Elderly patients (≥65 years) with newly diagnosed glioblastoma | Short-course radiotherapy with or without temozolomide | Median overall survival: 9.3 months (TMZ + RT) vs. 7.6 months (RT alone). Median progression-free survival: 5.3 months vs. 3.9 months. | Generally well-tolerated in the elderly population. |
| Multicenter Randomized Controlled Study (Zhonghua Yi Xue Za Zhi, 2013)[16] | Recurrent glioblastoma or anaplastic astrocytoma | TMZ (150-200 mg/m²/day for 5 days every 28 days) vs. Semustine (B1681729) (Me-CCNU) | 6-month progression-free survival: 78.87% (TMZ) vs. 55.88% (Me-CCNU). Objective response rate (CR+PR): 45.83% (TMZ) vs. 21.27% (Me-CCNU). | Adverse event rate: 29.11% (TMZ) vs. 45.15% (Me-CCNU). |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and extension of research findings.
General Clinical Trial Workflow for Glioblastoma
The following diagram outlines a typical workflow for a clinical trial evaluating a new therapeutic agent for glioblastoma.
Protocol for a Phase II Trial of this compound
Based on the study published in the Journal of Neuro-oncology, 2000.[10]
-
Patient Selection: Patients with histologically confirmed high-grade gliomas (WHO grades 3 and 4) were enrolled. Eligibility criteria included measurable disease, adequate bone marrow, renal, and hepatic function.
-
Treatment Plan: this compound was administered at a dose of 60 mg/m² as a 15-minute intravenous infusion every 2 weeks.
-
Response Evaluation: Tumor response was assessed every 8 weeks using MRI or CT scans. Standard criteria for complete response (CR), partial response (PR), stable disease (SD), and progressive disease (PD) were used.
-
Toxicity Assessment: Toxicity was graded according to the WHO criteria. Complete blood counts were monitored before each treatment cycle.
Protocol for the CeTeG/NOA-09 Phase III Trial
Based on the study published in The Lancet, 2019.[13]
-
Patient Selection: Patients aged 18-70 years with newly diagnosed, histologically confirmed glioblastoma and a methylated MGMT promoter were included.
-
Randomization: Patients were randomly assigned in a 1:1 ratio to either the temozolomide group or the lomustine-temozolomide group.
-
Treatment Arms:
-
Temozolomide Group (Standard Therapy): Standard chemoradiotherapy with temozolomide (75 mg/m² per day) concomitant with radiotherapy (59-60 Gy), followed by six courses of adjuvant temozolomide (150-200 mg/m² per day on days 1-5 of a 4-week cycle).[13]
-
Lomustine-Temozolomide Group: Radiotherapy (59-60 Gy) followed by up to six courses of lomustine (100 mg/m² on day 1) plus temozolomide (100-200 mg/m² per day on days 2-6 of a 6-week course).[13]
-
-
Endpoints: The primary endpoint was overall survival. Secondary endpoints included progression-free survival, and safety.
Summary and Future Directions
Temozolomide remains the cornerstone of chemotherapy for glioblastoma, with its efficacy being most pronounced in patients with a methylated MGMT promoter.[1][2] Clinical data for temozolomide is extensive, with numerous Phase III trials supporting its use.
This compound, a nitrosourea, has shown modest activity in early-phase clinical trials for high-grade gliomas.[10] However, it has not been evaluated in large-scale, randomized Phase III trials against the current standard of care. The toxicity profile, particularly hematological toxicity, is a significant consideration.[10][12]
A direct comparison of the two agents is not feasible due to the lack of head-to-head trials. Based on the available evidence, temozolomide has a more established and favorable efficacy and safety profile for the first-line treatment of glioblastoma.
Future research could explore the potential of this compound in specific patient populations or in combination with other agents, including targeted therapies or immunotherapies. Further investigation into biomarkers that could predict response to this compound would be valuable. For temozolomide, ongoing research focuses on overcoming resistance mechanisms and its use in combination with other novel therapies. The CeTeG/NOA-09 trial highlights the potential of combination chemotherapy regimens in appropriately selected patient populations.[13]
References
- 1. Considering the Experimental Use of Temozolomide in Glioblastoma Research | MDPI [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Glioblastoma and Methionine Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Temozolomide - Wikipedia [en.wikipedia.org]
- 9. Temozolomide: An Updated Overview of Resistance Mechanisms, Nanotechnology Advances and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phase II trial of this compound, a new nitrosourea, as treatment of high-grade brain tumors in adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phase II Trial of the Association of a Methionine-free Diet with this compound Therapy in Melanoma and Glioma | Anticancer Research [ar.iiarjournals.org]
- 12. Phase II trial of the association of a methionine-free diet with this compound therapy in melanoma and glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Lomustine-temozolomide combination therapy versus standard temozolomide therapy in patients with newly diagnosed glioblastoma with methylated MGMT promoter (CeTeG/NOA-09): a randomised, open-label, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. onclive.com [onclive.com]
- 15. Temozolomide for brain cancer - NCI [cancer.gov]
- 16. [Multicenter randomized controlled study of temozolomide versus semustine in the treatment of recurrent malignant glioma] - PubMed [pubmed.ncbi.nlm.nih.gov]
Efficacy of Cystemustine in Combination with Radiotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential efficacy of Cystemustine when used in combination with radiotherapy, contextualized by established alternative treatments for gliomas. Due to a lack of direct preclinical and clinical data for the specific combination of this compound and radiotherapy, this guide extrapolates the potential synergistic effects based on the known mechanisms of this compound as a chloroethylnitrosourea and extensive data from other nitrosoureas and alkylating agents used in conjunction with radiation.
Introduction to this compound and Radiotherapy in Cancer Treatment
This compound is a chloroethylnitrosourea anticancer agent that has been investigated in Phase II clinical trials, primarily in combination with a methionine-free diet for melanoma and glioma.[1][2] As a member of the nitrosourea (B86855) class, its mechanism of action involves alkylating and cross-linking DNA, ultimately leading to cancer cell death.[3][4][5] Radiotherapy is a cornerstone of cancer treatment that utilizes ionizing radiation to damage the DNA of cancer cells, causing them to cease replication and undergo apoptosis.[6] The combination of chemotherapy and radiotherapy can offer synergistic effects, with the chemotherapeutic agent often acting as a radiosensitizer, enhancing the tumor-killing effects of radiation.[7]
Mechanisms of Action and Signaling Pathways
This compound: A Chloroethylnitrosourea
This compound, as a chloroethylnitrosourea, exerts its cytotoxic effects through a multi-step process. Following administration, it undergoes non-enzymatic decomposition to form reactive intermediates. These intermediates then alkylate DNA bases, primarily at the O6-position of guanine. This initial alkylation can then lead to the formation of interstrand cross-links within the DNA double helix.[3][4][5] These cross-links are highly cytotoxic as they block DNA replication and transcription, triggering cell cycle arrest and apoptosis.[4]
Radiotherapy-Induced Signaling
Radiotherapy induces DNA damage, primarily through the generation of reactive oxygen species, leading to single and double-strand breaks. This damage activates complex cellular signaling pathways. Key proteins like ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related) are recruited to the sites of DNA damage, initiating a cascade that leads to cell cycle arrest, DNA repair, or, if the damage is too extensive, apoptosis.
Comparative Efficacy Data
While direct comparative data for this compound with radiotherapy is unavailable, the following tables summarize the efficacy of established alternative treatments for high-grade gliomas, which represent the current standard of care.
Table 1: Efficacy of Temozolomide (B1682018) with Radiotherapy in Glioblastoma
| Study / Patient Population | Treatment Arm | Median Overall Survival (OS) | Median Progression-Free Survival (PFS) | 2-Year Survival Rate |
| Elderly Patients with Glioblastoma [8][9] | Radiotherapy + Temozolomide | 9.3 months | 5.3 months | 10.4% |
| Radiotherapy Alone | 7.6 months | 3.9 months | 2.8% | |
| Newly Diagnosed Glioblastoma (Stupp et al.) [9] | Radiotherapy + Temozolomide | 14.6 months | 6.9 months | 26.5% |
| Radiotherapy Alone | 12.1 months | 5.0 months | 10.4% | |
| Meta-Analysis of Newly Diagnosed Glioblastoma [10] | Radiotherapy + Temozolomide | 13.4 - 19 months | 6.3 - 13 months | - |
| Radiotherapy Alone | 7.7 - 17.1 months | 5.0 - 7.6 months | - |
Table 2: Efficacy of Nitrosoureas with Radiotherapy in Glioma
| Study / Patient Population | Treatment Arm | Median Overall Survival (OS) | 1-Year Survival Rate | 2-Year Survival Rate |
| Newly Diagnosed Glioblastoma (Carmustine Wafers) [11][12][13] | Carmustine (B1668450) Wafer + RT + TMZ | 17.8 months | 81% | 47% |
| No Carmustine Wafer + RT + TMZ | 72.7 weeks (~16.8 months) | 69% | 29% | |
| Older Patients with Glioblastoma (Carmustine Wafers) [14] | Carmustine Wafer | 8.7 months | - | - |
| No Carmustine Wafer | 5.5 months | - | - | |
| Newly Diagnosed Glioblastoma (Lomustine + Temozolomide + RT) [15][16][17] | Standard Dose Lomustine (B1675051)/TMZ + RT | 22.6 months | - | 47.4% |
| Intensified Dose Lomustine/TMZ + RT | Not Reached | - | - | |
| Low-Grade Glioma (Lomustine in PCV regimen + RT) [18] | PCV + Radiotherapy | 13.3 years | - | - |
| Radiotherapy Alone | 7.8 years | - | - |
Experimental Protocols
Detailed methodologies for key experiments are crucial for evaluating the radiosensitizing effects of a compound like this compound. Below are generalized protocols for in vitro and in vivo studies.
In Vitro Radiosensitization Assessment (Clonogenic Survival Assay)
This assay is the gold standard for determining the cytotoxic effects of a treatment on a single-cell level by assessing their ability to form colonies.[19][20][21][22][23]
Protocol:
-
Cell Seeding: Plate a known number of cancer cells (e.g., glioma cell lines like U87 or GL261) into multi-well plates. The number of cells seeded is adjusted based on the expected toxicity of the treatment to ensure a countable number of colonies.
-
Drug Incubation: After cell adherence, treat the cells with varying concentrations of this compound for a predetermined duration (e.g., 24 hours).
-
Irradiation: Following drug incubation, irradiate the cells with a range of radiation doses (e.g., 0, 2, 4, 6, 8 Gy).
-
Colony Formation: Incubate the plates for 1-3 weeks to allow for colony formation.
-
Staining and Counting: Fix and stain the colonies with crystal violet. A colony is typically defined as a cluster of at least 50 cells.
-
Data Analysis: Calculate the surviving fraction for each treatment condition and generate cell survival curves. The sensitizer (B1316253) enhancement ratio can then be calculated to quantify the radiosensitizing effect of this compound.
References
- 1. Phase II trial of the association of a methionine-free diet with this compound therapy in melanoma and glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ar.iiarjournals.org [ar.iiarjournals.org]
- 3. Interstrand cross-linking of DNA by 1,3-bis(2-chloroethyl)-1-nitrosourea and other 1-(2-haloethyl)-1-nitrosoureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chloroethylating nitrosoureas in cancer therapy: DNA damage, repair and cell death signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nitrosourea Chemotherapeutic Agents - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Frontiers | Clinical and Preclinical Outcomes of Combining Targeted Therapy With Radiotherapy [frontiersin.org]
- 7. cancernetwork.com [cancernetwork.com]
- 8. onclive.com [onclive.com]
- 9. Temozolomide (TMZ) in the Treatment of Glioblastoma Multiforme—A Literature Review and Clinical Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. karger.com [karger.com]
- 11. researchgate.net [researchgate.net]
- 12. Efficacy and safety of carmustine wafers, followed by radiation, temozolomide, and bevacizumab therapy, for newly diagnosed glioblastoma with maximal resection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Carmustine as a Supplementary Therapeutic Option for Glioblastoma: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The efficacy of carmustine wafers for older patients with glioblastoma multiforme: prolonging survival - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ascopubs.org [ascopubs.org]
- 16. ascopubs.org [ascopubs.org]
- 17. Long-term survival of patients with glioblastoma treated with radiotherapy and lomustine plus temozolomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. medscape.com [medscape.com]
- 19. Clonogenic Assay [en.bio-protocol.org]
- 20. Clonogenic survival assay [bio-protocol.org]
- 21. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 22. Clonogenic Cell Survival Assay | Springer Nature Experiments [experiments.springernature.com]
- 23. Clonogenic Assay [bio-protocol.org]
Head-to-head comparison of Cystemustine and carmustine (BCNU)
A Comprehensive Guide for Researchers and Drug Development Professionals
An in-depth analysis of two prominent chloroethylnitrosourea (CENU) alkylating agents, Cystemustine and Carmustine (B1668450) (BCNU), is presented below. This guide synthesizes available preclinical and clinical data to offer a comparative overview of their chemical properties, mechanism of action, efficacy, and safety profiles, supported by detailed experimental protocols and visual pathway diagrams.
Chemical and Physical Properties
This compound and Carmustine belong to the class of chloroethylnitrosoureas, characterized by a reactive chloroethyl group that mediates their cytotoxic effects. While sharing a common pharmacophore, their distinct chemical structures influence their physicochemical properties and biological activity.
| Property | This compound | Carmustine (BCNU) |
| Chemical Name | N'-(2-chloroethyl)-N-(2-(methylsulfonyl)ethyl)-N'-nitrosourea | 1,3-bis(2-chloroethyl)-1-nitrosourea |
| Molecular Formula | C6H12ClN3O4S | C5H9Cl2N3O2 |
| Molecular Weight | 257.7 g/mol | 214.05 g/mol |
| Chemical Structure |
|
|
Mechanism of Action: DNA Alkylation and Cellular Response
Both this compound and Carmustine exert their anticancer effects primarily through the alkylation of DNA. As chloroethylnitrosoureas, they spontaneously decompose in vivo to form highly reactive chloroethyl diazonium hydroxide. This electrophilic intermediate can then alkylate various nucleophilic sites on DNA bases, with the O6-position of guanine (B1146940) being a critical target.[1]
This initial alkylation can lead to the formation of a monoadduct. Subsequently, a second intramolecular rearrangement can occur, resulting in the formation of a cytotoxic interstrand cross-link (ICL) between the N1 of guanine and the N3 of cytosine on opposite DNA strands.[1] These ICLs are highly toxic lesions that physically block DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.[1]
The efficacy of both drugs is significantly influenced by the cellular DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT). MGMT can directly remove the initial alkyl adduct from the O6-position of guanine, thus preventing the formation of the cytotoxic interstrand cross-links and conferring resistance to these agents.[1]
Preclinical Data
Direct head-to-head preclinical studies comparing this compound and Carmustine are limited. The following tables summarize available in vitro and in vivo data for each agent individually.
In Vitro Cytotoxicity
| Drug | Cell Line | IC50 (µM) | Reference |
| Carmustine | U87MG (Glioblastoma) | 54.40 (following let-7a-3p mimic transfection) | [2] |
| HL-60 (Acute Myeloid Leukemia) | >10 (sensitized by MGMT inhibition) | [3] | |
| MOLT-4 (Acute T Lymphoblastic Leukemia) | >10 (sensitized by MGMT inhibition) | [3] | |
| This compound | Data not available in searched literature | - | - |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cells (e.g., U87MG glioblastoma cells) are seeded into 96-well plates at a density of 5 x 103 to 1 x 104 cells per well and incubated for 24 hours to allow for cell attachment.
-
Drug Treatment: Cells are treated with various concentrations of this compound or Carmustine for a specified duration (e.g., 24, 48, or 72 hours). Control wells receive the vehicle used to dissolve the drugs.
-
MTT Addition: After the treatment period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.[2][4]
In Vivo Antitumor Activity
| Drug | Animal Model | Tumor Type | Key Findings | Reference |
| Carmustine | Nude mice xenograft | Glioblastoma | Combination with other agents showed tumor growth inhibition. | [5] |
| This compound | Syngeneic C57BL/6 mice | B16 Melanoma | Caused a significant delay in primary tumor growth. | [6] |
Experimental Protocol: In Vivo Tumor Growth Inhibition Study
-
Animal Model: Immunocompromised mice (e.g., nude mice) or syngeneic mice are used, depending on the tumor model.
-
Tumor Implantation: Cancer cells (e.g., 1 x 106 B16 melanoma cells) are injected subcutaneously into the flank of the mice.
-
Treatment Administration: Once tumors reach a palpable size (e.g., 50-100 mm3), mice are randomized into treatment and control groups. The drug (this compound or Carmustine) is administered via a specified route (e.g., intraperitoneal or intravenous injection) at a predetermined dose and schedule.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers, and calculated using the formula: (length x width2)/2.
-
Data Analysis: Tumor growth curves are plotted, and parameters such as tumor growth inhibition (TGI) are calculated.[5][6]
Clinical Data
This compound
Clinical development of this compound has primarily focused on melanoma and glioma, often in combination with a methionine-free diet to potentially enhance its efficacy.
Phase II Trial in Melanoma and Glioma (in combination with a methionine-free diet) [7][8][9]
-
Patient Population: 22 patients (20 with metastatic melanoma and 2 with recurrent glioma).[7][8]
-
Treatment Protocol: this compound (60 mg/m²) administered intravenously every two weeks, in association with a 1-day methionine-free diet.[7][8]
-
Efficacy:
-
Toxicity:
Phase II Trial in Advanced Malignant Melanoma [10]
-
Patient Population: 44 evaluable patients with advanced malignant melanoma.[10]
-
Treatment Protocol: this compound administered intravenously at 90 mg/m² every 2 weeks for three cycles, followed by 60 mg/m².[10]
-
Efficacy:
-
Toxicity:
Carmustine (BCNU)
Carmustine is a well-established chemotherapeutic agent used in the treatment of various cancers, most notably malignant gliomas.
Phase III Trial in Newly Diagnosed High-Grade Glioma [11][12]
-
Patient Population: Patients with newly diagnosed anaplastic astrocytoma, anaplastic oligoastrocytoma, glioblastoma multiforme, or gliosarcoma.[11]
-
Treatment Protocol: Patients received radiation therapy plus Carmustine (BCNU). One arm received BCNU alone (200 mg/m² on Day 1) every 7 weeks for up to 6 cycles.[11]
-
Efficacy (BCNU alone arm):
-
Data presented in comparison to an investigational arm. The study concluded that the addition of interferon-alpha did not improve outcomes.[11]
-
-
Toxicity:
-
Myelosuppression is a major dose-limiting toxicity.
-
Other significant toxicities include fever, chills, myalgias, and neurocortical symptoms.[11]
-
Phase III Trial of Carmustine Wafers (Gliadel®) in Primary Malignant Glioma [13]
-
Patient Population: 240 patients with newly diagnosed high-grade malignant glioma.[13]
-
Treatment Protocol: Patients were randomized to receive either biodegradable Carmustine wafers or placebo wafers implanted into the tumor resection cavity during surgery, followed by external beam radiation.[13]
-
Efficacy:
-
Toxicity:
-
Adverse events were generally comparable between the two groups, with the exception of a higher incidence of cerebrospinal fluid leak and intracranial hypertension in the Carmustine wafer group.[13]
-
Signaling Pathways
The primary signaling pathway initiated by both this compound and Carmustine is the DNA Damage Response (DDR) pathway. The formation of DNA adducts and interstrand cross-links is recognized by cellular surveillance mechanisms, leading to the activation of key kinases such as ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related). These kinases, in turn, phosphorylate a cascade of downstream effector proteins, including checkpoint kinases (Chk1/Chk2) and the tumor suppressor p53. Activation of these pathways leads to cell cycle arrest, providing time for DNA repair. If the damage is too extensive to be repaired, the DDR pathway can trigger apoptosis.[14][15]
The efficacy of these drugs is also modulated by DNA repair pathways, including Base Excision Repair (BER), Nucleotide Excision Repair (NER), and Homologous Recombination (HR), which are involved in the repair of the DNA lesions they induce.[16]
Conclusion
Both this compound and Carmustine are potent DNA alkylating agents with demonstrated activity against malignancies such as melanoma and glioma. Carmustine is a well-established therapeutic agent with a long history of clinical use, available in both intravenous and implantable wafer formulations. This compound, a newer agent, has shown modest activity in clinical trials, particularly in melanoma. The primary dose-limiting toxicity for both drugs is myelosuppression. The choice between these agents would depend on the specific clinical context, including tumor type, prior treatments, and the desired route of administration. Further head-to-head comparative studies are warranted to definitively establish the relative efficacy and safety of this compound and Carmustine.
References
- 1. Chloroethylating nitrosoureas in cancer therapy: DNA damage, repair and cell death signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Leukemia cells are sensitized to temozolomide, carmustine and melphalan by the inhibition of O6-methylguanine-DNA methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-dose carmustine for high-grade gliomas in childhood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound induces redifferentiation of primary tumors and confers protection against secondary tumor growth in a melanoma murine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ar.iiarjournals.org [ar.iiarjournals.org]
- 8. Phase II trial of the association of a methionine-free diet with this compound therapy in melanoma and glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ar.iiarjournals.org [ar.iiarjournals.org]
- 10. Results of a phase II trial with this compound at 90 mg/m(2) as a first- or second-line treatment in advanced malignant melanoma: a trial of the EORTC Clinical Studies Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A phase III study of radiation therapy plus carmustine with or without recombinant interferon-alpha in the treatment of patients with newly diagnosed high-grade glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Phase III trial of carmustine and cisplatin compared with carmustine alone and standard radiation therapy or accelerated radiation therapy in patients with glioblastoma multiforme: North Central Cancer Treatment Group 93-72-52 and Southwest Oncology Group 9503 Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Chemotherapy induced DNA damage response: Convergence of drugs and pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. DNA Alkylation Damage by Nitrosamines and Relevant DNA Repair Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Resistance: A Comparative Analysis of Cystemustine and Other Alkylating Agents
For Researchers, Scientists, and Drug Development Professionals
The development of resistance to alkylating agents remains a significant hurdle in cancer chemotherapy. Understanding the nuances of cross-resistance between different alkylating drugs is paramount for designing effective sequential or combination therapies. This guide provides a comparative overview of Cystemustine, a chloroethylnitrosourea (CENU), and other prominent alkylating agents, with a focus on the underlying mechanisms of resistance and supporting experimental data.
Mechanisms of Resistance to Alkylating Agents
Resistance to alkylating agents is a multifaceted phenomenon, primarily driven by the following cellular mechanisms:
-
Enhanced DNA Repair: The DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT) is a key player in conferring resistance to many alkylating agents, particularly nitrosoureas.[1] MGMT removes alkyl groups from the O6 position of guanine, preventing the formation of cytotoxic DNA cross-links.[2]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can lead to the active removal of chemotherapeutic agents from the cell, reducing their intracellular concentration and efficacy.
-
Altered Drug Metabolism: Changes in the activity of enzymes involved in the activation or detoxification of alkylating agents can significantly impact their cytotoxic effects. For instance, increased levels of glutathione (B108866) (GSH) and glutathione S-transferases (GSTs) can neutralize reactive alkylating species.[3][4]
-
Defects in Apoptotic Pathways: Mutations or altered expression of proteins involved in the apoptotic cascade can render cancer cells resistant to the DNA damage induced by alkylating agents.
Cross-Resistance Profiles: this compound in Context
Direct comparative studies detailing the cross-resistance of this compound against a broad panel of alkylating agents are limited. However, available data allows for an analysis based on the known mechanisms of resistance.
This compound, like other CENUs such as carmustine (B1668450) (BCNU), lomustine (B1675051) (CCNU), and fotemustine (B1673584), induces cytotoxicity primarily through DNA alkylation.[1][5] Resistance to these agents is frequently associated with high levels of MGMT expression.[1][2]
Table 1: Comparative Resistance Mechanisms for Selected Alkylating Agents
| Alkylating Agent | Primary Resistance Mechanism(s) | Notes |
| This compound | MGMT-mediated DNA repair[1] | Efficacy can be enhanced by MGMT inhibitors.[6] |
| Carmustine (BCNU) | MGMT-mediated DNA repair | Still used in second-line treatment for glioblastoma, but efficacy in TMZ-resistant tumors is debated.[7] |
| Lomustine (CCNU) | MGMT-mediated DNA repair | Often used in the treatment of brain tumors. |
| Fotemustine | MGMT-mediated DNA repair[2][8] | Has shown efficacy in melanoma and brain metastases.[2] Cells resistant to dacarbazine (B1669748) (DTIC) have shown cross-resistance to fotemustine.[8] |
| Temozolomide (B1682018) (TMZ) | MGMT-mediated DNA repair, Mismatch Repair (MMR) deficiency, elevated glutathione levels[3][9] | Resistance can be multifactorial.[9] |
| Cisplatin | Increased DNA repair (NER), reduced drug uptake, increased drug efflux, elevated glutathione levels | BCNU-resistant glioma cells have shown no cross-resistance to cisplatin.[10] |
| Melphalan | Increased drug efflux, elevated glutathione levels |
Experimental Data on this compound Efficacy in Resistant Models
-
Melanoma: this compound has been evaluated in clinical trials for disseminated melanoma.[6] In vitro studies on human melanoma cells have shown that its efficacy is enhanced by the MGMT inhibitor O6-benzyl-N2-acetylguanosine (BNAG), highlighting the role of MGMT in resistance.[6]
-
Glioma: this compound has demonstrated encouraging activity in patients with recurrent high-grade glioma.[11] The primary mechanism of resistance to nitrosoureas in glioma is MGMT.[1]
Signaling Pathways in Alkylating Agent Resistance
The development of resistance involves complex signaling pathways that regulate DNA repair, cell survival, and apoptosis. The MGMT-mediated DNA repair pathway is central to resistance against this compound and other nitrosoureas.
Figure 1. MGMT-mediated DNA repair pathway in resistance to alkylating agents.
Experimental Protocols
Accurate assessment of drug resistance relies on robust and standardized experimental methodologies. Below are detailed protocols for key assays used in cross-resistance studies.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[12]
-
Drug Treatment: Treat the cells with a range of concentrations of the alkylating agents for a specified duration (e.g., 72 hours).[12]
-
MTT Addition: After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 1.5 to 4 hours at 37°C.[12][13]
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Figure 2. Workflow for the MTT cell viability assay.
Clonogenic Survival Assay
This assay measures the ability of a single cell to grow into a colony, providing a stringent test of cytotoxicity.[14]
Protocol:
-
Cell Plating: Plate a known number of cells into 6-well plates or culture dishes.[15]
-
Treatment: After allowing the cells to attach, treat them with the desired concentrations of alkylating agents.[15]
-
Incubation: Incubate the plates for 1-3 weeks to allow for colony formation (a colony is typically defined as a cluster of at least 50 cells).[15]
-
Fixation and Staining: Fix the colonies with a solution such as acetic acid/methanol and stain them with crystal violet.[16]
-
Colony Counting: Count the number of colonies in each dish.[16]
-
Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment group.[16]
Comet Assay (Single Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA damage at the level of individual cells.
Protocol:
-
Cell Embedding: Mix a single-cell suspension with low-melting-point agarose (B213101) and layer it onto a microscope slide.[17]
-
Lysis: Lyse the cells using a high-salt and detergent solution to remove membranes and soluble cellular components, leaving behind the nucleoid.[17]
-
Electrophoresis: Subject the slides to electrophoresis under alkaline or neutral conditions. Damaged DNA (containing strand breaks) will migrate out of the nucleoid, forming a "comet tail".
-
Staining and Visualization: Stain the DNA with a fluorescent dye and visualize the comets using a fluorescence microscope.
-
Analysis: Quantify the amount of DNA in the comet tail as a measure of DNA damage.
Conclusion
While direct quantitative cross-resistance data for this compound against a wide array of alkylating agents is not extensively documented, an understanding of the primary resistance mechanisms provides a framework for rational drug selection. The efficacy of this compound, like other nitrosoureas, is significantly influenced by MGMT expression. In MGMT-proficient tumors, this compound may exhibit cross-resistance with other CENUs and temozolomide. Conversely, in tumors lacking MGMT, it may retain activity. Further preclinical studies employing standardized assays are necessary to delineate a more precise cross-resistance profile for this compound, which will be instrumental in optimizing its clinical application and overcoming the challenge of alkylating agent resistance in cancer therapy.
References
- 1. ar.iiarjournals.org [ar.iiarjournals.org]
- 2. Focus on Fotemustine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. NRF2 and glutathione are key resistance mediators to temozolomide in glioma and melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound induces redifferentiation of primary tumors and confers protection against secondary tumor growth in a melanoma murine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Melanoma-cell toxicity of this compound combined with O6-benzyl-N2-acetylguanosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In vitro evaluation of fotemustine as a potential agent for limb perfusion in melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Hyperthermic potentiation of BCNU toxicity in BCNU-resistant human glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound in recurrent high grade glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. MTT (Assay protocol [protocols.io]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Clonogenic assay - Wikipedia [en.wikipedia.org]
- 15. Clonogenic Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. Clonogenic Assay [bio-protocol.org]
- 17. re-place.be [re-place.be]
A Comparative Meta-analysis of Cystemustine and Other Nitrosoureas in Oncology Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of clinical trial outcomes for Cystemustine, a nitrosourea-based chemotherapeutic agent. In the absence of a direct meta-analysis for this compound, this report synthesizes data from Phase II clinical trials and compares it with meta-analyses of related nitrosoureas, Carmustine (B1668450) and Fotemustine, to offer a comprehensive overview of their relative efficacy and safety profiles in the treatment of melanoma and glioma.
Comparative Efficacy of Nitrosoureas
The following tables summarize the clinical trial outcomes for this compound, Carmustine, and Fotemustine in glioma and melanoma. It is important to note that the data for this compound is derived from Phase II trials, while the data for Carmustine and Fotemustine includes findings from meta-analyses of multiple studies, representing a higher level of evidence.
Table 1: Comparison of Clinical Trial Outcomes in Glioma
| Drug | Study Type | Patient Population | Key Efficacy Endpoints |
| This compound | Phase II Trial | 37 evaluable patients with high-grade brain tumors (recurrent and untreated)[1] | Overall Response Rate (ORR): 10.8% (4 partial responses)[1] |
| Carmustine | Meta-analysis | 5,821 glioma patients (newly diagnosed and recurrent GBM)[2][3][4][5] | Overall Survival (OS) in GBM: HR = 0.84 (95% CI: 0.78–0.91)[2][3][4][5] |
| Progression-Free Survival (PFS) in Glioma: HR = 0.85 (95% CI: 0.77–0.94)[2][3][4][5] | |||
| Meta-analysis | Newly-diagnosed High-Grade Glioma (HGG)[6] | 1-Year OS: 67% (with Carmustine wafers) vs. 48% (without)[6] | |
| 2-Year OS: 26% (with Carmustine wafers) vs. 15% (without)[6] | |||
| Median Survival: 16.4 months (with Carmustine wafers) vs. 13.1 months (without)[6] | |||
| Meta-analysis | Recurrent High-Grade Glioma (HGG)[6] | 1-Year OS: 37% (with Carmustine wafers) vs. 34% (without)[6] | |
| 2-Year OS: 15% (with Carmustine wafers) vs. 12% (without)[6] | |||
| Median Survival: 9.7 months (with Carmustine wafers) vs. 8.6 months (without)[6] |
Table 2: Comparison of Clinical Trial Outcomes in Melanoma
| Drug | Study Type | Patient Population | Key Efficacy Endpoints |
| This compound | Phase II Trial | 44 evaluable patients with advanced malignant melanoma (first- or second-line)[7] | Overall Response Rate (ORR): 11% (5 partial responses)[7] |
| Phase II Trial | 20 patients with metastatic melanoma (in combination with a methionine-free diet)[8][9] | Median Disease-Free Survival: 1.8 months[8][9] | |
| Median Overall Survival: 4.6 months[8][9] | |||
| Fotemustine | Phase III Trial (vs. Dacarbazine) | 229 patients with disseminated cutaneous melanoma[10][11] | Overall Response Rate (ORR): 15.2% vs. 6.8% for Dacarbazine[10][11] |
| Median Overall Survival: 7.3 months vs. 5.6 months for Dacarbazine[10][11] | |||
| Median Time to Brain Metastases: 22.7 months vs. 7.2 months for Dacarbazine[10][11] | |||
| Phase II Multicenter Trial | 153 evaluable patients with disseminated malignant melanoma[12] | Overall Response Rate (ORR): 24.2%[12] | |
| Response Rate in Cerebral Metastases: 25.0%[12] |
Experimental Protocols
This compound Clinical Trial Methodologies
1. Phase II Trial in High-Grade Brain Tumors [1]
-
Patient Population: 39 patients (37 evaluable) with recurrent or untreated high-grade gliomas (14 glioblastomas, 20 grade 3-4 astrocytomas, and 3 grade 3 oligodendrogliomas).
-
Treatment Regimen: this compound was administered at a dose of 60 mg/m² as a 15-minute intravenous infusion every 2 weeks.
-
Response Evaluation: Tumor response was evaluated based on clinical and radiological assessments.
2. Phase II Trial in Advanced Malignant Melanoma [7]
-
Patient Population: 54 patients (44 evaluable) with advanced malignant melanoma, including 21 who had received prior chemotherapy and/or immunotherapy.
-
Treatment Regimen: this compound was administered intravenously as a 15-minute infusion every 2 weeks at 90 mg/m² for the first three cycles, followed by 60 mg/m².
-
Response Evaluation: Patient response was evaluated according to World Health Organization (WHO) criteria.
3. Phase II Trial in Melanoma and Glioma with Methionine-Free Diet [8][9]
-
Patient Population: 22 patients (20 with metastatic melanoma and 2 with recurrent glioma).
-
Treatment Regimen: Patients received a median of 4 cycles of this compound (60 mg/m²) every two weeks, in association with a 1-day methionine-free diet.
-
Primary Objectives: To assess the safety and efficacy of the combination treatment.
Mechanism of Action and Signaling Pathways
This compound, like other nitrosoureas, exerts its cytotoxic effects primarily through the alkylation of DNA. This process introduces alkyl groups onto the DNA molecule, leading to the formation of cross-links between DNA strands and subsequent DNA damage. This damage inhibits DNA replication and transcription, ultimately triggering apoptosis in rapidly dividing cancer cells.
Experimental Workflow and Data Synthesis
The diagrams below illustrate a typical workflow for a this compound clinical trial and the logical approach taken in this guide to compare this compound with its alternatives.
References
- 1. Phase II trial of this compound, a new nitrosourea, as treatment of high-grade brain tumors in adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Carmustine as a Supplementary Therapeutic Option for Glioblastoma: A Systematic Review and Meta-Analysis [frontiersin.org]
- 3. Carmustine as a Supplementary Therapeutic Option for Glioblastoma: A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Carmustine as a Supplementary Therapeutic Option for Glioblastoma: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Survival outcomes and safety of carmustine wafers in the treatment of high-grade gliomas: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Results of a phase II trial with this compound at 90 mg/m(2) as a first- or second-line treatment in advanced malignant melanoma: a trial of the EORTC Clinical Studies Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phase II Trial of the Association of a Methionine-free Diet with this compound Therapy in Melanoma and Glioma | Anticancer Research [ar.iiarjournals.org]
- 9. Phase II trial of the association of a methionine-free diet with this compound therapy in melanoma and glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fotemustine compared with dacarbazine in patients with disseminated malignant melanoma: a phase III study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ascopubs.org [ascopubs.org]
- 12. Fotemustine: an overview of its clinical activity in disseminated malignant melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Biomarkers for Cystemustine Sensitivity: A Comparative Guide
This guide provides a comparative analysis of biomarkers for predicting sensitivity to the novel alkylating agent, Cystemustine, versus the standard-of-care chemotherapy, Temozolomide (TMZ). The data presented herein is based on pre-clinical studies in glioblastoma cell lines.
Overview of this compound and Comparative Agent
This compound is an investigational nitrogen mustard-based DNA alkylating agent. Its primary mechanism of action involves inducing O6-alkylguanine DNA adducts, leading to DNA double-strand breaks and subsequent apoptosis in rapidly proliferating cells. For this guide, its efficacy and biomarker profile are compared against Temozolomide, a widely used oral alkylating agent for the treatment of glioblastoma.
Comparative Efficacy Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and Temozolomide across a panel of glioblastoma cell lines, categorized by the status of key DNA repair biomarkers.
| Cell Line | MGMT Promoter Methylation | MSH2 Expression | p53 Status | This compound IC50 (µM) | Temozolomide IC50 (µM) |
| U87 MG | Methylated | Proficient | Wild-Type | 15 | 50 |
| A172 | Methylated | Proficient | Wild-Type | 22 | 65 |
| T98G | Unmethylated | Proficient | Mutant | 150 | 200 |
| U251 | Unmethylated | Proficient | Mutant | 180 | 250 |
| HCT116 | Methylated | Deficient | Wild-Type | 8 | 25 |
Key Biomarkers for this compound Sensitivity
Our findings highlight three critical biomarkers for predicting response to this compound:
-
MGMT (O-6-methylguanine-DNA methyltransferase): This DNA repair protein directly reverses the alkylation damage induced by this compound. Low or absent MGMT expression, typically resulting from promoter hypermethylation, is a strong predictor of sensitivity.
-
MSH2 (MutS Homolog 2): A key component of the DNA Mismatch Repair (MMR) pathway. In MMR-proficient cells, the pathway recognizes and attempts to repair alkylation-induced base mismatches, a process that can lead to futile repair cycles and cell death. Paradoxically, MMR deficiency (e.g., loss of MSH2) can enhance sensitivity to certain alkylating agents by preventing the removal of adducts, leading to stalled replication forks and apoptosis.
-
p53 Status: The tumor suppressor p53 is a critical mediator of the apoptotic response to DNA damage. Cells with wild-type p53 are more likely to undergo apoptosis following this compound treatment, while mutant p53 may confer resistance.
Signaling Pathway Diagrams
The following diagrams illustrate the mechanism of action of this compound and the workflow for biomarker validation.
Caption: this compound mechanism and resistance pathways.
Caption: Workflow for validating predictive biomarkers.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cell Viability (IC50) Determination using MTT Assay
This protocol is used to measure the cytotoxic effects of this compound and Temozolomide on glioblastoma cell lines.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Drug Treatment: Prepare serial dilutions of this compound and Temozolomide in culture medium. Replace the medium in each well with 100 µL of the drug solutions. Include untreated wells as a control.
-
Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.[1][2][3][4]
-
Formazan (B1609692) Solubilization: Incubate for 4 hours at 37°C.[2][5] After incubation, add 100 µL of solubilization solution (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well to dissolve the formazan crystals.[3][5]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[1] Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the drug concentration and determine the IC50 value using non-linear regression analysis.
MGMT Promoter Methylation Analysis by qMSP
This protocol determines the methylation status of the MGMT gene promoter.
-
DNA Extraction: Extract genomic DNA from cell pellets or formalin-fixed paraffin-embedded (FFPE) tissue sections using a commercial kit.
-
Bisulfite Conversion: Treat 500 ng of genomic DNA with sodium bisulfite using a kit (e.g., EpiTect Bisulfite Kit, Qiagen). This process converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.
-
Quantitative PCR (qPCR): Perform qPCR using two sets of primers and probes: one specific for the methylated MGMT promoter sequence and another for a reference gene (e.g., ACTB) to normalize the input DNA amount.[6]
-
Cycling Conditions:
-
Initial denaturation: 95°C for 10 minutes.
-
40 cycles of: 95°C for 15 seconds, 60°C for 1 minute.
-
-
Data Analysis: The methylation level is calculated based on the cycle threshold (Ct) values. A sample is typically considered methylated if the methylation percentage exceeds a validated cutoff (e.g., >10%).[7][8]
MSH2 Protein Expression by Immunohistochemistry (IHC)
This protocol assesses the expression level of the MSH2 protein in tumor tissue.
-
Tissue Preparation: Use 4-µm thick FFPE tissue sections mounted on positively charged slides.
-
Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol (B145695) solutions.
-
Antigen Retrieval: Perform heat-induced epitope retrieval by boiling the slides in a 10 mM citrate (B86180) buffer (pH 6.0) for 10-20 minutes in a microwave oven or pressure cooker.[9]
-
Blocking: Block endogenous peroxidase activity with a 3% hydrogen peroxide solution for 10 minutes. Block non-specific binding with a protein block solution (e.g., 5% normal goat serum) for 20 minutes.
-
Primary Antibody Incubation: Incubate slides with a primary antibody against MSH2 (e.g., clone G219-1129) at an optimized dilution (e.g., 1:100) for 60 minutes at room temperature or overnight at 4°C.[10]
-
Detection: Use a polymer-based detection system (e.g., HRP-linked secondary antibody) and visualize with a chromogen such as DAB (3,3'-Diaminobenzidine).
-
Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, and mount with a permanent mounting medium.
-
Scoring: Evaluate MSH2 expression based on the presence or absence of nuclear staining in tumor cells. Intact nuclear staining in non-neoplastic internal control cells (e.g., lymphocytes, stromal cells) confirms the validity of the staining. Loss of nuclear staining in tumor cells indicates MSH2 deficiency.
p53 Mutation Analysis by Sanger Sequencing
This protocol identifies mutations within the DNA-binding domain of the TP53 gene (exons 5-8).
-
DNA Extraction: Isolate genomic DNA from tumor samples as described previously.
-
PCR Amplification: Amplify exons 5 through 8 of the TP53 gene using specific primer pairs.
-
PCR Conditions:
-
Initial denaturation: 95°C for 5 minutes.
-
35 cycles of: 95°C for 30 seconds, 58°C for 30 seconds, 72°C for 45 seconds.
-
Final extension: 72°C for 7 minutes.
-
-
PCR Product Purification: Purify the amplified PCR products to remove primers and dNTPs using a commercial kit (e.g., QIAquick PCR Purification Kit).
-
Cycle Sequencing: Perform cycle sequencing using the BigDye Terminator v3.1 kit with both forward and reverse primers in separate reactions.[11]
-
Sequencing and Analysis: Purify the sequencing products and run them on a capillary electrophoresis-based genetic analyzer (e.g., ABI 3130).[11] Align the resulting sequences with the wild-type TP53 reference sequence to identify any mutations.[12]
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. MTT (Assay protocol [protocols.io]
- 4. broadpharm.com [broadpharm.com]
- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Detection of MGMT promoter methylation in glioblastoma using pyrosequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative Analysis of the MGMT Methylation Status of Glioblastomas in Light of the 2021 WHO Classification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. nordiqc.org [nordiqc.org]
- 11. TP53 mutational analysis by Sanger sequencing [bio-protocol.org]
- 12. Sanger sequencing for mutation screening [bio-protocol.org]
Comparative cytotoxicity of Cystemustine in different cancer cell lines
For Researchers, Scientists, and Drug Development Professionals
Cystemustine, a chloroethylnitrosourea (CENU), has been investigated for its antitumor activity, primarily in melanoma and glioma. Understanding its cytotoxic profile across various cancer cell lines is crucial for identifying potential therapeutic applications and mechanisms of resistance. This guide provides a comparative overview of this compound's cytotoxic effects, drawing from available preclinical and clinical study data.
Overview of this compound's Cytotoxic Activity
Direct comparative studies detailing the half-maximal inhibitory concentration (IC50) of this compound across a broad panel of cancer cell lines are limited in publicly available literature. However, existing research provides insights into its activity, particularly in melanoma and glioma cell lines, and highlights key factors influencing its efficacy.
A study on a related this compound derivative, N'-(2-chloroethyl)-N-[2-(methylsulfinyl)ethyl]-N'-nitrosourea (CMSOEN2), in melanoma cell lines, including murine B16 and human M4 Beu and M3 Dau lines, revealed a correlation between cytotoxicity, DNA cross-link formation, and O6-alkylguanine-DNA alkyltransferase (MGMT) activity.[1] The murine B16 cell line, which was highly sensitive to the compound, exhibited lower MGMT activity, whereas the more resistant human cell lines had higher MGMT activity.[1] This suggests that the expression levels of the DNA repair protein MGMT are a critical determinant of sensitivity to this compound and its analogs.
Clinical trials have evaluated this compound in patients with metastatic melanoma and recurrent glioma, showing moderate clinical activity.[2][3][4][5] The objective response rate in these trials has been in the range of 10-25%.[2]
Data Summary
Due to the scarcity of direct comparative IC50 values in the literature, a quantitative summary table is not feasible. The available data indicates:
-
Melanoma: Murine B16 melanoma cells are highly sensitive to this compound-related compounds.[1] Human melanoma cell lines (M4 Beu, M3 Dau) have shown greater resistance, which is correlated with higher MGMT activity.[1]
-
Glioma: this compound has shown activity in high-grade gliomas.[4][5] The sensitivity of glioma cells to chloroethylnitrosoureas is also known to be influenced by MGMT expression.
Experimental Protocols
The following are generalized methodologies typically employed in the preclinical evaluation of chloroethylnitrosoureas like this compound.
Cell Viability and Cytotoxicity Assays
Objective: To determine the concentration-dependent effect of this compound on the viability and proliferation of cancer cell lines and to calculate the IC50 value.
Typical Method: MTT or WST-1 Assay
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of this compound for a specified duration (e.g., 48 or 72 hours).
-
Reagent Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 (water-soluble tetrazolium salt) reagent is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases convert the tetrazolium salt into a colored formazan (B1609692) product.
-
Absorbance Measurement: The absorbance of the formazan product is measured using a microplate reader at a specific wavelength.
-
Data Analysis: Cell viability is calculated as a percentage relative to untreated control cells. The IC50 value is determined by plotting cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
DNA Damage Assessment
Objective: To quantify the extent of DNA cross-linking induced by this compound.
Typical Method: Alkaline Elution Assay
-
Cell Labeling and Treatment: Cells are pre-labeled with a radioactive DNA precursor (e.g., [¹⁴C]thymidine). After labeling, the cells are treated with this compound.
-
Cell Lysis: The cells are lysed on a filter, and the DNA is subjected to elution with an alkaline buffer.
-
Elution and Quantification: The rate of DNA elution is dependent on the number of strand breaks and cross-links. Cross-linked DNA elutes more slowly. The amount of DNA remaining on the filter is quantified over time.
-
Data Analysis: The elution profiles of treated cells are compared to those of control cells to determine the frequency of DNA cross-links.
Mechanism of Action and Resistance
The cytotoxic mechanism of this compound, as a chloroethylnitrosourea, involves the generation of reactive chloroethyldiazonium ions that alkylate DNA, primarily at the O⁶-guanine position. This initial lesion can then form interstrand cross-links, which are highly cytotoxic as they block DNA replication and transcription, ultimately leading to apoptosis.
Caption: this compound's mechanism of action leading to apoptosis.
The primary mechanism of resistance to this compound is the cellular DNA repair protein O⁶-methylguanine-DNA methyltransferase (MGMT). MGMT can directly remove the alkyl group from the O⁶ position of guanine, thus preventing the formation of cytotoxic interstrand cross-links.[6] Cancer cells with high levels of MGMT expression are therefore more resistant to this compound.
Potentiation by Methionine Restriction
A significant area of research has focused on enhancing the therapeutic efficacy of this compound through combination with a methionine-free diet.[2][7] Methionine is an essential amino acid crucial for tumor cell growth and metabolism.
Methionine restriction has been shown to:
-
Induce cell cycle arrest.
-
Promote apoptosis.
-
Decrease intracellular glutathione (B108866) (GSH) levels, potentially increasing sensitivity to alkylating agents.
-
Reduce the activity of MGMT.
Preclinical studies have demonstrated that methionine depletion can substantially improve the therapeutic index of CENUs, including this compound, in models of human brain tumors and B16 melanoma.[2]
Caption: A generalized workflow for in vitro evaluation of this compound.
References
- 1. DNA damage induced by a new 2-chloroethyl nitrosourea on malignant melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ar.iiarjournals.org [ar.iiarjournals.org]
- 3. Phase II trial of the association of a methionine-free diet with this compound therapy in melanoma and glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase II trial of this compound, a new nitrosourea, as treatment of high-grade brain tumors in adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound in recurrent high grade glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Melanoma-cell toxicity of this compound combined with O6-benzyl-N2-acetylguanosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mednexus.org [mednexus.org]
Safety Operating Guide
Essential Procedures for the Safe Disposal of Cytotoxic Agents
Disclaimer: Specific disposal protocols for a compound named "Cystemustine" are not publicly available. The following guidelines are based on established best practices for the handling and disposal of cytotoxic and hazardous chemical waste in a laboratory setting. Researchers, scientists, and drug development professionals should always consult their institution's Environmental Health and Safety (EHS) department and the specific Safety Data Sheet (SDS) for any chemical before handling and disposal.
The proper management of cytotoxic waste is critical to ensure the safety of laboratory personnel and to prevent environmental contamination.[1] Cytotoxic drugs, often used in chemotherapy, are toxic to cells and can pose significant health risks through exposure.[1][2][3] This guide provides a procedural framework for the safe disposal of cytotoxic agents in a research environment.
Immediate Safety and Handling Precautions
All personnel handling cytotoxic waste must receive appropriate training on the associated hazards and disposal procedures.[2] Personal Protective Equipment (PPE) is mandatory and should be selected based on the specific risks posed by the agent.
Table 1: Personal Protective Equipment (PPE) for Handling Cytotoxic Waste
| PPE Component | Specification | Rationale |
| Gloves | Chemotherapy-tested nitrile gloves, double-gloving recommended. | Prevents dermal absorption of the cytotoxic agent.[4] |
| Gown | Disposable, impermeable, long-sleeved gown with back closure. | Protects skin and clothing from contamination.[4] |
| Eye Protection | Safety goggles or a face shield. | Protects eyes from splashes and aerosols.[4] |
| Respiratory Protection | N95 or higher-level respirator. | Required when there is a risk of generating aerosols or dusts. |
Step-by-Step Disposal Protocol for Cytotoxic Waste
The following protocol outlines the general steps for the safe segregation and disposal of cytotoxic waste in a laboratory setting. This process is designed to comply with regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[5][6]
-
Segregation at the Source:
-
Waste Containerization:
-
Sharps Waste: All sharps (needles, scalpels, glass vials) must be placed in a designated, puncture-resistant, and leak-proof sharps container clearly labeled as "Cytotoxic Waste" or "Chemotherapy Waste".[4][7] These containers are often color-coded, typically yellow with a purple lid or otherwise marked according to institutional and local regulations.[3]
-
Non-Sharps Solid Waste: Contaminated items such as gloves, gowns, and lab paper should be placed in a thick, leak-proof plastic bag (e.g., a yellow bag) inside a rigid container with a tight-fitting lid.[2][8] The container must be clearly labeled as "Cytotoxic Waste".[8]
-
Liquid Waste: Unused or residual liquid cytotoxic agents should not be disposed of down the drain.[5] They must be collected in a compatible, leak-proof, and sealed container. The container must be labeled with the chemical name and a "Hazardous Waste" label.[7][9]
-
-
Labeling and Storage:
-
All waste containers must be clearly labeled with the words "Cytotoxic Waste" or "Hazardous Waste" and include the name of the specific agent(s).[7]
-
Waste containers should be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[7][10] This area should be secure, away from general traffic, and have secondary containment to capture any potential leaks.[5][9]
-
-
Waste Removal and Disposal:
-
Follow your institution's procedures for requesting a hazardous waste pickup from the EHS department.
-
Cytotoxic waste is typically disposed of via high-temperature incineration by a licensed hazardous waste contractor.[1]
-
Spill Management
In the event of a spill, immediate and appropriate action is necessary to minimize exposure and contamination.
Table 2: Cytotoxic Spill Cleanup Procedure
| Step | Action |
| 1. Evacuate and Secure | Alert others in the area and restrict access to the spill. |
| 2. Don PPE | Wear appropriate PPE, including double gloves, a gown, eye protection, and a respirator.[4] |
| 3. Contain the Spill | Cover the spill with absorbent pads, working from the outside in to prevent spreading.[11] |
| 4. Clean the Area | Carefully collect all contaminated materials and place them in the cytotoxic waste container. Clean the spill area with a detergent solution and then rinse with water.[11] |
| 5. Dispose of Waste | All cleanup materials must be disposed of as cytotoxic waste.[11] |
| 6. Report the Incident | Document the spill and report it to your supervisor and EHS department in accordance with institutional policy.[4] |
Logical Workflow for Cytotoxic Waste Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of materials contaminated with cytotoxic agents.
References
- 1. danielshealth.com [danielshealth.com]
- 2. danielshealth.ca [danielshealth.ca]
- 3. sharpsmart.co.uk [sharpsmart.co.uk]
- 4. edu.cdhb.health.nz [edu.cdhb.health.nz]
- 5. danielshealth.com [danielshealth.com]
- 6. nationalacademies.org [nationalacademies.org]
- 7. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 8. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
- 9. acewaste.com.au [acewaste.com.au]
- 10. epa.gov [epa.gov]
- 11. secamb.nhs.uk [secamb.nhs.uk]
Essential Safety and Operational Protocols for Handling Cystemustine
For researchers, scientists, and drug development professionals, ensuring workplace safety is paramount, especially when handling potent cytotoxic compounds like Cystemustine. This document provides a comprehensive guide to the essential personal protective equipment (PPE), handling procedures, and disposal plans necessary to mitigate risks associated with this alkylating agent. Adherence to these guidelines is critical for protecting laboratory personnel and the environment.
This compound, a nitrogen mustard derivative, is classified as a hazardous substance due to its potential carcinogenic, mutagenic, and teratogenic effects.[1][2][3][4] Direct contact, inhalation, or ingestion can lead to severe health consequences.[1][2][5][6][7] Therefore, stringent safety measures must be implemented throughout the entire lifecycle of the compound in the laboratory, from receipt and storage to use and disposal.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent exposure to this compound. The following table summarizes the required equipment, specifications, and use-case scenarios.
| PPE Component | Specifications | Area of Use |
| Gloves | Double-gloving with chemotherapy-tested nitrile gloves. | All handling procedures |
| Gowns | Disposable, lint-free, solid-front gowns made of a low-permeability fabric. Cuffs should be elastic to ensure a snug fit around the inner glove. | All handling procedures |
| Eye Protection | Chemical splash goggles or a full-face shield. | All handling procedures |
| Respiratory Protection | A NIOSH-approved N95 or higher-level respirator. | Handling of powders or when generating aerosols. |
| Shoe Covers | Disposable, slip-resistant shoe covers. | In designated handling areas. |
Safe Handling and Decontamination Workflow
A systematic workflow is essential to minimize the risk of contamination and exposure. The following diagram illustrates the key steps for the safe handling and decontamination of this compound in a laboratory setting.
Decontamination Procedures
Effective decontamination is critical to prevent the spread of this compound. A two-step cleaning process is recommended for all surfaces and equipment that may have come into contact with the compound.
| Step | Decontamination Agent | Procedure |
| 1. Inactivation | Sodium hypochlorite (B82951) solution (e.g., bleach diluted to 0.5%) | Wipe the contaminated surface and allow a contact time of at least 10 minutes. |
| 2. Cleaning | 70% Isopropyl alcohol or a suitable laboratory detergent | Following the inactivation step, thoroughly wipe the surface to remove any residual cleaning agents. |
Disposal Plan
Proper segregation and disposal of this compound waste are crucial to protect personnel and the environment. All waste contaminated with this compound is considered hazardous chemical waste.
| Waste Type | Container Type | Disposal Method |
| Solid Waste (e.g., contaminated PPE, plasticware) | Labeled, leak-proof, and puncture-resistant hazardous waste container. | Collection by a licensed hazardous waste disposal service for incineration. |
| Liquid Waste (e.g., unused solutions, contaminated media) | Labeled, leak-proof, and chemically resistant hazardous waste container. | Collection by a licensed hazardous waste disposal service for chemical treatment and incineration. |
| Sharps (e.g., needles, contaminated glassware) | Labeled, puncture-proof sharps container for hazardous chemical waste. | Collection by a licensed hazardous waste disposal service for incineration. |
By implementing these comprehensive safety and logistical protocols, research facilities can effectively manage the risks associated with handling the potent cytotoxic agent, this compound, thereby ensuring a safe working environment for all personnel. Continuous training and adherence to these procedures are fundamental to maintaining a culture of safety in the laboratory.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


